Masitinib
Descripción
This compound is a tyrosine-kinase inhibitor used in the treatment of mast cell tumors in dogs. It has been available in Europe since 2009, under the brand name Masivet. In the USA it is distributed under the name Kinavet and has been available for veterinaries since 2011.
This compound is a multi-targeted protein tyrosine kinase inhibitor, with potential antineoplastic activity. Upon administration, this compound selectively binds to and inhibits both the wild-type and mutated forms of the stem cell factor receptor (c-Kit; SCFR); platelet-derived growth factor receptor (PDGFR); fibroblast growth factor receptor 3 (FGFR3); and, to a lesser extent, focal adhesion kinase (FAK). As a consequence, tumor cell proliferation may be inhibited in cancer cell types that overexpress these receptor tyrosine kinases (RTKs).
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2008 and is indicated for neoplasm and has 16 investigational indications.
a protein kinase inhibitor and antineoplastic agent
See also: this compound Mesylate (active moiety of).
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6OS/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEOLQLKVOPQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000207 | |
| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790299-79-5 | |
| Record name | Masitinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790299-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Masitinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790299795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Masitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11526 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MASITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M59NC4E26P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Masitinib: A Targeted Approach to c-Kit and PDGFR Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Masitinib is a potent and selective oral tyrosine kinase inhibitor that has garnered significant interest in the fields of oncology, inflammatory diseases, and neurodegenerative disorders. Developed by AB Science, this small molecule therapeutic primarily targets the wild-type c-Kit receptor, the juxtamembrane (JM) domain of c-Kit, and the platelet-derived growth factor receptors (PDGFR) α and β.[1][2][3][4][5] Its high selectivity and distinct binding profile compared to other tyrosine kinase inhibitors like imatinib suggest a favorable safety profile, particularly concerning cardiotoxicity.[6][7][8] This technical guide provides a comprehensive overview of this compound's core mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and a visual representation of the relevant signaling pathways.
Core Mechanism of Action
This compound exerts its therapeutic effects by competitively inhibiting the ATP-binding sites of specific tyrosine kinases, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and migration.[1][9] Its primary targets, c-Kit and PDGFR, are key regulators of various cellular processes, and their dysregulation is implicated in numerous pathologies.
c-Kit Inhibition: The c-Kit receptor, also known as CD117, is a receptor tyrosine kinase that, upon binding to its ligand, stem cell factor (SCF), plays a vital role in hematopoiesis, melanogenesis, and gametogenesis.[10][11] Mutations leading to constitutive activation of c-Kit are oncogenic drivers in various cancers, most notably gastrointestinal stromal tumors (GIST) and mast cell tumors.[6][7][11] this compound effectively inhibits both wild-type c-Kit and gain-of-function mutants in the juxtamembrane domain, leading to the induction of apoptosis in cancer cells dependent on c-Kit signaling.[1][6][7][8]
PDGFR Inhibition: Platelet-derived growth factor receptors (PDGFRs), including PDGFR-α and PDGFR-β, are involved in cell growth, proliferation, and angiogenesis.[12][13][14] Aberrant PDGFR signaling is a hallmark of various solid tumors, where it can promote tumor growth and the formation of new blood vessels.[12][13] this compound's inhibition of PDGFRα and PDGFRβ makes it a promising candidate for cancers where this signaling pathway is overactive.[1][5][15]
Quantitative Data: Inhibitory Activity of this compound
The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and a panel of other kinases. This data highlights the drug's potency and selectivity.
Table 1: this compound IC50 Values for Primary Kinase Targets
| Target Kinase | IC50 (nM) | Cell Line/Assay Condition | Reference |
| c-Kit (recombinant, human, wild-type) | 200 ± 40 | In vitro enzyme-linked immunoassay | [1][6][7][8] |
| c-Kit (wild-type) | 150 ± 80 | Ba/F3 cells (SCF-induced proliferation) | [1][6][7][8] |
| c-Kit (V559D mutant) | 3 ± 0.1 | Ba/F3 cells | [1][8][9] |
| c-Kit (Δ27 mouse mutant) | 5 | Ba/F3 cells | [1][9] |
| PDGFRα | 540 | Recombinant | [1][5] |
| PDGFRβ | 800 | Recombinant | [1][5] |
| PDGFRα | 300 | Ba/F3 cells (PDGF-BB-stimulated proliferation) | [1][9] |
Table 2: Selectivity Profile of this compound against Other Kinases
| Target Kinase | IC50 (nM) | Notes | Reference |
| Lyn | 510 ± 130 | Potent inhibition | [1][5][8] |
| FGFR3 | Moderately potent | To a lesser extent than c-Kit/PDGFR | [1][6][7][8] |
| Abl | Weak inhibition | [1][6][7][9] | |
| c-Fms | 1000 - 1480 | Weak inhibition | [7] |
| Flt3 | >10,000 | Inactive | [7] |
Signaling Pathways
The following diagrams illustrate the c-Kit and PDGFR signaling pathways and the point of inhibition by this compound.
Caption: c-Kit Signaling Pathway and this compound Inhibition.
Caption: PDGFR Signaling Pathway and this compound Inhibition.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound's activity.
In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol is adapted from studies assessing the inhibitory effects of this compound on recombinant kinases.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
Materials:
-
96-well microtiter plates
-
Poly(Glu,Tyr 4:1) substrate
-
Washing buffer (10 mM phosphate-buffered saline [pH 7.4], 0.05% Tween 20)
-
Kinase buffer (10 mM MgCl2, 1 mM MnCl2, 1 mM sodium orthovanadate, 20 mM HEPES, pH 7.8)
-
Recombinant kinase
-
This compound (or other inhibitors) at various concentrations
-
ATP
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Procedure:
-
Coat the 96-well plates overnight at 4°C with 0.25 mg/ml poly(Glu,Tyr 4:1) substrate.
-
Wash the plates twice with washing buffer and dry for 2 hours at room temperature.
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the recombinant kinase and the this compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP at a concentration of at least twice the Km for the specific enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by washing the plate with washing buffer.
-
Add the anti-phosphotyrosine-HRP antibody and incubate for the recommended time.
-
Wash the plate to remove unbound antibody.
-
Add the HRP substrate and incubate until color develops.
-
Stop the colorimetric reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using appropriate software.
Caption: Workflow for an ELISA-based kinase inhibition assay.
Cell Proliferation Assay (WST-1 based)
This protocol is based on methods used to assess the effect of this compound on the proliferation of factor-dependent cell lines.[8]
Objective: To determine the IC50 of this compound for inhibiting growth factor-induced cell proliferation.
Materials:
-
Ba/F3 cells expressing the target receptor (e.g., c-Kit or PDGFR)
-
IL-3 (for maintaining the cell line)
-
Appropriate growth factor (e.g., SCF or PDGF-BB)
-
This compound at various concentrations
-
96-well cell culture plates
-
Cell culture medium
-
WST-1 reagent
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Culture Ba/F3 cells expressing the target receptor in medium containing IL-3.
-
Wash the cells to remove IL-3 and resuspend them in medium without IL-3.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Add the specific growth factor (e.g., SCF or PDGF-BB) to induce proliferation. Include control wells with no growth factor and wells with growth factor but no inhibitor.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add WST-1 reagent to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of proliferation inhibition for each this compound concentration and determine the IC50 value.
Conclusion
This compound is a highly selective and potent inhibitor of c-Kit and PDGFR, with a well-characterized mechanism of action. The quantitative data from in vitro assays consistently demonstrate its efficacy in the nanomolar range against these key oncogenic drivers. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties of this compound and similar tyrosine kinase inhibitors. The visualization of the signaling pathways clarifies the points of intervention and the downstream consequences of this compound's activity. This comprehensive technical overview serves as a valuable resource for professionals in the field of drug development and cancer research, facilitating a deeper understanding of this compound's therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Clinical Trial: NCT00812240 - My Cancer Genome [mycancergenome.org]
- 4. ClinConnect | this compound in First Line Treatment of Gastro-Intestinal [clinconnect.io]
- 5. This compound (PD003354, WJEOLQLKVOPQFV-UHFFFAOYSA-N) [probes-drugs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT | PLOS One [journals.plos.org]
- 8. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. Roles of PDGF/PDGFR signaling in various organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ab-science.com [ab-science.com]
Investigating the Downstream Signaling Pathways of Masitinib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by Masitinib, a potent and selective tyrosine kinase inhibitor. This compound's therapeutic potential in a range of diseases, including oncology, inflammatory conditions, and neurological disorders, stems from its ability to target key kinases involved in cell proliferation, survival, and inflammation. This document details the molecular targets of this compound, summarizes its inhibitory activity, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action through signaling pathway and workflow diagrams.
Introduction to this compound
This compound is an orally bioavailable tyrosine kinase inhibitor that demonstrates high affinity and selectivity for the wild-type and juxtamembrane-mutated forms of the c-Kit receptor, the platelet-derived growth factor receptor (PDGFR), and the lymphocyte-specific protein tyrosine kinase (Lyn), and to a lesser extent, the Fyn kinase.[1][2] Its mechanism of action is centered on the modulation of mast cell and macrophage activity, key components of the immune system, thereby impacting inflammatory and neurodegenerative processes.[3][4]
Quantitative Data Presentation
The inhibitory activity of this compound against its primary kinase targets and its effects on cellular processes have been quantified in numerous studies. The following tables summarize these key quantitative findings.
Table 1: Inhibitory Activity of this compound against Target Kinases
| Target Kinase | IC50 (nM) | Cell Line/System | Reference |
| c-Kit (human recombinant) | 200 | In vitro enzyme assay | [1][2][5] |
| c-Kit (in Ba/F3 cells) | 150 ± 80 | Ba/F3 cells expressing human wild-type c-Kit | [2] |
| c-Kit (V559D mutant) | 3 | Ba/F3 cells | [6] |
| c-Kit (Δ27 mouse mutant) | 5 | Ba/F3 cells | [6] |
| PDGFRα | 540 | In vitro enzyme assay | [1][5][6] |
| PDGFRβ | 800 | In vitro enzyme assay | [1][5][6] |
| PDGFRα (in Ba/F3 cells) | 300 | Ba/F3 cells expressing PDGFRα | [6] |
| LynB | 510 | In vitro enzyme assay | [1][5] |
| Fyn | - | - | |
| FGFR3 | Moderately inhibited | In vitro enzyme assay | [2] |
| Abl | Weak inhibition | In vitro enzyme assay | [2][6] |
| c-Fms | Weak inhibition | In vitro enzyme assay | [2][6] |
Table 2: Cellular Effects of this compound
| Cellular Process | IC50/Effect | Cell Line/System | Reference |
| SCF-induced proliferation | 150 nM | Ba/F3 cells expressing human wild-type c-Kit | [6] |
| PDGF-BB-stimulated proliferation | 300 nM | Ba/F3 cells expressing PDGFRα | [6] |
| Mastocytoma cell proliferation (HMC-1α155) | 10 nM | HMC-1α155 cells | [6] |
| Mastocytoma cell proliferation (FMA3) | 30 nM | FMA3 cells | [6] |
| Mast cell degranulation | Dose-dependent inhibition | Human cord-blood-derived mast cells | [2][7] |
| Cytokine production (e.g., TNF-α) | Dose-dependent inhibition | Human cord-blood-derived mast cells | [2][7] |
| Mast cell migration | ~79.6% inhibition at 1.0 µM | Bone marrow-derived mast cells | [2] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways targeted by this compound.
c-Kit Signaling Pathway Inhibition by this compound
PDGFR Signaling Pathway Inhibition by this compound
Lyn/Fyn Signaling in Immune Cells and its Inhibition by this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific tyrosine kinase.
Workflow Diagram:
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate overnight at 4°C with a generic kinase substrate, such as 0.25 mg/ml poly(Glu,Tyr 4:1), in a suitable buffer (e.g., PBS).[8]
-
Washing: Wash the plate twice with a wash buffer (e.g., 10 mM PBS, pH 7.4, with 0.05% Tween 20) and dry for 2 hours at room temperature.[8]
-
Reagent Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer (e.g., 20 mM HEPES, pH 7.8, 10 mM MgCl₂, 1 mM MnCl₂, 1 mM sodium orthovanadate).[8] The final concentrations should span a range appropriate for determining the IC50.
-
Reaction Setup: Add the this compound dilutions to the wells. Add the recombinant kinase enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The ATP concentration should be at least twice the Km of the enzyme for ATP (e.g., for c-Kit, with a Km of approximately 9.0 µM, an ATP concentration of 10 µM can be used).[9]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a solution containing a chelating agent, such as 100 mM EDTA.[8]
-
Detection: Detect the level of substrate phosphorylation using an ELISA-based method. This typically involves incubating the wells with a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody, followed by the addition of a chromogenic substrate (e.g., TMB).
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[8] Plot the absorbance values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins within cells.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest (e.g., Ba/F3 cells expressing the target kinase, or a relevant cancer cell line) to approximately 80% confluency. If studying ligand-induced phosphorylation, serum-starve the cells for several hours to reduce basal signaling. Treat the cells with various concentrations of this compound for a specified duration. Subsequently, stimulate the cells with the appropriate ligand (e.g., SCF for c-Kit, PDGF-BB for PDGFR) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-c-Kit, anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein like β-actin or GAPDH. Quantify the band intensities using densitometry software.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on cell proliferation and viability.
Workflow Diagram:
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at an optimal density, which should be determined empirically for each cell line. For many cell lines, a density of 5,000 to 10,000 cells per well is a good starting point.[10][11]
-
Cell Adherence: For adherent cells, allow them to attach to the plate by incubating for 12-24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a period that allows for the assessment of the drug's effect on proliferation, typically 48 to 72 hours.[8]
-
MTT Addition: Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well.[12]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. Plot the percent viability against the logarithm of the this compound concentration to determine the IC50 for cell proliferation.
Conclusion
This compound is a selective tyrosine kinase inhibitor with a well-defined profile of activity against c-Kit, PDGFR, and Lyn. Its ability to modulate the function of mast cells and other immune cells through the inhibition of these key signaling pathways underpins its therapeutic potential across a spectrum of diseases. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the downstream signaling pathways of this compound and to explore its clinical applications. The visualization of these pathways and workflows aims to provide a clear and concise understanding of the molecular mechanisms of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Frontiers | Lyn, Lupus, and (B) Lymphocytes, a Lesson on the Critical Balance of Kinase Signaling in Immunity [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The dualistic role of Lyn tyrosine kinase in immune cell signaling: implications for systemic lupus erythematosus [frontiersin.org]
- 7. ab-science.com [ab-science.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Masitinib: A Targeted Approach to Neuroinflammation in Neurodegenerative Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation, driven by the chronic activation of innate immune cells in the central nervous system (CNS), is a critical pathological component of numerous neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease (AD), and progressive forms of Multiple Sclerosis (MS). Masitinib, an orally bioavailable tyrosine kinase inhibitor, represents a targeted therapeutic strategy aimed at modulating the activity of key cells in the neuroimmune axis, primarily mast cells and microglia. By selectively inhibiting critical signaling pathways, this compound reduces the inflammatory cascade, mitigates neuronal damage, and has demonstrated the potential to slow disease progression in both preclinical models and human clinical trials. This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data from pivotal studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Mechanism of Action: Multi-Targeted Kinase Inhibition
This compound exerts its therapeutic effects by selectively inhibiting a limited number of tyrosine kinases that are crucial for the function, proliferation, and survival of mast cells and microglia.[1] Its primary targets include the stem cell factor receptor (c-Kit), the colony-stimulating factor 1 receptor (CSF-1R), and members of the Src family kinases, Fyn and Lyn.[2][3] This multi-targeted approach allows this compound to intervene at several key points in the neuroinflammatory process.
-
Mast Cell Modulation via c-Kit and Lyn Inhibition: Mast cells, located on both sides of the blood-brain barrier (BBB), are key instigators of inflammatory responses.[4][5] Upon activation, they release a host of pro-inflammatory and vasoactive mediators. This compound's potent inhibition of the c-Kit receptor, the primary signaling pathway for mast cell survival and activation, and Lyn, a key kinase in the signaling cascade for degranulation, effectively suppresses these cells.[5] This action helps to reduce neuroinflammation and regulate the permeability of the BBB.[4][5]
-
Microglial Regulation via CSF-1R Inhibition: Microglia are the resident immune cells of the CNS. In neurodegenerative states, their chronic activation contributes to neuronal damage. The CSF-1R pathway is essential for microglial proliferation and survival. This compound's inhibition of CSF-1R dampens microglial activation and proliferation, thereby reducing the production of inflammatory mediators and protecting motor neurons from degeneration.[4]
-
Targeting Alzheimer's Pathology via Fyn Inhibition: In the context of Alzheimer's disease, the Fyn kinase is implicated in both amyloid-beta (Aβ) signaling and the hyperphosphorylation of Tau protein.[3][4] By inhibiting Fyn, this compound may disrupt these core pathological cascades, offering a mechanism of action that extends beyond general neuroinflammation.
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous in vitro, preclinical, and clinical studies. The following tables summarize key data points.
Table 1: In Vitro Kinase and Cellular Inhibition
| Target / Assay | IC50 Value (nM) | Cell Line / System | Reference(s) |
| Kinase Activity | |||
| c-Kit (recombinant) | 200 ± 40 | Enzyme Assay | |
| CSF-1R | 90 | Enzyme Assay | |
| PDGFR-α | 540 ± 60 | Enzyme Assay | |
| PDGFR-β | 800 ± 120 | Enzyme Assay | |
| LynB | 510 | Enzyme Assay | [3] |
| Fyn | Not Reported | - | [3][4] |
| Cellular Activity | |||
| SCF-induced Proliferation | 150 ± 80 | Ba/F3-hKIT cells | |
| PDGF-induced Proliferation | 300 ± 5 | Ba/F3-PDGFRα cells |
Table 2: Preclinical Efficacy in Animal Models
| Model | Parameter | This compound Dose | Result | p-value | Reference(s) |
| EAE (MS Model) | Relative change in serum NfL (Day 8) | 50 mg/kg/day | 43% reduction vs. control | < 0.0001 | [4][5] |
| Relative change in serum NfL (Day 8) | 100 mg/kg/day | 60% reduction vs. control | < 0.0001 | [4][5] | |
| IFNγ reduction (Day 15) | 50 mg/kg/day | 40% reduction vs. control | < 0.05 | [4] | |
| TNFα reduction (Day 15) | 50 mg/kg/day | 22% reduction vs. control | < 0.05 | [4] | |
| SOD1G93A Rat (ALS Model) | Post-paralysis Survival | 30 mg/kg/day | 40% increase vs. control | < 0.05 | |
| Motor Neuron Count | 30 mg/kg/day** | Prevented ~60% loss seen in controls | < 0.01 | ||
| Treatment initiated 7 days after paralysis onset. | |||||
| **Treatment initiated at paralysis onset. |
Table 3: Clinical Trial Efficacy in Neurodegenerative Diseases
| Disease | Study | N (this compound/Placebo) | Primary Endpoint | Result (this compound vs. Placebo) | p-value | Reference(s) |
| Alzheimer's Disease | AB09004 (Phase 2B/3) | 182 / 176 | Change in ADAS-Cog at 24 wks | -1.46 vs. +0.69 | 0.0003 | |
| Change in ADCS-ADL at 24 wks | +1.01 vs. -0.81 | 0.038 | ||||
| Progressive MS | AB07002 (Phase 2B/3) | 199 / 101 | Overall change in EDSS to 96 wks | 0.001 vs. 0.098 | 0.0256 | [2] |
| Risk of 1st Disability Progression | 42% reduction | < 0.05 | ||||
| ALS | Phase 2/3 | 191 / 203 | Change in ALSFRS-R at 48 wks | 27% slower decline | < 0.05 | |
| Overall Survival** | 25-month benefit | < 0.05 | ||||
| In pre-specified "normal progressor" population. | ||||||
| **In a specific subgroup analysis. |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with this compound research.
Signaling Pathways
Caption: this compound inhibits mast cell activation by blocking c-Kit and Lyn signaling.
Caption: this compound blocks microglia proliferation and activation via CSF-1R inhibition.
Caption: this compound's inhibition of Fyn kinase targets Aβ and Tau pathology in AD.
Experimental Workflows
Caption: Workflow for a preclinical study of this compound in the EAE mouse model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 'Piperazining' the catalytic gatekeepers: unraveling the pan-inhibition of SRC kinases; LYN, FYN and BLK by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preclinical Profile of Masitinib in Alzheimer's Disease Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Masitinib, an oral tyrosine kinase inhibitor, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD). Its mechanism of action extends beyond single-target approaches, focusing on the neuroinflammatory component of AD by modulating key cells of the innate immune system—mast cells and microglia. Preclinical studies in various AD animal models have demonstrated this compound's potential to improve cognitive function, protect synapses, and modulate neuroinflammation. This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and elucidated signaling pathways, offering a comprehensive resource for the scientific community.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Growing evidence implicates neuroinflammation as a critical contributor to the pathogenesis of AD. This compound's unique mechanism of action, targeting mast cells and microglia, positions it as a novel therapeutic strategy to counteract the inflammatory cascade in AD.
Mechanism of Action
This compound is a potent and selective inhibitor of several tyrosine kinases, primarily targeting:
-
c-Kit: Expressed on mast cells, its inhibition by this compound leads to a reduction in mast cell activation and degranulation, thereby decreasing the release of pro-inflammatory mediators.
-
Fyn and Lyn: These Src family kinases are involved in mast cell activation and have also been implicated in Aβ signaling and tau phosphorylation.[1]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): Crucial for the survival, proliferation, and function of microglia, its inhibition by this compound can modulate microglial activity, shifting them from a pro-inflammatory to a more homeostatic phenotype.[1][2]
By targeting these kinases, this compound exerts a dual effect on two key cell types implicated in AD-related neuroinflammation.
Preclinical Efficacy in Alzheimer's Disease Models
Cognitive Function
A pivotal study by Li et al. (2020) investigated the effects of chronic oral this compound treatment in the APPswe/PSEN1dE9 transgenic mouse model of Alzheimer's disease.[3][4]
Table 1: Effect of this compound on Spatial Memory in APPswe/PSEN1dE9 Mice (Morris Water Maze)
| Treatment Group | Mean Time in Target Quadrant (%) | p-value (vs. Tg-Vehicle) |
| Wild-Type (WT) - Vehicle | ~45% | <0.01 |
| Transgenic (Tg) - Vehicle | ~25% | - |
| Transgenic (Tg) - this compound | ~40% | <0.05 |
Data are approximated from graphical representations in Li et al. (2020).[3][5]
These results indicate that this compound treatment significantly restored spatial learning and memory in a transgenic AD mouse model.[3]
Synaptic Integrity
The same study also assessed the impact of this compound on synaptic density by measuring the levels of synaptophysin, a presynaptic vesicle protein.
Table 2: Effect of this compound on Synaptophysin Levels in the Hippocampus of APPswe/PSEN1dE9 Mice
| Treatment Group | Relative Optical Density of Synaptophysin Immunoreactivity | p-value (vs. Tg-Vehicle) |
| Wild-Type (WT) - Vehicle | ~1.0 | <0.01 |
| Transgenic (Tg) - Vehicle | ~0.6 | - |
| Transgenic (Tg) - this compound | ~0.9 | <0.05 |
Data are approximated from graphical representations in Li et al. (2020).[3]
This compound treatment led to a significant recovery of synaptophysin levels, suggesting a neuroprotective effect on synapses.[3]
Neuroinflammation and Amyloid Pathology
Interestingly, the cognitive and synaptic benefits of this compound in the APPswe/PSEN1dE9 model were observed without a significant reduction in amyloid-β plaques or pro-inflammatory markers like IL-1β.[3] This suggests that this compound's primary neuroprotective effects may be mediated downstream of plaque formation, by mitigating the inflammatory response and its detrimental effects on synaptic function.
However, other studies suggest this compound can suppress microglial activation and inhibit the NF-κB/NLRP3/caspase-1 signaling axis, a key inflammatory pathway in AD.[6]
Experimental Protocols
Animal Models
-
APPswe/PSEN1dE9 Transgenic Mice: This widely used mouse model of familial AD overexpresses human amyloid precursor protein with the Swedish mutation and a mutant human presenilin 1. These mice develop age-dependent Aβ plaques and cognitive deficits.[3][4]
Drug Administration
-
Chronic Oral Administration: this compound was administered orally to the animals. While the exact dosage and duration in the Li et al. study are not specified in the abstract, other preclinical studies in neuroinflammatory models have used doses of 50 mg/kg/day and 100 mg/kg/day.[5]
Behavioral Analysis: Morris Water Maze
The Morris Water Maze is a standard test for assessing spatial learning and memory in rodents.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time. The percentage of time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.[7][8]
-
Histological and Biochemical Analyses
-
Immunohistochemistry for Synaptophysin:
-
Brain tissue is fixed, sectioned, and incubated with a primary antibody specific for synaptophysin.
-
A secondary antibody conjugated to a fluorescent marker or an enzyme is then applied.
-
The intensity of the signal, corresponding to the amount of synaptophysin, is quantified using microscopy and image analysis software.[9][10][11]
-
-
ELISA for Amyloid-Beta:
Signaling Pathways and Experimental Workflows
This compound's Dual Action on Mast Cells and Microglia
References
- 1. This compound in neurodegenerative disorders – AB Science [ab-science.com]
- 2. This compound in Neurology – AB Science [ab-science.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Chronic this compound Treatment in APPswe/PSEN1dE9 Transgenic Mice Modeling Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New peer-reviewed data provide strong evidence supporting this compound potential for the treatment of Alzheimer’s disease – AB Science [ab-science.com]
- 7. ab-science.com [ab-science.com]
- 8. mmpc.org [mmpc.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 13. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Masitinib: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Masitinib is an orally administered, potent, and selective tyrosine kinase inhibitor that represents a significant therapeutic candidate for a range of inflammatory and neurodegenerative diseases. Its primary mechanism of action involves the targeted inhibition of key kinases crucial for the function of mast cells and microglia, central players in the inflammatory cascade. By modulating the activity of these innate immune cells, this compound effectively curtails the release of pro-inflammatory mediators, reduces neuroinflammation, and has demonstrated clinical benefits in conditions such as severe asthma, progressive multiple sclerosis, and Alzheimer's disease. This document provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to generate this evidence.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects by selectively inhibiting a limited number of tyrosine kinases, primarily c-Kit, Lyn, Fyn, and the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] This targeted approach allows for the potent modulation of specific immune cells, namely mast cells and microglia, which are pivotal in both peripheral inflammation and neuroinflammation.[4][5][6][7]
Inhibition of Mast Cell Activation
Mast cells are key initiators and amplifiers of the inflammatory response.[1] Upon activation, they degranulate, releasing a host of pro-inflammatory mediators. This compound's primary strength lies in its comprehensive inhibition of mast cell function through multiple targets:
-
c-Kit Inhibition : this compound potently inhibits the Stem Cell Factor (SCF)/c-Kit signaling pathway, which is essential for mast cell survival, proliferation, and activation.[8][9]
-
Lyn/Fyn Inhibition : It also targets the intracellular kinases Lyn and Fyn, which are critical for signaling downstream of the high-affinity IgE receptor (FcεRI), a primary trigger for allergic inflammation and mast cell degranulation.[1][10]
This dual action on c-Kit and key FcεRI signaling components makes this compound a powerful inhibitor of mast cell-mediated inflammation, more so than inhibitors that target only a single pathway.[8][11]
Modulation of Neuroinflammation via Microglia and Mast Cells
In the central nervous system (CNS), neuroinflammation is a critical component of neurodegenerative disease progression. This compound's mechanism is uniquely suited to address this by targeting multiple cell types within the neuronal microenvironment.[3][7]
-
Microglia Inhibition : Through inhibition of CSF-1R, this compound can regulate the activation and proliferation of microglia, the resident macrophages of the CNS. This helps shift microglia from a pro-inflammatory, neurotoxic state to a more neuroprotective phenotype.[3][10]
-
CNS Mast Cell Inhibition : Mast cells are present in the brain and contribute to neuroinflammation and the regulation of blood-brain barrier (BBB) permeability.[9][10] this compound's inhibition of these cells can reduce the inflammatory milieu and help maintain BBB integrity.[9]
-
Neuronal Fyn Kinase Inhibition : In the context of Alzheimer's disease, this compound also inhibits the neuronal kinase Fyn. Fyn is implicated in both amyloid-beta (Aβ) signaling and the phosphorylation of Tau protein, two central pathologies of the disease.[10][12][13]
Quantitative Data: In Vitro and Preclinical Evidence
The anti-inflammatory potential of this compound is substantiated by robust in vitro and preclinical data, demonstrating potent and selective kinase inhibition and efficacy in animal models of inflammatory disease.
Kinase Inhibition Profile
This compound shows high selectivity for its primary targets, with substantially less activity against other kinases, suggesting a favorable safety profile compared to less selective inhibitors.[8][11]
| Target Kinase | Assay Type | IC50 (nM) | Reference(s) |
| c-Kit (Wild-Type) | Recombinant Human | 200 ± 40 | [8] |
| c-Kit (Wild-Type) | Cell-based (Ba/F3) | 150 ± 80 | [8][14] |
| PDGFRα | Recombinant | 540 | [14] |
| PDGFRβ | Recombinant | 800 | [14] |
| Lyn | Recombinant | Potently Inhibited | [8] |
| ABL | Recombinant | Weak Inhibition | [14] |
| c-Fms | Recombinant | Weak Inhibition | [14] |
Preclinical Efficacy in a Model of Multiple Sclerosis
In the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard for studying multiple sclerosis, this compound demonstrated significant neuroprotective and anti-inflammatory effects.[2][15]
| Parameter | Treatment Group | Result vs. EAE Control | P-value | Reference(s) |
| Relative Change in Serum NfL (Day 8) | This compound 50 mg/kg/day | 43% Lower | < 0.0001 | [2][16] |
| This compound 100 mg/kg/day | 60% Lower | < 0.0001 | [2][16] | |
| Pro-inflammatory Cytokines (Day 15) | This compound (50 & 100 mg/kg/day) | Significantly Lower | < 0.05 | [2][17] |
| Relative Deterioration in Grip Strength (Day 15) | This compound (50 & 100 mg/kg/day) | Significantly Less Deterioration | < 0.001 | [2][6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound was determined using recombinant human kinases. The kinase reaction was performed in the presence of a substrate (e.g., poly(Glu,Tyr 4:1)) and varying concentrations of this compound. The half-maximal inhibitory concentration (IC50) was calculated by measuring the reduction in substrate phosphorylation, typically through radio-labeled ATP incorporation or specific antibody-based detection methods.[8]
Cell-Based Proliferation Assays
The murine interleukin-3 (IL-3)-dependent Ba/F3 cell line was utilized. These cells were transfected to express specific human wild-type or mutant tyrosine kinase receptors (e.g., c-Kit, PDGFRα). In the absence of IL-3, cell proliferation becomes dependent on the activation of the transfected kinase by its specific ligand (e.g., Stem Cell Factor for c-Kit). Cells were incubated with the ligand and varying concentrations of this compound for 48-72 hours. Cell viability and proliferation were then assessed using standard methods like MTT or CellTiter-Glo assays to determine the IC50.[8][14]
EAE Mouse Model Workflow
The workflow for assessing this compound in the EAE model involved several key stages.
Clinical Evidence of Anti-Inflammatory Efficacy
This compound has been evaluated in numerous clinical trials across a spectrum of diseases where inflammation is a key pathological driver.
Severe Asthma
In patients with severe, corticosteroid-dependent asthma, this compound has been shown to reduce the rate of severe exacerbations, demonstrating its ability to control mast cell-driven airway inflammation.[18][19]
| Study | Phase | Population | Primary Endpoint | Key Result | Reference(s) |
| AB07015 | 3 | Severe asthma uncontrolled by OCS | Annualized severe asthma exacerbation rate (SAER) | 35% reduction in SAER with this compound vs. placebo (RR 0.65; p=0.010) | [18][19] |
| Eosinophil count ≥150 cells/µL | SAER in subgroup | 38% reduction in SAER vs. placebo (RR 0.62; p=0.016) | [18][19] | ||
| Phase 2a | 2a | Severe corticosteroid-dependent asthma | Change in Asthma Control Questionnaire (ACQ) score | Significant improvement in ACQ score with this compound (-0.99) vs. placebo (-0.43) at 16 weeks | [20][21] |
Protocol Summary (Phase 3, AB07015): This was a randomized (2:1), double-blind, placebo-controlled study. Adult patients with severe asthma uncontrolled by high-dose inhaled corticosteroids plus oral corticosteroids (≥7.5 mg/d) received this compound (6 mg/kg/day) or placebo as an add-on therapy. The primary endpoint was the reduction in the annualized rate of severe asthma exacerbations.[18]
Rheumatoid Arthritis
This compound has shown efficacy in improving the signs and symptoms of active rheumatoid arthritis in patients who have had an inadequate response to DMARDs.[22][23]
| Study | Phase | Population | Treatment Duration | Key Efficacy Results (ACR Response) | Reference(s) |
| Phase 2a | 2a | DMARD-refractory active RA | 12 weeks | ACR20: 54-56%ACR50: 26-33%ACR70: 8-11% | [22][23][24] |
Protocol Summary (Phase 2a): This was a multicenter, open-label, dose-ranging trial. 43 patients with an inadequate response to DMARDs were randomized to receive this compound at initial doses of 3.0 or 6.0 mg/kg/day for 12 weeks. Dose adjustments were permitted. Efficacy was assessed using the American College of Rheumatology (ACR) improvement criteria.[22][23]
Progressive Multiple Sclerosis
By targeting microglia and mast cells, this compound aims to reduce the chronic neuroinflammation that drives disability progression in non-active forms of MS.
| Study | Phase | Population | Primary Endpoint | Key Result | Reference(s) |
| AB07002 | 2b/3 | Primary Progressive & non-active Secondary Progressive MS | Change in Expanded Disability Status Scale (EDSS) | This compound (4.5 mg/kg/day) significantly slowed disability progression compared to placebo. | [4][25] |
Protocol Summary (Phase 2b/3, AB07002): This randomized, double-blind, placebo-controlled trial recruited 611 participants with primary progressive or non-active secondary progressive MS. Patients received one of two doses of this compound or a placebo for 96 weeks. The primary outcome was the change in EDSS score from baseline.[4][25]
Alzheimer's Disease
This compound's potential in Alzheimer's disease stems from its ability to modulate neuroinflammation and target Fyn kinase, which is involved in Aβ and Tau pathology.[12][26]
| Study | Phase | Population | Primary Endpoint | Key Result | Reference(s) |
| Phase 2 | 2 | Mild-to-moderate AD | Change in ADAS-Cog | Significantly lower rate of clinically relevant cognitive decline (6% vs. 50% for placebo; p=0.046 at 24 weeks). | [9] |
| AB09004 | 2b/3 | Mild-to-moderate AD | Change in ADAS-Cog & ADCS-ADL | This compound (4.5 mg/kg/day) met its primary endpoint, significantly slowing cognitive and functional decline versus placebo. | [7][12] |
Protocol Summary (Phase 2): A randomized, placebo-controlled study where patients with mild-to-moderate Alzheimer's disease received this compound as an add-on to standard care (cholinesterase inhibitors and/or memantine) for 24 weeks. The primary endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog).[9]
Conclusion
This compound is a selective tyrosine kinase inhibitor with a well-defined anti-inflammatory mechanism of action centered on the inhibition of mast cells and microglia. Its efficacy is supported by a strong foundation of in vitro, preclinical, and clinical data across a range of inflammatory and neuroinflammatory disorders. By targeting the upstream drivers of the innate immune response, this compound offers a promising therapeutic strategy for complex diseases where inflammation is a critical, and often inadequately addressed, component of the pathology. The quantitative evidence consistently demonstrates its potential to modify disease course and improve clinical outcomes.
References
- 1. This compound in inflammatory diseases – AB Science [ab-science.com]
- 2. Tyrosine kinase inhibitor, this compound, limits neuronal damage, as measured by serum neurofilament light chain concentration in a model of neuroimmune-driven neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Neurology – AB Science [ab-science.com]
- 4. This compound (AB1010) | MS Trust [mstrust.org.uk]
- 5. This compound as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. biospace.com [biospace.com]
- 8. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT | PLOS One [journals.plos.org]
- 9. This compound as an adjunct therapy for mild-to-moderate Alzheimer's disease: a randomised, placebo-controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in neurodegenerative disorders – AB Science [ab-science.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Tyrosine kinase inhibitor, this compound, limits neuronal damage, as measured by serum neurofilament light chain concentration in a model of neuroimmune-driven neurodegenerative disease | PLOS One [journals.plos.org]
- 16. Tyrosine kinase inhibitor, this compound, limits neuronal damage, as measured by serum neurofilament light chain concentration in a model of neuroimmune-driven neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Efficacy and Safety of this compound in Corticosteroid-Dependent Severe Asthma: A Randomized Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oral this compound Phase 3 Results Promising for Severe Asthma [medscape.com]
- 20. This compound, a c-kit/PDGF receptor tyrosine kinase inhibitor, improves disease control in severe corticosteroid-dependent asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ab-science.com [ab-science.com]
- 22. This compound in the treatment of active rheumatoid arthritis: results of a multicentre, open-label, dose-ranging, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound in the treatment of active rheumatoid arthritis: results of a multicentre, open-label, dose-ranging, phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. More about this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound | MS Canada [mscanada.ca]
- 26. labiotech.eu [labiotech.eu]
The Potential of Masitinib in Attenuating Neuroinflammation in Animal Models of Multiple Sclerosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multiple sclerosis (MS) is a chronic, debilitating autoimmune disease of the central nervous system (CNS) characterized by neuroinflammation, demyelination, and axonal damage. While current therapies primarily target the adaptive immune system and are most effective in the relapsing-remitting forms of the disease, there remains a significant unmet need for treatments that can effectively address the progressive stages of MS, which are thought to be driven by innate immune cells. Masitinib, an orally bioavailable tyrosine kinase inhibitor, has emerged as a promising therapeutic candidate due to its unique mechanism of action targeting key cells of the innate immune system, namely mast cells and microglia. This technical guide provides an in-depth review of the preclinical evidence for this compound in animal models of MS, focusing on the quantitative outcomes, experimental methodologies, and underlying signaling pathways.
Mechanism of Action: Targeting Innate Immunity in Neuroinflammation
This compound's therapeutic potential in MS stems from its ability to selectively inhibit key tyrosine kinases that govern the function of mast cells and microglia, two cell types increasingly implicated in the pathophysiology of progressive MS.[1][2]
Inhibition of Mast Cell Activity
Mast cells, located on both sides of the blood-brain barrier, are potent inflammatory cells that, when activated, release a plethora of pro-inflammatory mediators.[3][4] this compound targets several critical kinases in mast cells:
-
c-Kit: Inhibition of the stem cell factor receptor (c-Kit) disrupts mast cell survival, proliferation, and differentiation.[5][6]
-
LYN and FYN: These Src family kinases are crucial for signaling downstream of the high-affinity IgE receptor (FcεRI), and their inhibition by this compound prevents mast cell degranulation and the release of inflammatory mediators.[5][7]
By inhibiting these pathways, this compound effectively reduces mast cell-driven neuroinflammation and blood-brain barrier disruption.
References
- 1. This compound as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-paralysis tyrosine kinase inhibition with this compound abrogates neuroinflammation and slows disease progression in inherited amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound treatment in patients with progressive multiple sclerosis: a randomized pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in inflammatory diseases – AB Science [ab-science.com]
- 6. alsnewstoday.com [alsnewstoday.com]
- 7. This compound in Neurology – AB Science [ab-science.com]
Masitinib's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Masitinib, a potent and selective oral tyrosine kinase inhibitor, is emerging as a significant modulator of the tumor microenvironment (TME). By targeting key cellular players and signaling pathways within the TME, this compound demonstrates the potential to overcome resistance to conventional cancer therapies and enhance anti-tumor immunity. This technical guide provides an in-depth analysis of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.
Introduction
The tumor microenvironment, a complex ecosystem of cancer cells, immune cells, stromal cells, blood vessels, and extracellular matrix, plays a pivotal role in tumor progression, metastasis, and response to therapy. This compound's unique mechanism of action, primarily targeting mast cells and macrophages, positions it as a promising agent to remodel the TME from a pro-tumoral to an anti-tumoral state. This document serves as a comprehensive resource for researchers and drug developers seeking to understand and leverage the immunomodulatory and TME-altering properties of this compound in cancer research.
Mechanism of Action in the Tumor Microenvironment
This compound is a tyrosine kinase inhibitor that selectively targets a limited number of kinases, including c-Kit, platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor 3 (FGFR3), focal adhesion kinase (FAK), and lymphocyte-specific protein tyrosine kinase (Lck).[1] Its impact on the TME is primarily mediated through its effects on mast cells and macrophages.[2]
-
Mast Cell Inhibition: Mast cells, when activated in the TME, can release a plethora of pro-tumoral factors that promote angiogenesis, tissue remodeling, and immune suppression. This compound, by inhibiting the c-Kit receptor, a critical survival and activation signal for mast cells, effectively reduces mast cell degranulation and the release of these factors.[3][4] This leads to a decrease in pro-tumoral M2-polarizing cytokines, as well as factors that favor metastasis and angiogenesis.[5]
-
Macrophage Modulation: Tumor-associated macrophages (TAMs) are key architects of the TME and can exist in a pro-inflammatory (M1) or anti-inflammatory/pro-tumoral (M2) state. This compound has been shown to promote the polarization of macrophages towards an anti-tumoral M1 phenotype.[5] This shift enhances the anti-tumor immune response by increasing the presentation of tumor antigens and the production of pro-inflammatory cytokines that can directly kill cancer cells and recruit other immune effector cells.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound from various preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound (IC50 Values)
| Target Kinase/Cell Line | IC50 (nM) | Cell Type/Condition | Reference |
| c-Kit (recombinant, wild-type) | 200 ± 40 | Enzyme Assay | [Dubreuil P, et al. 2009][6][7] |
| c-Kit (wild-type) in Ba/F3 cells | 150 ± 80 | Cell-based Assay | [Dubreuil P, et al. 2009][6][7] |
| c-Kit (V559D mutant) in Ba/F3 cells | 3.0 ± 0.1 | Cell-based Assay | [Dubreuil P, et al. 2009][6] |
| c-Kit (Δ27 mutant) in Ba/F3 cells | 5.0 ± 0.3 | Cell-based Assay | [Dubreuil P, et al. 2009][6] |
| PDGFRα (recombinant) | 540 ± 60 | Enzyme Assay | [Dubreuil P, et al. 2009][6][8] |
| PDGFRβ (recombinant) | 800 ± 120 | Enzyme Assay | [Dubreuil P, et al. 2009][6][8] |
| PDGFRα in Ba/F3 cells | 300 ± 5 | Cell-based Assay | [Dubreuil P, et al. 2009][6][8] |
| Lyn (recombinant) | 400 | Enzyme Assay | [Soria JC, et al. 2009][5] |
| FAK (phosphorylation reduction) | ~1 µM (21% reduction) | Cell-based Assay | [Soria JC, et al. 2009][5] |
| Mia Paca-2 (Pancreatic Cancer) + Gemcitabine | >400-fold reduction | Cell-based Assay | [Humbert M, et al. 2010][6][9] |
| Panc-1 (Pancreatic Cancer) + Gemcitabine | 10-fold reduction | Cell-based Assay | [Humbert M, et al. 2010][6][9] |
| OSW (Canine T-cell Lymphoma) | 5 | Cell-based Assay | [Hermine O, et al. 2016][5] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| Ba/F3 Xenograft (Δ27 c-Kit mutant) | This compound (30 mg/kg, i.p., twice daily) | Significant reduction in tumor growth | [Dubreuil P, et al. 2009][10] |
| Ba/F3 Xenograft (Δ27 c-Kit mutant) | This compound (45 mg/kg, i.p., twice daily) | Significant reduction in tumor growth | [Dubreuil P, et al. 2009][10] |
| Mia Paca-2 Xenograft (Pancreatic Cancer) | This compound (100 mg/kg/day) + Gemcitabine (50 mg/kg twice weekly) | Reduced tumor growth compared to control | [Humbert M, et al. 2010][9] |
| Canine Mast Cell Tumors | This compound (12.5 mg/kg/day) | Increased time to tumor progression | [Hahn KA, et al. 2008] |
| Metastatic Castrate-Resistant Prostate Cancer (mCRPC) | This compound (6.0 mg/kg/day) + Docetaxel | 21% reduction in risk of progression (HR=0.79) in patients with ALP ≤ 250 IU/L | [AB Science Press Release, 2025][11][12] |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound.
Caption: this compound inhibits c-Kit signaling.
Caption: this compound inhibits PDGFR signaling.
Caption: this compound inhibits FAK signaling.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the tumor microenvironment.
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Objective: To quantify the inhibitory effect of this compound on IgE-mediated degranulation of mast cells.
Materials:
-
Human or murine mast cell line (e.g., LAD2, MC/9)
-
Cell culture medium (e.g., StemPro-34 SFM)
-
Human or mouse IgE
-
Anti-IgE antibody or specific antigen
-
This compound
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop solution (e.g., 0.1 M sodium carbonate/bicarbonate buffer)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture and Sensitization: Culture mast cells according to standard protocols. Twenty-four hours prior to the assay, sensitize the cells by adding IgE to the culture medium.
-
Cell Preparation: On the day of the assay, wash the cells with Tyrode's buffer and resuspend them at a concentration of 5 x 10^5 cells/mL.
-
This compound Treatment: Add 50 µL of the cell suspension to each well of a 96-well plate. Add 50 µL of Tyrode's buffer containing various concentrations of this compound (or vehicle control) to the appropriate wells. Incubate for 30 minutes at 37°C.
-
Degranulation Induction: Induce degranulation by adding 50 µL of anti-IgE antibody or the specific antigen to the wells. For a positive control, add a degranulating agent like compound 48/80. For total release, lyse the cells with Triton X-100.
-
Sample Collection: Incubate for 30 minutes at 37°C. Centrifuge the plate to pellet the cells and collect the supernatant.
-
β-Hexosaminidase Assay: Add a portion of the supernatant to a new plate containing the pNAG substrate. Incubate at 37°C for 60-90 minutes.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 405 nm using a plate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.
In Vitro Macrophage Polarization Assay
Objective: To assess the effect of this compound on the polarization of macrophages to M1 or M2 phenotypes.
Materials:
-
Human or murine monocytes (e.g., from PBMCs or a cell line like THP-1)
-
Macrophage differentiation medium (containing M-CSF or GM-CSF)
-
Polarizing cytokines (e.g., IFN-γ and LPS for M1; IL-4 and IL-13 for M2)
-
This compound
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix and primers for M1 (e.g., CD86, TNF-α, IL-1β) and M2 (e.g., CD206, CD163, Arg1) markers
-
Flow cytometry antibodies for M1 (e.g., anti-CD86) and M2 (e.g., anti-CD206) surface markers
-
Flow cytometer
Procedure:
-
Macrophage Differentiation: Differentiate monocytes into macrophages by culturing them in differentiation medium for 5-7 days.
-
Polarization and this compound Treatment: Replace the medium with fresh medium containing the appropriate polarizing cytokines and different concentrations of this compound (or vehicle control). Incubate for 24-48 hours.
-
Analysis of Gene Expression (qPCR):
-
Isolate total RNA from the polarized macrophages.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for M1 and M2 marker genes.
-
Analyze the relative gene expression levels using the ΔΔCt method, normalized to a housekeeping gene.
-
-
Analysis of Surface Marker Expression (Flow Cytometry):
-
Harvest the polarized macrophages and stain them with fluorescently labeled antibodies against M1 and M2 surface markers.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells expressing each marker.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line
-
Matrigel (optional)
-
This compound formulation for oral gavage or intraperitoneal injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (or vehicle control) to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the effect of this compound on tumor growth.
Conclusion
This compound's ability to modulate the tumor microenvironment by targeting mast cells and macrophages represents a compelling strategy in cancer therapy. The data and methodologies presented in this guide underscore the potential of this compound to reprogram the TME, thereby enhancing anti-tumor immunity and potentially overcoming resistance to other treatments. Further research into the nuanced effects of this compound on various components of the TME will undoubtedly pave the way for its rational application in novel combination therapies for a wide range of malignancies.
References
- 1. This compound (AB1010), from canine tumor model to human clinical development: where we are? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ab-science.com [ab-science.com]
- 6. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging roles of PDGF-D signaling pathway in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Masitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Masitinib is an orally administered tyrosine kinase inhibitor that has garnered significant interest for its therapeutic potential in a range of diseases, including oncology, inflammatory disorders, and neurodegenerative conditions.[1][2] Developed by AB Science under the code name AB1010, this compound selectively targets a limited number of kinases, primarily the wild-type c-Kit receptor and its juxtamembrane mutation, platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptor 3 (FGFR3), as well as the intracellular kinases Lyn and Fyn.[1][3] This targeted approach allows for the modulation of key signaling pathways involved in the proliferation, survival, and activity of mast cells and microglia, crucial players in inflammatory and neuroinflammatory processes.[2][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support further research and development.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in preclinical and clinical studies, providing insights into its absorption, distribution, metabolism, and excretion (ADME).
Data Presentation: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Species | Notes |
| Oral Bioavailability | Not explicitly quantified in a single value. However, it is orally active and bioavailable in vivo.[1] Simultaneous administration with a high-fat breakfast increases exposure by about 23%.[5] | Human | The lack of a precise bioavailability percentage is a limitation in the current publicly available data. |
| Time to Maximum Concentration (Tmax) | 1.5 to 5.0 hours | Human | Relatively slow absorption profile at clinical doses.[6] |
| Plasma Protein Binding | Approximately 93% | Human | Primarily binds to albumin and alpha-acid-glycoprotein.[5] |
| Volume of Distribution (Vd) | High | Human | Apparent volume of distribution is high, suggesting extensive tissue distribution. The central volume of distribution (V1) is noted to be higher in males.[1][5] |
| Metabolism | Primarily hepatic, catalyzed by Cytochrome P450 enzymes CYP3A4 and CYP2C8.[6] The major metabolite is AB3280 (N-desmethyl this compound).[6] | Human | |
| Elimination Half-life (t½) | Average of 24 hours (range: 18–36 hours) | Human | [1] |
| Clearance (CL) | Estimated steady-state total clearance of 42–84 L/h. | Human | [1] |
| Excretion | Primarily in feces. An estimated 10% of the dose is recovered in urine, with less than 2% as unchanged this compound and its major metabolite. | Human | [5] |
Pharmacodynamics
This compound exerts its therapeutic effects by inhibiting specific tyrosine kinases, thereby modulating downstream signaling pathways that control cellular processes such as proliferation, survival, and inflammation.
Data Presentation: In Vitro Inhibitory Activity of this compound (IC50 values)
| Target Kinase | IC50 (nM) | Assay Type |
| c-Kit (wild-type) | 200 ± 40 | Recombinant human enzyme assay[1] |
| c-Kit (juxtamembrane mutant) | 3 | Cell proliferation assay (Ba/F3 cells)[3] |
| PDGFRα | 540 ± 60 | Recombinant enzyme assay[7] |
| PDGFRβ | 800 ± 120 | Recombinant enzyme assay[7] |
| FGFR3 | 900 | Not Specified |
| Lyn | 510 (for LynB) | Not Specified |
| Fyn | - | Inhibition of LYN and FYN is a key mechanism in mast cells[8] |
| CSF1R | - | Inhibition of CSF1R is a key mechanism in microglia[9] |
| ABL | 1200 ± 300 | Recombinant enzyme assay[7] |
Signaling Pathways Modulated by this compound
This compound's therapeutic efficacy stems from its ability to interfere with key signaling cascades initiated by the kinases it inhibits. The following diagrams illustrate the primary pathways affected by this compound.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the pharmacodynamic profile of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
Methodology:
-
Plate Coating: A 96-well microtiter plate is coated overnight with a generic kinase substrate, such as 0.25 mg/ml poly(Glu,Tyr 4:1).[9] The plate is then washed twice with a wash buffer (e.g., 10 mM phosphate-buffered saline [pH 7.4] with 0.05% Tween 20) and dried.[9]
-
Reaction Mixture: The kinase reaction is performed in a final volume of 50 µL in a kinase buffer (e.g., 10 mM MgCl2, 1 mM MnCl2, 1 mM sodium orthovanadate, 20 mM HEPES, pH 7.8).[9] This buffer contains ATP at a concentration at least twice the Km for the specific enzyme to ensure a linear reaction rate.[9]
-
Inhibitor Addition: Serial dilutions of this compound are added to the wells.
-
Enzyme Addition: The reaction is initiated by adding the recombinant kinase enzyme.
-
Incubation: The plate is incubated at room temperature for a defined period to allow for the phosphorylation of the substrate.
-
Termination: The reaction is stopped by adding an equal volume of a solution containing EDTA and urea (e.g., 100 mM EDTA in 5 M urea).[9]
-
Detection: The plate is washed, and a horseradish peroxidase-conjugated anti-phosphotyrosine monoclonal antibody is added.[9] After another wash step, a substrate for horseradish peroxidase (e.g., tetramethylbenzidine) is added, and the resulting colorimetric signal is quantified by spectrophotometry at 450 nm.[9]
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Cell Proliferation Assay (Ba/F3 Cells)
Objective: To assess the effect of this compound on the proliferation of cells whose survival is dependent on a specific kinase.
Methodology:
-
Cell Culture: The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, is genetically engineered to express a constitutively active tyrosine kinase (e.g., a c-Kit mutant) or a wild-type receptor tyrosine kinase.[10][11] This modification allows the cells to proliferate independently of IL-3.[10]
-
Cell Seeding: The engineered Ba/F3 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well in a culture medium without IL-3 but supplemented with the appropriate growth factor if a wild-type receptor is expressed (e.g., SCF for c-Kit).[9]
-
Inhibitor Treatment: Various concentrations of this compound are added to the wells.
-
Incubation: The cells are incubated for 48-72 hours at 37°C.[9][12]
-
Viability Assessment: Cell viability is determined using a colorimetric or luminescent assay. A common method is the WST-1 assay, where 10 µL of the WST-1 reagent is added to each well, and the plate is incubated for an additional 3 hours.[9] The absorbance is then measured at 450 nm.[9] Another method is the CellTiter-Glo assay, which measures ATP levels as an indicator of cell viability.[11]
-
Data Analysis: The IC50 value for the inhibition of cell proliferation is determined from the dose-response curve.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Objective: To measure the inhibitory effect of this compound on mast cell degranulation.
Methodology:
-
Cell Culture and Sensitization: Rat basophilic leukemia (RBL-2H3) cells, a model for mucosal mast cells, are cultured in a 24-well plate.[6] The cells are sensitized overnight with monoclonal mouse anti-DNP IgE.[6]
-
Inhibitor Pre-treatment: The sensitized cells are washed and then pre-incubated with different concentrations of this compound for a specified time (e.g., 30 minutes).[13]
-
Stimulation: Degranulation is induced by adding an antigen (e.g., DNP-BSA) or a calcium ionophore (e.g., A23187).[14]
-
Sample Collection: After a short incubation period (e.g., 30 minutes), the supernatant is collected.[14] The remaining cells are lysed to measure the total β-hexosaminidase content.
-
Enzyme Assay: The β-hexosaminidase activity in both the supernatant and the cell lysate is measured. A substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), is added.[15] The reaction is stopped, and the absorbance of the released p-nitrophenol is measured at 405 nm.[15]
-
Data Analysis: The percentage of β-hexosaminidase release is calculated as the ratio of the activity in the supernatant to the total activity (supernatant + lysate). The inhibitory effect of this compound is determined by comparing the release in treated cells to that in untreated, stimulated cells.
In Vivo Model of Neuroinflammation (Experimental Autoimmune Encephalomyelitis - EAE)
Objective: To evaluate the efficacy of this compound in a mouse model of multiple sclerosis.
Methodology:
-
EAE Induction: EAE is induced in female C57BL/6 mice by immunization with an emulsion of myelin oligodendrocyte glycoprotein (MOG35-55) peptide in Complete Freund's Adjuvant (CFA).[16][17] This is followed by intraperitoneal injections of pertussis toxin on the day of immunization and two days later.[16]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (0 = no symptoms; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).[17]
-
Treatment: Once mice reach a certain clinical score (e.g., peak of disease), they are randomized into treatment groups. This compound or a vehicle control is administered orally, typically daily, for a defined period.[16][18]
-
Outcome Measures: The primary outcome is the change in the clinical EAE score. Other endpoints can include histological analysis of the spinal cord for inflammation and demyelination, and measurement of inflammatory cytokine levels in the central nervous system or periphery.[18]
Conclusion
This compound is a selective tyrosine kinase inhibitor with a well-defined pharmacodynamic profile, potently inhibiting key kinases involved in the pathobiology of various cancers and inflammatory diseases. Its pharmacokinetic properties support oral administration and a once or twice-daily dosing regimen. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals engaged in the further investigation and clinical application of this compound. While a considerable amount of data exists, a definitive human ADME study with precise quantification of all parameters would further enhance the understanding of its clinical pharmacology. The continued exploration of this compound's multifaceted mechanism of action holds promise for the development of novel therapeutic strategies for a range of challenging diseases.
References
- 1. This compound (AB1010), a potent and selective tyrosine kinase inhibitor targeting KIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ab-science.com [ab-science.com]
- 4. ab-science.com [ab-science.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. tsijournals.com [tsijournals.com]
- 7. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quotientsciences.com [quotientsciences.com]
- 9. selleckchem.com [selleckchem.com]
- 10. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abmgood.com [abmgood.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Tyrosine kinase inhibitor, this compound, limits neuronal damage, as measured by serum neurofilament light chain concentration in a model of neuroimmune-driven neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Masitinib targets and off-targets in kinase profiling
An In-Depth Technical Guide to the Kinase Profile of Masitinib
Introduction
This compound (AB1010) is an orally administered tyrosine kinase inhibitor (TKI) that has been investigated for a wide range of therapeutic areas, including oncology, inflammatory diseases, and neurodegenerative disorders.[1][2] It functions by selectively targeting a limited number of kinases, thereby modulating the activity of key immune cells such as mast cells and microglia.[1][3] This high selectivity is a critical feature, suggesting a potentially better safety profile compared to less selective TKIs.[4][5] This guide provides a detailed overview of this compound's kinase targets and off-targets, supported by quantitative data, experimental protocols, and visualizations of relevant pathways and workflows.
Kinase Selectivity Profile of this compound
This compound is recognized for its high selectivity, primarily targeting the stem cell factor receptor (c-Kit), platelet-derived growth factor receptor (PDGFR), and several non-receptor tyrosine kinases like Lyn and Fyn.[4][6] Its unique mechanism of action allows it to modulate inflammatory and immune responses without the broad immunosuppression associated with other TKIs.[1][7]
Primary Kinase Targets:
-
c-Kit (Stem Cell Factor Receptor): this compound is a potent inhibitor of both wild-type and juxtamembrane domain-mutated c-Kit, a key target in various cancers and inflammatory conditions.[4][5]
-
PDGFR (Platelet-Derived Growth Factor Receptor): The drug potently inhibits PDGFR, which is involved in cell proliferation and angiogenesis.[4][5]
-
Lyn (Lymphocyte-specific protein tyrosine kinase): A member of the Src family of kinases, Lyn is a crucial kinase for mast cell function and is inhibited by this compound.[4][8]
-
Fyn: Another member of the Src family, Fyn is implicated in neuroinflammation and is a target of this compound, particularly relevant in neurodegenerative disease models.[3]
-
CSF1R (Colony-Stimulating Factor 1 Receptor): By targeting CSF1R, this compound can regulate CSF1R-dependent cells like microglia, which play a role in neuroinflammation.[3][9]
Key Off-Targets and Weakly Inhibited Kinases:
-
FGFR3 (Fibroblast Growth Factor Receptor 3): this compound inhibits FGFR3 to a lesser extent compared to its primary targets.[4][5]
-
ABL (Abelson murine leukemia viral oncogene homolog 1): The drug demonstrates weak inhibition of ABL.[4][5]
-
c-Fms: Similar to ABL, this compound shows weak inhibition against c-Fms.[4][5]
-
Serine/Threonine Kinases: this compound was found to be inactive against several tested serine/threonine kinases, such as protein kinase C-α, Akt1, and Pim-1.[10]
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound against its key targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Kinase Target | IC50 Value (nM) | Cell Line / Assay Type | Reference |
| Wild-Type c-Kit (recombinant) | 200 ± 40 | Recombinant Enzyme Assay | [4][5] |
| Wild-Type c-Kit (cellular) | 150 ± 80 | Ba/F3 cells | [4][5] |
| PDGFR (recombinant) | Potently inhibited (submicromolar) | Recombinant Enzyme Assay | [4][5][10] |
| Lyn B (recombinant) | 510 ± 130 | Recombinant Enzyme Assay | [10] |
| FGFR3 (recombinant) | Lesser inhibition | Recombinant Enzyme Assay | [4][5][10] |
| ABL (recombinant) | Weak inhibition | Recombinant Enzyme Assay | [4][5] |
| c-Fms (recombinant) | Weak inhibition | Recombinant Enzyme Assay | [4][5] |
Key Signaling Pathways Targeted by this compound
This compound exerts its therapeutic effects by interfering with signaling pathways that are crucial for the function of mast cells and microglia. By inhibiting c-Kit, Lyn, and Fyn, it effectively reduces mast cell degranulation and the release of pro-inflammatory mediators.[3][7] Its action on CSF1R helps to control microglial activation, a key component of neuroinflammation.[3][9]
Caption: Mechanism of action for this compound.
Experimental Methodologies
The characterization of this compound's kinase profile relies on established biochemical and cell-based assays. These protocols are designed to measure the direct inhibition of kinase enzymatic activity or the downstream cellular consequences of such inhibition.
In Vitro Recombinant Kinase Assay
This type of assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified, recombinant kinase. An ELISA-based format is commonly used.
Detailed Protocol Steps:
-
Plate Coating: Microtiter plates are coated with a generic kinase substrate, such as poly(Glu, Tyr 4:1).[4]
-
Kinase Reaction: The recombinant kinase enzyme is added to the wells along with ATP and the test compound (this compound) at various concentrations. The reaction is typically incubated at a controlled temperature (e.g., 37°C).[11]
-
Detection: After incubation, the reaction is stopped. A specific antibody that recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody) conjugated to an enzyme like horseradish peroxidase (HRP) is added.
-
Signal Generation: A chromogenic substrate for HRP is added. The resulting color change is proportional to the amount of phosphorylated substrate, and thus to the kinase activity.
-
Data Analysis: The optical density is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[12]
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
Cell-based assays are crucial for confirming that an inhibitor is active in a more biologically relevant context. Assays using Ba/F3 cells, a murine pro-B cell line that can be engineered to depend on specific kinase activity for survival and proliferation, are commonly employed.
Detailed Protocol Steps:
-
Cell Culture: Ba/F3 cells engineered to express the kinase of interest (e.g., human wild-type c-Kit) are cultured in an appropriate medium. Their proliferation is dependent on the activation of the expressed kinase by its specific ligand (e.g., stem cell factor for c-Kit).[4]
-
Treatment: The cells are seeded into microtiter plates and treated with varying concentrations of this compound.
-
Incubation: The plates are incubated for a period sufficient to observe effects on proliferation (e.g., 48-72 hours).
-
Proliferation Measurement: Cell viability or proliferation is assessed using a colorimetric or fluorometric assay, such as MTT or resazurin reduction, which measures metabolic activity.
-
Data Analysis: The signal from treated cells is compared to untreated controls. The IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of inhibition against the drug concentration.
Caption: Workflow for a cell-based proliferation assay.
Conclusion
This compound is a highly selective tyrosine kinase inhibitor with a well-defined profile of targets and off-targets. Its potent inhibition of c-Kit, PDGFR, CSF1R, and key Src family kinases like Lyn and Fyn underpins its mechanism of action in modulating mast cell and microglia activity. This selectivity, confirmed by quantitative in vitro and cell-based assays, distinguishes it from other multi-kinase inhibitors and is central to its development in oncology, as well as in inflammatory and neurodegenerative diseases.[1][3][4] The detailed experimental protocols provide a framework for understanding how its specific kinase interactions are determined and quantified.
References
- 1. This compound General overview – AB Science [ab-science.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound in neurodegenerative disorders – AB Science [ab-science.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (AB1010), a potent and selective tyrosine kinase inhibitor targeting KIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ab-science.com [ab-science.com]
- 7. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 8. This compound in inflammatory diseases – AB Science [ab-science.com]
- 9. This compound in Neurology – AB Science [ab-science.com]
- 10. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of Masitinib: A Tyrosine Kinase Inhibitor from Bench to Clinical Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Masitinib, an orally administered tyrosine kinase inhibitor, has carved a unique path in drug development, transitioning from veterinary oncology to extensive investigation across a spectrum of human diseases. This technical guide delves into the core aspects of this compound's discovery, its mechanism of action as a potent inhibitor of key kinases, and its journey through preclinical and clinical development. Through a comprehensive review of published data, this document provides a detailed overview of the scientific rationale and experimental underpinnings of this compound's therapeutic potential in oncology, neurodegenerative disorders, and inflammatory conditions.
Introduction: The Genesis of a Targeted Therapy
The quest for targeted cancer therapies in the late 20th and early 21st centuries focused heavily on inhibiting protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers. This compound (formerly AB1010) emerged from a medicinal chemistry program aimed at developing selective tyrosine kinase inhibitors.[1] The initial focus was on targeting the stem cell factor receptor, c-Kit, a key driver in certain cancers, particularly mast cell tumors.[1][2]
This compound was identified as a potent and selective inhibitor of c-Kit, distinguishing it from other tyrosine kinase inhibitors like imatinib through its distinct binding mode and selectivity profile.[1][2] This selectivity suggested a potentially better safety profile, a critical factor in long-term treatment.[1] Initially developed for veterinary medicine, this compound, under the trade name Masivet®, became the first registered veterinary anticancer drug for the treatment of mast cell tumors in dogs.[3][4][5] This early success paved the way for its exploration in a wide array of human diseases.
Mechanism of Action: A Multi-Targeted Approach
This compound exerts its therapeutic effects by inhibiting a select group of tyrosine kinases, thereby modulating the activity of key immune and inflammatory cells, particularly mast cells and microglia.[6]
Primary Targets and Kinase Selectivity
This compound's primary targets include:
-
c-Kit: A receptor tyrosine kinase crucial for the development and function of mast cells.[1][2] this compound potently inhibits both wild-type and juxtamembrane-mutated forms of c-Kit.[1][2]
-
Platelet-Derived Growth Factor Receptor (PDGFR) α and β: Involved in cell growth, proliferation, and angiogenesis.[7][8]
-
Lymphocyte-specific protein tyrosine kinase (Lyn) and FYN Proto-Oncogene, Src Family Tyrosine Kinase (Fyn): Non-receptor tyrosine kinases of the Src family that play a role in immune cell signaling.[1][9]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): A key regulator of macrophage and microglia function.[3][9]
The selectivity of this compound is a key feature. While potently inhibiting the kinases listed above, it demonstrates weak inhibition of others, such as ABL and c-Fms, which may contribute to its favorable safety profile compared to less selective inhibitors.[1]
Signaling Pathways
The inhibitory action of this compound on its target kinases disrupts downstream signaling cascades that are critical for cell survival, proliferation, and inflammatory responses.
Caption: this compound inhibits key tyrosine kinases, blocking downstream signaling pathways.
By targeting these pathways in mast cells and microglia, this compound can modulate neuroinflammation, a key pathological feature in many neurodegenerative diseases.[9][10][11]
Preclinical Development
The preclinical evaluation of this compound established its potency, selectivity, and in vivo activity, providing the foundation for its clinical development.
In Vitro Studies
A series of in vitro assays were conducted to characterize the biochemical and cellular activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Cell Line/System | Reference |
| Wild-Type c-Kit (human recombinant) | 200 ± 40 | Cell-free assay | [1][2] |
| PDGFRα | 540 | Cell-free assay | [7][8] |
| PDGFRβ | 800 | Cell-free assay | [7][8] |
| LynB | 510 | Cell-free assay | [1][7] |
| Fyn | - | - | [9][11] |
| FGFR3 | - | Cell-free assay | [1] |
| ABL | 1200 ± 340 | Cell-free assay | [1] |
| c-Fms | - | Cell-free assay | [1] |
| c-Kit (juxtamembrane mutant V559D) | 3 | Ba/F3 cells | [7][8] |
| c-Kit (juxtamembrane mutant Δ27 mouse) | 5 | Ba/F3 cells | [7][8] |
| HMC-1α155 (mastocytoma cell line) | 10 | Cell proliferation assay | [7][8] |
| FMA3 (mastocytoma cell line) | 30 | Cell proliferation assay | [7][8] |
Note: "-" indicates data was mentioned but a specific value was not provided in the search results.
In Vivo Animal Models
This compound demonstrated significant efficacy in various animal models, supporting its translation to human clinical trials.
-
Canine Mast Cell Tumors: In a pivotal study, this compound significantly delayed tumor progression in dogs with recurrent or non-resectable grade II or III mast cell tumors.[12][13] The median time to tumor progression (TTP) was extended from 75 days with placebo to 118 days with this compound.[13]
-
Gastrointestinal Stromal Tumor (GIST): In a mouse model with subcutaneous grafts of Ba/F3 cells expressing a juxtamembrane KIT mutant, this compound effectively blocked tumor growth.[2]
-
Neurodegenerative Diseases: In preclinical models of Amyotrophic Lateral Sclerosis (ALS), this compound showed neuroprotective effects by inhibiting the proliferation of microglia and mast cells.[9][14] In a mouse model of multiple sclerosis, this compound reduced markers of nerve damage and inflammation, slowing disease progression.[15]
-
COVID-19: In mouse models of SARS-CoV-2 infection, this compound significantly reduced viral loads in the lungs and nose.[3][16][17]
Clinical Development
Building on its promising preclinical data and success in veterinary medicine, this compound has been investigated in numerous clinical trials for a wide range of human diseases.
Oncology
-
Gastrointestinal Stromal Tumor (GIST): A phase 2 study in patients with imatinib-resistant GIST showed that this compound significantly improved overall survival compared to sunitinib.[18][19]
-
Prostate Cancer: this compound has been investigated in combination with docetaxel for metastatic castrate-resistant prostate cancer (mCRPC).[20][21]
-
Mastocytosis: In a phase 3 trial for severe systemic mastocytosis, this compound reduced the severity of a diverse range of symptoms.[22]
Neurodegenerative Diseases
-
Amyotrophic Lateral Sclerosis (ALS): A phase 2/3 trial of this compound in combination with riluzole met its primary endpoint, showing a significant slowing of functional decline in ALS patients.[9][23][24] A confirmatory phase 3 study is planned.[25]
-
Multiple Sclerosis (MS): this compound has been studied in patients with primary progressive and non-active secondary progressive MS.[26][27] A phase 2b/3 trial indicated that this compound significantly slowed disability progression.[15]
-
Alzheimer's Disease: this compound has also been investigated as a potential treatment for Alzheimer's disease.[3][10]
Inflammatory Diseases
This compound's ability to modulate mast cell activity has led to its investigation in inflammatory conditions such as severe asthma and rheumatoid arthritis.[3][6]
COVID-19
More recently, this compound has been identified as a potent inhibitor of the main protease of SARS-CoV-2, 3CLpro, giving it antiviral properties.[28][29] Phase 2 clinical trials have explored its efficacy in hospitalized COVID-19 patients.[29]
Table 2: Summary of Key Clinical Trials with this compound
| Indication | Phase | Key Findings | Reference |
| Canine Mast Cell Tumors | III | Increased median TTP from 75 to 118 days compared to placebo. | [12][13] |
| GIST (imatinib-resistant) | II | Significantly longer median Overall Survival compared to sunitinib. | [18][19] |
| Amyotrophic Lateral Sclerosis (ALS) | II/III | Slowed deterioration in ALSFRS-R score by 27% at 48 weeks. | [9] |
| Progressive Multiple Sclerosis | IIb/III | Significantly slowed disability progression. | [15][30] |
| Severe Systemic Mastocytosis | III | Reduced severity of a diverse range of symptoms. | [22] |
| Metastatic Prostate Cancer | III | Showed benefit in Progression-Free Survival in a subgroup of patients. | [21] |
| COVID-19 | II | Improved clinical status of hospitalized patients after 15 days. | [29] |
Synthesis of this compound
The chemical synthesis of this compound has been described in the literature. One reported method involves a multi-step process starting from 2-methyl-5-nitroaniline.[31] A more recent, improved synthesis uses 3-acetylpyridine as a starting substrate, which is reported to be more cost-effective and suitable for large-scale production.[32] The general synthetic scheme involves the formation of the aminothiazole core followed by an amidation reaction to attach the benzamide moiety.
Caption: A high-level overview of the synthetic steps involved in producing this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments in the development of this compound, based on published literature.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific tyrosine kinase.
Methodology:
-
Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., poly(Glu,Tyr) 4:1), ATP, this compound, assay buffer, 96-well plates, plate reader.
-
Procedure: a. A reaction mixture containing the kinase, substrate, and varying concentrations of this compound is prepared in the assay buffer. b. The reaction is initiated by the addition of ATP. c. The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody or by measuring the incorporation of radiolabeled phosphate from [γ-32P]ATP. e. The percentage of inhibition for each this compound concentration is calculated relative to a control without the inhibitor. f. The IC50 value is determined by fitting the dose-response curve to a sigmoidal equation.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Lines: Relevant cancer cell lines (e.g., Ba/F3 cells expressing a specific c-Kit mutant, mastocytoma cell lines).
-
Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), this compound, 96-well cell culture plates, a reagent for measuring cell viability (e.g., MTT, WST-1, or CellTiter-Glo®).
-
Procedure: a. Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of this compound or a vehicle control. c. The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2. d. At the end of the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions. e. The absorbance or luminescence is measured using a plate reader. f. The percentage of cell growth inhibition is calculated for each concentration, and the IC50 value is determined.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Caption: A typical workflow for assessing the in vivo efficacy of this compound in a tumor model.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice).
-
Cell Line: A tumorigenic cell line (e.g., Ba/F3 cells expressing a constitutively active KIT mutant).
-
Procedure: a. A suspension of the tumor cells is injected subcutaneously into the flank of each mouse. b. The tumors are allowed to grow to a palpable size. c. The mice are then randomized into treatment and control groups. d. The treatment group receives this compound orally at a specified dose and schedule, while the control group receives a placebo. e. Tumor size is measured regularly (e.g., twice a week) using calipers, and the tumor volume is calculated. f. The body weight of the mice is also monitored as an indicator of toxicity. g. The study is concluded when the tumors in the control group reach a predetermined size or after a specified duration. h. The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the this compound-treated group to the control group.
Conclusion
This compound stands as a compelling example of a targeted therapy with a broad spectrum of potential applications. Its journey from a veterinary medicine to a candidate for treating complex human diseases like cancer and neurodegenerative disorders highlights the importance of understanding the fundamental roles of tyrosine kinases in pathophysiology. The multi-targeted yet selective nature of this compound's mechanism of action, primarily through the inhibition of c-Kit, PDGFR, Lyn, Fyn, and CSF1R, provides a strong rationale for its continued investigation. The extensive preclinical and clinical data accumulated to date underscore its therapeutic promise, while also emphasizing the need for further well-designed studies to fully elucidate its efficacy and safety in various indications. The ongoing research and development of this compound will undoubtedly contribute valuable insights into the treatment of a wide range of challenging diseases.
References
- 1. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound General overview – AB Science [ab-science.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound in Neurology – AB Science [ab-science.com]
- 10. This compound as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in neurodegenerative disorders – AB Science [ab-science.com]
- 12. This compound is safe and effective for the treatment of canine mast cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ab-science.com [ab-science.com]
- 14. als-mnd.org [als-mnd.org]
- 15. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. respiratory-therapy.com [respiratory-therapy.com]
- 18. This compound in advanced gastrointestinal stromal tumor (GIST) after failure of imatinib: A randomized controlled open-label trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound extends overall survival compared to sunitinib in imatinib-resistant GIST - ecancer [ecancer.org]
- 20. This compound in Oncology – AB Science [ab-science.com]
- 21. AB Science communicates results from Phase 3 study evaluating this compound in prostate cancer - BioSpace [biospace.com]
- 22. ashpublications.org [ashpublications.org]
- 23. als.org [als.org]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. alsnewstoday.com [alsnewstoday.com]
- 26. This compound (AB1010) | MS Trust [mstrust.org.uk]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. This compound is a broad coronavirus 3CL inhibitor that blocks replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. AB Science touts positive Phase II Covid-19 data for this compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 30. biorxiv.org [biorxiv.org]
- 31. Study on the Synthesis of this compound [chinjmap.com]
- 32. CN115850258A - Synthesis method of this compound - Google Patents [patents.google.com]
Masitinib's Impact on Inflammatory Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of masitinib, a potent and selective oral tyrosine kinase inhibitor, on the production of inflammatory cytokines. By targeting key cellular pathways in the innate and adaptive immune systems, this compound has demonstrated significant potential in modulating inflammatory responses. This document summarizes the core scientific findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying mechanisms of action.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by targeting the activity of mast cells and microglia, two cell types pivotal to the inflammatory cascade.[1][2] Its mechanism involves the selective inhibition of key tyrosine kinases, including c-Kit, Lyn, Fyn, and Colony-Stimulating Factor 1 Receptor (CSF-1R).[3][4][5] Inhibition of these kinases interferes with the signaling pathways responsible for the proliferation, survival, migration, and degranulation of mast cells, as well as the activation and pro-inflammatory functions of microglia.[3][5][6] This multifaceted approach allows this compound to remodel the neuronal microenvironment and reduce neuro-inflammation.[3]
Quantitative Analysis of Cytokine Inhibition
This compound has been shown to dose-dependently inhibit the release of several key pro-inflammatory cytokines in various preclinical models. The following tables summarize the quantitative data from these studies.
In Vitro Inhibition of TNF-α in Mast Cells
| Concentration | Inhibition of TNF-α Release (%) | Cell Type | Stimulation | Reference |
| 10 µM | 68% | IgE-anti IgE-activated Cord Blood-Derived Mast Cells (CBMC) | IgE-anti IgE | [7] |
| 1.0 µM | 40% | IgE-anti IgE-activated Cord Blood-Derived Mast Cells (CBMC) | IgE-anti IgE | [7] |
| 0.1 µM | 16% | IgE-anti IgE-activated Cord Blood-Derived Mast Cells (CBMC) | IgE-anti IgE | [7] |
In Vivo Inhibition of Pro-Inflammatory Cytokines in an EAE Mouse Model
| Cytokine | This compound Dose | Inhibition vs. Control | Model | Reference |
| Interferon-gamma (IFN-γ) | 50 mg/kg/day | 40% reduction | Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice | [4][8] |
| 100 mg/kg/day | 34% reduction | Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice | [4][8] | |
| Tumor Necrosis Factor-alpha (TNF-α) | 50 mg/kg/day | 22% reduction | Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice | [4][8] |
| 100 mg/kg/day | 10% reduction | Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice | [4][8] | |
| Interleukin-1 beta (IL-1β) | 50 mg/kg/day | 33% reduction | Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice | [4][8] |
| 100 mg/kg/day | 37% reduction | Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice | [4][8] | |
| Macrophage Inflammatory Protein-2 (MIP-2) | 100 mg/kg/day | 21% reduction | Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice | [8] |
Downregulation of Inflammatory Transcripts in Microglia
In microglia cultures from symptomatic SOD1G93A rats, this compound was found to downregulate the expression of several inflammatory transcripts by approximately 80%.[9]
| Gene Transcript | Cell Type | Model | Reference |
| IL-1β | Microglia from SOD1G93A rat spinal cords | In vitro | [9] |
| IL-6 | Microglia from SOD1G93A rat spinal cords | In vitro | [9][10] |
| Iba1 | Microglia from SOD1G93A rat spinal cords | In vitro | [9][10] |
| Cox2 | Microglia from SOD1G93A rat spinal cords | In vitro | [9][10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and the general workflow of experiments designed to assess its impact on cytokine production.
Caption: this compound's inhibition of key tyrosine kinases.
Caption: General experimental workflows for assessing this compound's effects.
Detailed Experimental Protocols
In Vitro Mast Cell Degranulation and Cytokine Release Assay
-
Cell Type: Human cord blood-derived mast cells (CBMCs).[7]
-
Culture: CBMCs are cultured and matured over several weeks in the presence of stem cell factor (SCF) and interleukin-6 (IL-6).
-
Sensitization and Stimulation: Mature CBMCs are sensitized overnight with human IgE. Following sensitization, cells are washed and then stimulated with an anti-IgE antibody to induce degranulation and cytokine release.[7]
-
This compound Treatment: this compound, at various concentrations (e.g., 0.1, 1.0, 10 µM), is added to the cells prior to stimulation.[7]
-
Cytokine Measurement: After a 4-hour incubation period post-stimulation, the cell supernatant is collected. The concentration of TNF-α is quantified using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7]
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animal Model: Female C57BL/6 mice are used to induce EAE, a model for multiple sclerosis.[8][11]
-
EAE Induction: EAE is induced by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[11]
-
This compound Administration: Once EAE symptoms are established (typically 14 days post-induction), mice are randomly assigned to treatment groups. This compound is administered orally once daily at doses of 50 mg/kg/day or 100 mg/kg/day.[8][11]
-
Sample Collection: Blood samples are collected at specified time points (e.g., day 15 of treatment) via intracardiac puncture.[8][11]
-
Cytokine Quantification: Serum is isolated from the blood samples, and the concentrations of various pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-1β) are measured using a multiplex cytokine assay.[8]
In Vitro Microglia Proliferation and Inflammatory Gene Expression Assay
-
Cell Isolation and Culture: Primary microglia are isolated from the spinal cords of symptomatic SOD1G93A rats.[9]
-
Stimulation: Microglial proliferation is induced by treatment with macrophage colony-stimulating factor (M-CSF).[9]
-
This compound Treatment: this compound is added to the culture medium to assess its effect on M-CSF-induced proliferation and the expression of inflammatory mediators.[9]
-
Gene Expression Analysis: RNA is extracted from the treated microglia, and the expression levels of inflammatory genes such as IL-1β, IL-6, Iba1, and Cox2 are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[9]
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the role of this compound as a potent inhibitor of inflammatory cytokine production. Its targeted action on mast cells and microglia, mediated through the inhibition of c-Kit, Lyn, Fyn, and CSF-1R, provides a robust mechanism for its anti-inflammatory effects. The quantitative data presented herein, along with the detailed experimental protocols, offer a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound in a range of inflammatory and neurodegenerative diseases.
References
- 1. This compound in neurodegenerative disorders – AB Science [ab-science.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. This compound in Neurology – AB Science [ab-science.com]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound in inflammatory diseases – AB Science [ab-science.com]
- 6. This compound as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitor, this compound, limits neuronal damage, as measured by serum neurofilament light chain concentration in a model of neuroimmune-driven neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-paralysis tyrosine kinase inhibition with this compound abrogates neuroinflammation and slows disease progression in inherited amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tyrosine kinase inhibitor, this compound, limits neuronal damage, as measured by serum neurofilament light chain concentration in a model of neuroimmune-driven neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Masitinib: In Vitro Cell-Based Assay Protocols
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Masitinib is a potent and selective tyrosine kinase inhibitor that primarily targets the wild-type and juxtamembrane-mutated c-Kit receptor, Platelet-Derived Growth Factor Receptor (PDGFR), and the intracellular kinase Lyn.[1][2] Its high selectivity suggests a potentially better safety profile compared to other tyrosine kinase inhibitors.[1][2] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound. The assays covered include cell viability, apoptosis, and kinase activity, as well as a functional mast cell degranulation assay.
Mechanism of Action
This compound acts as a competitive inhibitor of ATP binding to the kinase domain of its target receptors.[3] In cells expressing c-Kit, this compound effectively blocks stem cell factor (SCF)-induced proliferation and c-Kit tyrosine phosphorylation.[1] This inhibition of c-Kit signaling subsequently affects downstream pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[4] Furthermore, this compound has been shown to potently inhibit mast cell degranulation, a key process in allergic and inflammatory responses.[1][2] A notable characteristic of this compound is its activity against gain-of-function mutations in the juxtamembrane domain of c-Kit.[1]
Data Presentation: In Vitro Inhibitory Activity of this compound
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against various kinases and cell lines, providing a quantitative overview of its potency and selectivity.
Table 1: this compound Inhibitory Activity against Recombinant Kinases
| Target Kinase | IC50 (nM) |
| c-Kit (wild-type) | 200 ± 40[1] |
| PDGFRα | 540 ± 60[1][3] |
| PDGFRβ | 800 ± 120[1][3] |
| Lyn B | 510[3] |
| FGFR3 | Weak inhibition[1][3] |
| Abl1 | 1200 ± 300[1][3] |
| c-Fms | Weak inhibition[1][3] |
Table 2: this compound Inhibitory Activity on Cell Proliferation
| Cell Line | Target | Stimulant | IC50 (nM) |
| Ba/F3-hKit WT | c-Kit | SCF | 150 ± 80[1][3] |
| Ba/F3-PDGFRα | PDGFRα | PDGF-BB | 300 ± 5[1][3] |
| Ba/F3-BCR-ABL | BCR-ABL | - | 2800 ± 800[1] |
| HMC-1α155 (mastocytoma) | c-Kit (mutant) | - | 10[3] |
| FMA3 (mastocytoma) | c-Kit (mutant) | - | 30[3] |
| Ba/F3-Kit V559D | c-Kit (mutant) | - | 3[3] |
| Ba/F3-Kit Δ27 | c-Kit (mutant) | - | 5[3] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the c-Kit signaling pathway targeted by this compound and the general workflows for the described in vitro assays.
Figure 1: this compound Inhibition of the c-Kit Signaling Pathway.
Figure 2: General Workflows for In Vitro Cell-Based Assays.
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is for determining the effect of this compound on the proliferation of adherent or suspension cells.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cell culture medium appropriate for the cell line
-
This compound stock solution (e.g., in DMSO)
-
WST-1 reagent
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1 to 4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to reduce background.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
6-well tissue culture plates
-
Cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic or necrotic cells will be both Annexin V- and PI-positive.
In Vitro Kinase Assay
This protocol provides a general method for assessing the inhibitory activity of this compound on a specific tyrosine kinase using a synthetic substrate.
Materials:
-
96-well microtiter plate
-
Recombinant human kinase (e.g., c-Kit)
-
Poly(Glu,Tyr 4:1) substrate
-
Kinase buffer (e.g., 20 mM HEPES, pH 7.8, 10 mM MgCl2, 1 mM MnCl2, 1 mM sodium orthovanadate)
-
ATP
-
This compound stock solution
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Coat a 96-well plate with 0.25 mg/mL poly(Glu,Tyr 4:1) overnight at 4°C.
-
Wash the plate twice with wash buffer and dry for 2 hours at room temperature.
-
Prepare a reaction mixture in the wells containing kinase buffer, the recombinant kinase, and serial dilutions of this compound.
-
Initiate the kinase reaction by adding ATP (at a concentration at least twice the Km for the enzyme). The final reaction volume is typically 50 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding 50 µL of 100 mM EDTA.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated anti-phosphotyrosine antibody (e.g., diluted 1:30,000) and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
Bone Marrow-Derived Mast Cells (BMMCs) or a mast cell line (e.g., RBL-2H3)
-
Tyrode's buffer or HEPES buffer
-
Sensitizing agent (e.g., anti-DNP IgE)
-
Degranulation stimulus (e.g., DNP-HSA antigen)
-
This compound stock solution
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.4 M Glycine, pH 10.7)
-
Triton X-100 (for cell lysis)
-
96-well plate
-
Microplate reader
Procedure:
-
Sensitize mast cells with IgE (e.g., 0.5 µg/mL anti-DNP IgE) overnight.
-
Wash the cells three times with buffer to remove unbound IgE and resuspend in buffer.
-
Aliquot the cells into a 96-well plate (e.g., 5 x 10^4 cells/well).
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulate degranulation by adding the antigen (e.g., 100 ng/mL DNP-HSA) and incubate for 30-60 minutes at 37°C.
-
Include control wells for spontaneous release (no stimulus) and total release (cell lysis with Triton X-100).
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
To determine total release, lyse the cells in the control wells with Triton X-100 and transfer the lysate to the new plate.
-
Add the PNAG substrate solution to all wells and incubate for 60-90 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release as: [(OD_sample - OD_spontaneous) / (OD_total - OD_spontaneous)] x 100.
References
- 1. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. academic.oup.com [academic.oup.com]
Application Notes: Preparation and Handling of Masitinib Stock Solutions in DMSO
Introduction
Masitinib is a potent and selective tyrosine kinase inhibitor that primarily targets the c-Kit receptor, platelet-derived growth factor receptors (PDGFR), and colony-stimulating factor 1 receptor (CSF-1R).[1] It also shows inhibitory activity against the kinases Lyn and Fyn.[2][3] Through the inhibition of these signaling pathways, this compound can modulate the activity of mast cells and microglia, making it a subject of research in oncology, inflammatory diseases, and neurodegenerative disorders like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[1][2][3][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound due to its high solubilizing capacity for this compound.[5]
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and inflammation. Its primary targets are mast cells and microglia.[3] By blocking c-Kit and Lyn/Fyn kinases, this compound effectively controls the activation, degranulation, and survival of mast cells.[1] Its inhibition of the CSF-1R pathway modulates microglial activity, thereby reducing neuroinflammation.[2][3]
Quantitative Data Summary
All quantitative data regarding this compound's properties and solubility are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 498.64 g/mol | [6] |
| Molecular Formula | C₂₈H₃₀N₆OS | [6] |
| CAS Number | 790299-79-5 | |
| Appearance | Solid powder | [7] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | ~100 mg/mL | ~200 mM | [5] |
| Ethanol | ~4.99 mg/mL | ~10 mM |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the step-by-step procedure for preparing a highly concentrated stock solution of this compound using DMSO.
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in in vitro and in vivo experiments.
Materials and Equipment:
-
This compound powder (CAS: 790299-79-5)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or covered in foil)
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety goggles, appropriate gloves (butyl rubber or double nitrile).[8]
Safety Precautions:
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[7]
-
DMSO can readily penetrate the skin; always wear appropriate gloves and avoid direct contact.[8][9]
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.[7]
Experimental Workflow:
References
- 1. This compound as an adjunct therapy for mild-to-moderate Alzheimer's disease: a randomised, placebo-controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Neurology – AB Science [ab-science.com]
- 3. This compound in neurodegenerative disorders – AB Science [ab-science.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | C28H30N6OS | CID 10074640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound mesylate|1048007-93-7|MSDS [dcchemicals.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. lifetein.com [lifetein.com]
Masitinib in Murine Oncology: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of masitinib, a potent and selective tyrosine kinase inhibitor, in mouse models of cancer. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound is a tyrosine kinase inhibitor that primarily targets the c-Kit receptor, which is often overexpressed or mutated in various cancers.[1][2] Its mechanism of action involves the inhibition of signal transduction pathways that control cell proliferation, survival, and migration. In addition to c-Kit, this compound also inhibits the Platelet-Derived Growth Factor Receptor (PDGFR), lymphocyte-specific protein tyrosine kinase (Lck), Focal Adhesion Kinase (FAK), and Fibroblast Growth Factor Receptor 3 (FGFR3), as well as Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] This multi-targeted approach contributes to its anti-tumor activity.
Data Presentation: this compound Dosage and Administration in Mouse Cancer Models
The following tables summarize the quantitative data on this compound dosage and administration from various preclinical studies in mouse models of cancer.
Table 1: this compound Monotherapy Dosage and Administration
| Cancer Model | Mouse Strain | Route of Administration | Dosage (mg/kg) | Frequency | Duration | Reference |
| Ba/F3 cells expressing Δ27 KIT mutant (subcutaneous graft) | Nude mice | Intraperitoneal | 30 | Twice daily | 25 days | [3] |
| Ba/F3 cells expressing Δ27 KIT mutant (subcutaneous graft) | Nude mice | Oral | 10, 30, 45 | Twice daily | 11 days | [2][3] |
| Ba/F3 cells expressing Δ27 KIT mutant (subcutaneous graft) | BALB/c nude | Oral or Intravenous | 100, 200 | Not specified | 10 days | [4] |
| Mia Paca-2 human pancreatic tumor (ectopic) | NogSCID mice | Oral gavage | 100 | Daily | 4 weeks | [5] |
Table 2: this compound Combination Therapy Dosage and Administration
| Cancer Model | Mouse Strain | Combination Agent | This compound Route & Dosage | Combination Agent Route & Dosage | Frequency | Duration | Reference |
| Mia Paca-2 human pancreatic tumor (ectopic) | NogSCID mice | Gemcitabine | Oral gavage, 100 mg/kg | Intraperitoneal, 50 mg/kg | This compound: Daily; Gemcitabine: Twice a week | 4 weeks | [5] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Subcutaneous Xenograft Mouse Model
This protocol describes a general procedure for assessing the efficacy of this compound in a subcutaneous tumor model using cancer cell lines.
1. Cell Culture and Preparation:
- Culture the selected cancer cell line (e.g., Ba/F3 expressing a constitutively active KIT mutant) under appropriate conditions.
- Harvest the cells during the logarithmic growth phase and resuspend them in a suitable medium (e.g., sterile PBS) at the desired concentration for injection.
2. Tumor Implantation:
- Use immunocompromised mice (e.g., nude or SCID mice) to prevent graft rejection.
- Subcutaneously inject a specific number of cancer cells (e.g., 1.5 x 10^6 Ba/F3 cells) into the flank of each mouse.[2]
- Monitor the mice regularly for tumor formation.
3. Treatment Administration:
- Once the tumors reach a palpable size or a predetermined average volume (e.g., 40 mm³ or 400 mm³), randomize the mice into treatment and control groups.[2][3]
- Prepare the this compound solution for administration. For oral gavage, this compound can be suspended in a vehicle like sterile water.[5] For intraperitoneal injection, it can be dissolved in an appropriate solvent.
- Administer this compound at the desired dose (e.g., 10, 30, or 45 mg/kg orally, or 30 mg/kg intraperitoneally) and frequency (e.g., twice daily).[2][3][6]
- The control group should receive the vehicle alone.
4. Efficacy Evaluation:
- Measure the tumor volume at regular intervals (e.g., every 5 days) using calipers.[3] Tumor volume can be calculated using the formula: (length x width²) / 2.
- Monitor the body weight of the mice throughout the study as an indicator of toxicity.[2][3]
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
- A Kaplan-Meier survival analysis can also be performed to assess the impact of the treatment on survival time.[2][3]
Visualizations
Signaling Pathway of this compound's Primary Targets
Caption: this compound inhibits key tyrosine kinases, blocking downstream signaling pathways.
Experimental Workflow for a Xenograft Study
Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT | PLOS One [journals.plos.org]
- 3. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ab-science.com [ab-science.com]
- 5. This compound Combined with Standard Gemcitabine Chemotherapy: In Vitro and In Vivo Studies in Human Pancreatic Tumour Cell Lines and Ectopic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Preclinical Use of Masitinib in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and methodologies for utilizing masitinib, a selective tyrosine kinase inhibitor, in combination with standard chemotherapy agents. The following protocols and data are derived from published preclinical studies and are intended to serve as a guide for researchers investigating the synergistic anti-tumor effects of these drug combinations.
This compound in Combination with Gemcitabine for Pancreatic Cancer
Preclinical studies have demonstrated that this compound can sensitize gemcitabine-refractory pancreatic cancer cell lines to the cytotoxic effects of gemcitabine. This synergy has been observed both in vitro and in vivo.
Mechanism of Action
This compound enhances the efficacy of gemcitabine through at least two proposed mechanisms. Firstly, it enhances the dCK-dependent activation of gemcitabine, a crucial step for the pro-drug's cytotoxic activity.[1] Secondly, in gemcitabine-refractory cells, the combination of this compound and gemcitabine has been shown to down-regulate the Wnt/β-catenin signaling pathway.[2][3]
Caption: Signaling pathway of this compound and Gemcitabine synergy.
Quantitative Data Summary
The following tables summarize the synergistic effects of this compound and gemcitabine on pancreatic cancer cell lines.
Table 1: In Vitro Synergistic Activity of this compound and Gemcitabine in Pancreatic Cancer Cell Lines [2][3][4]
| Cell Line | This compound Concentration (µM) | Fold Reduction in Gemcitabine IC50 |
| Mia Paca-2 | 10 | >400 |
| Panc-1 | 10 | 10 |
Experimental Protocols
This protocol describes how to assess the synergistic effect of this compound and gemcitabine on the proliferation of pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., Mia Paca-2, Panc-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Gemcitabine
-
96-well plates
-
Cell proliferation reagent (e.g., WST-1, MTT)
-
Plate reader
Procedure:
-
Seed pancreatic cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of gemcitabine and a fixed, non-toxic concentration of this compound (e.g., 10 µM).
-
Treat the cells with either gemcitabine alone, this compound alone, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance using a plate reader.
-
Calculate the IC50 values for gemcitabine in the presence and absence of this compound to determine the fold reduction.
This protocol outlines the procedure for evaluating the in vivo efficacy of the this compound and gemcitabine combination.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Mia Paca-2 cells
-
Matrigel (optional)
-
This compound
-
Gemcitabine
-
Calipers
Procedure:
-
Subcutaneously inject 1 x 10^6 Mia Paca-2 cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, gemcitabine alone, combination).
-
Administer this compound orally (e.g., 50-100 mg/kg/day) and gemcitabine via intraperitoneal injection (e.g., 50-60 mg/kg, twice weekly).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Caption: Workflow for in vivo xenograft studies.
This compound in Combination with Paclitaxel for Paclitaxel-Resistant Cancers
This compound has been shown to reverse resistance to paclitaxel in cancer cells that overexpress the ATP-binding cassette (ABC) transporter ABCC10 (also known as MRP7).[5]
Mechanism of Action
This compound, at non-toxic concentrations, inhibits the efflux of paclitaxel from cancer cells by directly inhibiting the transport activity of ABCC10.[5] This leads to an increased intracellular accumulation of paclitaxel, thereby restoring its cytotoxic effect. This compound does not appear to alter the expression level of the ABCC10 protein itself.[5]
Caption: this compound's inhibition of ABCC10-mediated paclitaxel efflux.
Quantitative Data Summary
Table 2: Reversal of Paclitaxel Resistance by this compound in ABCC10-Overexpressing Cells [5]
| Cell Line | This compound Concentration (µM) | Drug | IC50 (nM) ± SD (Control) | IC50 (nM) ± SD (+this compound) | Fold Reversal |
| HEK293/ABCC10 | 2.5 | Paclitaxel | 125 ± 15 | 10 ± 2 | 12.5 |
Experimental Protocols
This protocol is for determining the ability of this compound to reverse paclitaxel resistance in ABCC10-overexpressing cells.
Materials:
-
ABCC10-overexpressing cell line (e.g., HEK293/ABCC10) and a corresponding control cell line
-
Complete culture medium
-
This compound
-
Paclitaxel
-
96-well plates
-
Cell viability reagent (e.g., MTT)
-
Plate reader
Procedure:
-
Seed both the ABCC10-overexpressing and control cells in 96-well plates.
-
Treat the cells with increasing concentrations of paclitaxel in the presence or absence of a non-toxic concentration of this compound (e.g., 2.5 µM).
-
Incubate for 48-72 hours.
-
Assess cell viability using a standard assay like MTT.
-
Calculate the IC50 values for paclitaxel and determine the fold-reversal of resistance by dividing the IC50 of paclitaxel alone by the IC50 of paclitaxel in combination with this compound in the resistant cell line.
This compound in Combination with Docetaxel for Prostate Cancer
Preclinical rationale suggests that this compound may enhance the efficacy of docetaxel in prostate cancer by targeting mast cells and macrophages within the tumor microenvironment, which are implicated in tumor progression and inflammation.[6][7] While detailed preclinical studies with quantitative data are less prevalent in the public domain, clinical trials have been initiated based on this rationale.[8][9]
Experimental Design Considerations for Preclinical Studies
For researchers planning preclinical investigations of this compound and docetaxel in prostate cancer, the following experimental designs are suggested based on protocols for other cancer types.
-
Cell Lines: Utilize human prostate cancer cell lines (e.g., PC-3, DU145, LNCaP).
-
Endpoints: Assess synergy in inhibiting cell proliferation, inducing apoptosis (e.g., via Annexin V/PI staining and flow cytometry), and inhibiting cell migration and invasion (e.g., using Transwell assays).
-
Animal Models: Employ xenograft models using human prostate cancer cell lines in immunocompromised mice or patient-derived xenograft (PDX) models.
-
Treatment Regimen: Administer this compound orally and docetaxel intravenously, based on established dosing schedules from other studies and clinical trials.[8]
-
Endpoints: Monitor tumor growth, overall survival, and investigate the tumor microenvironment through immunohistochemistry for markers of mast cells, macrophages, and angiogenesis.
Disclaimer: These application notes and protocols are for research purposes only and should be adapted and optimized for specific experimental conditions. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound combined with standard gemcitabine chemotherapy: in vitro and in vivo studies in human pancreatic tumour cell lines and ectopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ebiohippo.com [ebiohippo.com]
- 6. MIA PaCa-2 Cells [cytion.com]
- 7. youtube.com [youtube.com]
- 8. Pancreatic Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 9. This compound as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of c-Kit Phosphorylation Following Masitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the inhibitory effect of Masitinib on c-Kit receptor tyrosine kinase phosphorylation using Western blot analysis. This document includes detailed experimental protocols, data presentation tables, and visual diagrams of the signaling pathway and experimental workflow.
Introduction to this compound and c-Kit
This compound is a potent and selective tyrosine kinase inhibitor that targets the c-Kit receptor, among other kinases.[1] c-Kit, also known as CD117, is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and differentiation.[2][3] Upon binding its ligand, stem cell factor (SCF), c-Kit dimerizes and autophosphorylates on specific tyrosine residues, initiating a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[2][4][5] Dysregulation of c-Kit signaling, often due to gain-of-function mutations, is implicated in various cancers and inflammatory diseases.[2][6]
This compound exerts its therapeutic effect by inhibiting the autophosphorylation of c-Kit, thereby blocking the downstream signaling cascades that drive pathological processes.[6][7] Western blotting is a widely used and effective technique to qualitatively and semi-quantitatively analyze the phosphorylation status of c-Kit and its downstream targets, providing a direct measure of this compound's inhibitory activity.[8][9]
Quantitative Data: this compound Inhibition of c-Kit
The following table summarizes the in vitro inhibitory activity of this compound on c-Kit. This data is crucial for determining the appropriate concentration range for treating cells in culture.
| Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |
| Wild-Type c-Kit (recombinant human) | Kinase Assay | 200 ± 40 | N/A | [10][6] |
| Wild-Type c-Kit | SCF-induced Proliferation | 150 ± 80 | Ba/F3 cells expressing human c-Kit | [10][6] |
| Wild-Type c-Kit | SCF-stimulated Tyrosine Phosphorylation | 150 | Ba/F3 cells expressing human c-Kit | [1] |
| V559D mutant c-Kit | Cell Proliferation | 3.0 ± 0.1 | Ba/F3 cells | [6] |
| Δ27 mouse mutant c-Kit | Cell Proliferation | 5.0 ± 0.3 | Ba/F3 cells | [6] |
| HMC-1α155 (mastocytoma) | Cell Proliferation | 10 | HMC-1α155 cells | [1] |
| FMA3 (mastocytoma) | Cell Proliferation | 30 | FMA3 cells | [1] |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess c-Kit phosphorylation after this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., Ba/F3 expressing c-Kit, HMC-1, or other relevant cell lines) at an appropriate density in complete growth medium and allow them to adhere or stabilize overnight.
-
Starvation (Optional but Recommended): To reduce basal phosphorylation levels, serum-starve the cells for 4-24 hours in a low-serum or serum-free medium prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 0, 10, 50, 100, 200, 500 nM).
-
Pre-incubation: Remove the starvation medium and add the medium containing the different concentrations of this compound to the cells. Incubate for 1-4 hours.
-
Stimulation: To induce c-Kit phosphorylation, stimulate the cells with its ligand, Stem Cell Factor (SCF), at a final concentration of 50-100 ng/mL for 5-15 minutes. Include an unstimulated control.
-
Cell Lysis: Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[11] Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each plate.[12] Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[8]
Protocol 2: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[11]
-
Gel Electrophoresis: Load the denatured protein samples onto an SDS-polyacrylamide gel (e.g., 8-10% gel). Run the gel at a constant voltage until the dye front reaches the bottom.[8][9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[8][12]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is generally recommended over non-fat dry milk.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated c-Kit (e.g., anti-phospho-c-Kit (Tyr719)) and an antibody for total c-Kit overnight at 4°C with gentle agitation. Dilute the antibodies in 5% BSA in TBST according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[11]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the bound antibodies and re-probed with an antibody for a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Visualizations
c-Kit Signaling Pathway
Caption: c-Kit signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of c-Kit phosphorylation.
Logical Relationship of the Experiment
Caption: Logical flow of the experimental design.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Masitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Masitinib is an orally administered tyrosine kinase inhibitor that selectively targets the c-Kit, Lyn, and Fyn kinases.[1] These kinases are crucial components of signaling pathways that govern the function of various immune cells, particularly mast cells, macrophages, and microglia.[1][2] By inhibiting these kinases, this compound can modulate inflammatory responses and immune cell activity, making it a compound of interest for a range of diseases, including cancers, inflammatory conditions, and neurodegenerative disorders.[2][3][4] This document provides detailed application notes and protocols for the analysis of immune cells by flow cytometry following treatment with this compound.
Mechanism of Action
This compound exerts its effects by inhibiting key tyrosine kinases involved in immune cell activation and proliferation.[1] Its primary targets include:
-
c-Kit (CD117): A receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of mast cells and other hematopoietic progenitor cells.
-
Lyn: A member of the Src family of tyrosine kinases that plays a dual role in immune signaling, both activating and inhibiting pathways in B cells and myeloid cells such as macrophages.[5][6]
-
Fyn: Another Src family kinase involved in T-cell receptor signaling, integrin-mediated signaling, and cytokine receptor signaling.[7][8]
By inhibiting these kinases, this compound can effectively suppress the activation and degranulation of mast cells and modulate the inflammatory phenotype of macrophages.[3][9]
Data Presentation: Effects of this compound on Immune Cell Populations
The following tables summarize quantitative data from preclinical and clinical studies on the effects of this compound on various immune cell populations.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in an EAE Mouse Model [2]
| Cytokine | Treatment Group | Mean Concentration (pg/mL) ± SD | Percent Reduction vs. Control | p-value |
| IFN-γ | EAE Control | 3.1 ± 0.2 | - | - |
| This compound 50 mg/kg/d | 1.8 ± 0.6 | 40% | <0.05 | |
| This compound 100 mg/kg/d | 2.1 ± 0.1 | 34% | <0.05 | |
| TNF-α | EAE Control | 17.1 ± 0.1 | - | - |
| This compound 50 mg/kg/d | 13.4 ± 0.9 | 22% | <0.05 | |
| This compound 100 mg/kg/d | 15.4 ± 0.2 | 10% | <0.05 |
Table 2: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) in Patients Treated with Tyrosine Kinase Inhibitors (TKIs) [5][10]
| Cell Population | Healthy Controls (n=20) | TKI-treated Patients (n=33) | TKI + IFN-α-treated Patients (n=8) |
| T cells (cells/µL) | 1500 | Not specified | 838 |
| Regulatory T cells (% of CD4+) | 6.1% | Not specified | 9.1% |
| CD4+PD-1+ cells (%) | 0.8% | Not specified | 1.65% |
| Monocytic MDSCs (%) | 11.4% | 12.7% | Not specified |
| Granulocytic MDSCs (%) | 8.48% | Not specified | 21.3% |
Table 3: Hematological Profile of Patients with Progressive Multiple Sclerosis Treated with this compound [11]
| Adverse Event | This compound (N=27) | Placebo (N=8) |
| Leucopenia | 22% (6/27) | 0% |
| Lymphopenia | 15% (4/27) | 0% |
Experimental Protocols
Protocol 1: General Immunophenotyping of Human Whole Blood after this compound Treatment
This protocol provides a general framework for the analysis of major immune cell subsets from human whole blood.
1. Sample Collection and Preparation:
- Collect peripheral blood in EDTA or heparin-containing tubes.
- For peripheral blood mononuclear cell (PBMC) isolation, use density gradient centrifugation (e.g., Ficoll-Paque).
- Alternatively, use a no-lyse, no-wash staining protocol for whole blood to minimize cell loss and processing time.
2. Antibody Staining:
- Resuspend up to 1x10^6 cells in 100 µL of staining buffer (e.g., PBS with 2% FBS).
- Add a pre-titrated cocktail of fluorescently conjugated antibodies (see Table 4 for a suggested panel).
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of staining buffer by centrifugation at 300 x g for 5 minutes.
- (Optional for intracellular staining) After surface staining, fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions, followed by incubation with antibodies against intracellular targets.
- Resuspend the final cell pellet in 300-500 µL of staining buffer for flow cytometry analysis.
3. Flow Cytometry Analysis:
- Acquire samples on a calibrated flow cytometer.
- Use appropriate single-stain controls for compensation.
- Use fluorescence minus one (FMO) controls to set accurate gates.
- Gate on single, live cells before identifying specific immune cell populations.
Table 4: Suggested Antibody Panel for General Immune Cell Profiling
| Marker | Fluorochrome | Cell Population |
| CD45 | BV510 | All leukocytes |
| CD3 | APC-H7 | T cells |
| CD4 | PE-Cy7 | Helper T cells |
| CD8 | APC | Cytotoxic T cells |
| CD19 | BV421 | B cells |
| CD14 | FITC | Monocytes/Macrophages |
| CD16 | PerCP-Cy5.5 | NK cells, Neutrophils |
| CD56 | PE | NK cells |
| HLA-DR | BV605 | Antigen Presenting Cells |
| CD11c | BV786 | Dendritic cells, Macrophages |
| CD117 (c-Kit) | PE-CF594 | Mast cells, Progenitors |
| FcεRIα | Alexa Fluor 647 | Mast cells, Basophils |
Protocol 2: Specific Analysis of Mast Cells
This protocol focuses on the identification and characterization of mast cells, a primary target of this compound.
1. Sample Source:
- Peripheral blood, bone marrow aspirates, or dissociated tissue samples.
2. Staining and Gating Strategy: [12][13]
- Follow the general staining protocol above.
- Key markers for mast cell identification are c-Kit (CD117) and the high-affinity IgE receptor, FcεRIα .
- Gating Strategy:
- Gate on single, live cells.
- From the live singlet gate, create a plot of CD117 vs. FcεRIα.
- Mast cells are identified as the double-positive population (CD117+/FcεRIα+).
Protocol 3: Analysis of Macrophage Polarization
This protocol allows for the differentiation of pro-inflammatory (M1) and anti-inflammatory (M2) macrophage subsets.
1. Sample Source:
- PBMCs cultured under polarizing conditions, or dissociated tissue samples.
- Include lineage markers to exclude T cells (CD3), B cells (CD19/CD20), and NK cells (CD56).
- General macrophage marker: CD14.
- M1 markers: CD80, CD86, HLA-DR.
- M2 markers: CD163, CD206 (Mannose Receptor).
3. Gating Strategy:
- Gate on single, live, lineage-negative cells.
- From this population, gate on CD14+ cells to identify macrophages.
- Analyze the CD14+ population for the expression of M1 and M2 markers.
Visualizations
Signaling Pathways
Caption: this compound inhibits c-Kit, Lyn, and Fyn signaling pathways.
Experimental Workflow
Caption: Workflow for flow cytometry analysis of immune cells.
Logical Relationships
Caption: Logical flow from this compound treatment to altered immune response.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometry and targeted immune transcriptomics identify distinct profiles in patients with chronic myeloid leukemia receiving tyrosine kinase inhibitors with or without interferon-α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. FYN - Wikipedia [en.wikipedia.org]
- 9. alsnewstoday.com [alsnewstoday.com]
- 10. Flow cytometry and targeted immune transcriptomics identify distinct profiles in patients with chronic myeloid leukemia receiving tyrosine kinase inhibitors with or without interferon-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound treatment in patients with progressive multiple sclerosis: a randomized pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. M1 Macrophage Flow Cytometry Panel: R&D Systems [rndsystems.com]
- 15. M2 Macrophage Flow Cytometry Panel: R&D Systems [rndsystems.com]
Application Notes: Investigating Cell Migration and Invasion with Masitinib
Introduction
Cell migration and invasion are fundamental biological processes crucial for embryonic development, tissue repair, and immune responses.[1] However, these processes are also hallmarks of cancer metastasis, where cancer cells disseminate from the primary tumor to colonize distant organs.[1][2] Tyrosine kinases are key regulators of the signaling networks that control cell motility.[3] Masitinib is an orally administered, potent, and selective tyrosine kinase inhibitor that targets a limited number of key kinases implicated in cell proliferation and migration, including the stem cell factor receptor (c-Kit), platelet-derived growth factor receptor (PDGFR), and the intracellular kinases Lyn and Focal Adhesion Kinase (FAK).[4][5][6] This profile makes this compound a valuable tool for investigating the signaling pathways that drive cell migration and invasion in various cancer models.
These application notes provide detailed protocols for utilizing this compound in two standard in vitro assays: the Wound Healing (Scratch) Assay for two-dimensional cell migration and the Boyden Chamber (Transwell) Assay for three-dimensional cell invasion.
Mechanism of Action: this compound's Impact on Pro-Migratory Signaling
This compound exerts its anti-migratory and anti-invasive effects by inhibiting key tyrosine kinases that are often dysregulated in cancer.[7] The primary targets of this compound relevant to cell motility are c-Kit, PDGFR, Lyn, and FAK.[4][5] Inhibition of these kinases disrupts the downstream signaling cascades responsible for orchestrating the complex biophysical changes required for cell movement, including cytoskeletal reorganization, formation and turnover of focal adhesions, and degradation of the extracellular matrix (ECM).[8]
-
c-Kit and PDGFR: As receptor tyrosine kinases, their activation by ligands like Stem Cell Factor (SCF) and Platelet-Derived Growth Factor (PDGF) triggers signaling pathways that promote cell survival, proliferation, and migration.[9][10] this compound competitively binds to the ATP-binding site of these receptors, blocking their phosphorylation and subsequent activation.[8]
-
Lyn and FAK: These non-receptor tyrosine kinases are critical components of integrin and growth factor receptor signaling. Lyn, a Src-family kinase, and FAK play central roles in relaying signals that control cell adhesion dynamics and cytoskeletal rearrangements necessary for cell movement.[4][8][11] this compound's inhibition of these kinases interferes with these essential pro-migratory functions.[8]
Caption: this compound inhibits key kinases, disrupting downstream cellular processes and blocking cell migration and invasion.
Quantitative Data Summary
The efficacy of this compound in inhibiting cell migration and related processes has been quantified across various cell lines and assays. The data below summarizes key findings from published literature.
| Cell Line/Model | Assay Type | Parameter | Value | Reference |
| Human Luminal Breast Cancer Cells | Scratch Wound Assay | Migration Inhibition | Significant | [12] |
| Human Claudin-Low Breast Cancer Cells | Scratch Wound Assay | Migration Inhibition | Significant | [12] |
| Murine Bone Marrow Mast Cells (BMMCs) | Migration Assay (vs. SCF) | Migration Inhibition (at 1.0 µM) | ~79.6% | [9] |
| Ba/F3 cells (expressing PDGFR-α) | Proliferation Assay | IC50 | 300 ± 5 nM | [9][13] |
| Ba/F3 cells (expressing human wild-type c-Kit) | Proliferation Assay (vs. SCF) | IC50 | 150 ± 80 nM | [9][10] |
| Canine Mammary Tumor (CMT-U27) | Cytotoxicity Assay (72h) | IC50 | 7.498 ± 0.478 µM | [3] |
| Canine Mammary Tumor (CMT-U309) | Cytotoxicity Assay (72h) | IC50 | 8.545 ± 0.368 µM | [3] |
| Recombinant Human Wild-Type KIT | Kinase Assay | IC50 | 200 ± 40 nM | [9][10] |
| Recombinant PDGFR-α | Kinase Assay | IC50 | 540 ± 60 nM | [9] |
| Recombinant PDGFR-β | Kinase Assay | IC50 | 800 ± 120 nM | [14] |
| Recombinant Lyn B | Kinase Assay | IC50 | 510 ± 130 nM | [10] |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to study two-dimensional cell migration. A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is measured over time.
Caption: Step-by-step workflow for conducting a wound healing assay to assess cell migration.
Protocol Details:
-
Cell Seeding:
-
Seed cells into a 12- or 24-well plate at a density that will form a 90-100% confluent monolayer after 24 hours.[15]
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10-20 mM in DMSO) and store at -20°C.[3]
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free or low-serum media to achieve the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Creating the Wound:
-
Treatment:
-
Gently wash the wells twice with Phosphate-Buffered Saline (PBS) to remove detached cells and debris.[15]
-
Add fresh media containing the appropriate concentrations of this compound or vehicle control to each well.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture images of the wounds using a phase-contrast microscope at 4x or 10x magnification. This is the T=0 time point.[15]
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Acquire images of the same wound areas at regular intervals (e.g., 8, 12, 24, 48 hours) until the wound in the control wells is nearly closed.
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the T=0 time point for each condition.
-
Boyden Chamber (Transwell) Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking a key step of metastasis.[1] Cells migrate from an upper chamber through a Matrigel-coated porous membrane into a lower chamber containing a chemoattractant.
Caption: Step-by-step workflow for conducting a Boyden chamber assay to assess cell invasion.
Protocol Details:
-
Insert Preparation:
-
Thaw Matrigel™ Basement Membrane Matrix on ice overnight. Dilute to the desired concentration (e.g., 200-300 µg/mL) with cold, serum-free medium.[16][17]
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of 8 µm pore size transwell inserts.[16]
-
Incubate at 37°C for at least 1-2 hours to allow the gel to solidify.[17]
-
-
Cell and Chemoattractant Preparation:
-
While inserts are coating, harvest cells and resuspend them in serum-free medium at a concentration of 2.5 x 10⁵ to 5 x 10⁵ cells/mL.[1][17]
-
Prepare different cell suspensions containing the desired final concentrations of this compound or a vehicle control.
-
Add a chemoattractant (e.g., 750 µL of medium with 10% FBS) to the lower wells of a 24-well plate.[18]
-
-
Assay Assembly and Incubation:
-
Carefully remove any remaining coating buffer from the rehydrated inserts.
-
Add 500 µL of the prepared cell suspension to the upper chamber of each insert.[1]
-
Place the inserts into the lower wells containing the chemoattractant.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period appropriate for your cell type (typically 12-48 hours).[17]
-
-
Staining and Quantification:
-
After incubation, remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-invaded cells and Matrigel from the top surface of the membrane.[17]
-
Fix the invaded cells on the bottom of the membrane by immersing the insert in methanol or 70% ethanol for 10 minutes.[17]
-
Stain the cells with a solution like 0.1% Crystal Violet for 10-20 minutes.[17]
-
Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Image multiple fields of the membrane's underside using a light microscope. Count the number of stained, invaded cells per field. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.
-
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Tyrosine Kinase Inhibitor-masitinib Mesylate on Canine Mammary Tumour Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of this compound with Organic Cation Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Antagonizes ATP-Binding Cassette Subfamily C Member 10-Mediated Paclitaxel Resistance: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT | PLOS One [journals.plos.org]
- 11. 'Piperazining' the catalytic gatekeepers: unraveling the pan-inhibition of SRC kinases; LYN, FYN and BLK by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. med.virginia.edu [med.virginia.edu]
- 16. corning.com [corning.com]
- 17. snapcyte.com [snapcyte.com]
- 18. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Masitinib Treatment in Primary Neuronal Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Masitinib
This compound is an orally administered tyrosine kinase inhibitor that selectively targets key cellular signaling pathways involved in inflammation and cell proliferation.[1][2] Originally developed for oncology, its neuroprotective properties have garnered significant interest for treating neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and multiple sclerosis.[1][3] this compound's mechanism of action in the central nervous system (CNS) is primarily attributed to its modulation of the neuronal microenvironment by targeting innate immune cells, particularly mast cells and microglia.[4][5][6]
Mechanism of Action in the Neuronal Microenvironment
This compound exerts its neuroprotective effects by inhibiting a limited number of tyrosine kinases, including c-Kit, Colony-Stimulating Factor 1 Receptor (CSF1R), and Lyn and Fyn kinases.[4][5][7] This targeted inhibition leads to the modulation of mast cell and microglia activity, which are key players in the neuroinflammatory processes associated with neurodegeneration.[8][9][10]
-
Mast Cell Inhibition: By inhibiting c-Kit, Lyn, and Fyn, this compound prevents mast cell differentiation, activation, and degranulation.[8][9] This reduces the release of pro-inflammatory mediators and vasoactive molecules that can disrupt the blood-brain barrier and contribute to a neurotoxic environment.[7]
-
Microglia Regulation: this compound's inhibition of the CSF1R signaling pathway regulates the survival, proliferation, and activation of microglia.[8][11] This action helps to quell the downstream effects of neuronal damage, shifting the neuroimmune response from a detrimental, pro-inflammatory state to a more neuroprotective one.[10][11]
Preclinical studies have demonstrated that this dual action on mast cells and microglia leads to a reduction in neuroinflammation, microgliosis, and the presence of aberrant glial cells, ultimately improving motor neuron pathology and slowing disease progression in animal models.[3][9][11]
Key Findings from Preclinical Studies
The neuroprotective effects of this compound have been quantified in various preclinical models, particularly in the experimental autoimmune encephalitis (EAE) model, which mimics aspects of neuroimmune-driven neurodegenerative diseases.
Table 1: Effect of this compound on Neurofilament Light Chain (NfL) Levels in EAE Mice
| Treatment Group | Dosage | Change in Serum NfL at Day 8 (vs. Control) | Absolute Serum NfL at Day 15 (vs. Control) | Citation(s) |
|---|---|---|---|---|
| This compound | 50 mg/kg/day | 43% lower | Significantly lower (p < 0.001) | [4][12] |
| this compound | 100 mg/kg/day | 60% lower | Significantly lower (p < 0.0001) |[4][12] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines in EAE Mice
| Cytokine | Effect of this compound Treatment | Citation(s) |
|---|---|---|
| IFN-gamma | Significantly lower | [12] |
| IL-1beta | Significantly lower | [12] |
| KC/GRO | Significantly lower | [12] |
| TNF-alpha | Significantly lower | [12] |
| IL-33 | Significantly lower | [12] |
| MIP-2 | Significantly lower |[12] |
Table 3: Effect of this compound on Motor Function in EAE Mice
| Functional Test | This compound Treatment Effect (at Day 15 vs. Control) | Citation(s) |
|---|
| Grip Strength | Significantly less relative deterioration (p < 0.001) |[6][12] |
Signaling Pathway and Experimental Visualizations
Caption: this compound's mechanism of action targeting key kinases in mast cells and microglia.
Caption: Overview of the experimental workflow for testing this compound on primary neurons.
Experimental Protocols
Protocol 1: Primary Neuronal Cell Culture
This protocol describes the isolation and culture of primary cortical or hippocampal neurons from embryonic rodents.[13][14][15]
Materials:
-
Culture dishes/plates coated with Poly-D-Lysine or Poly-L-Lysine.[16]
-
Dissection medium: Sterile, ice-cold PBS or HBSS.
-
Enzymatic dissociation solution: Papain or Trypsin solution.
-
Trituration medium: Neurobasal™ Plus Medium with B-27™ Plus Supplement, GlutaMAX™, and Penicillin-Streptomycin.[14][17]
-
Plating medium: Same as trituration medium.
-
Sterile dissection tools.
-
Humidified incubator at 37°C with 5% CO₂.
Procedure:
-
Preparation: Coat culture plates with Poly-D-Lysine (0.05 mg/mL) for at least 2 hours, then wash thoroughly with sterile water and allow to dry.[18]
-
Dissection: Isolate cerebral cortices or hippocampi from embryonic day 17-18 mouse or rat pups in ice-cold dissection medium.[14][19]
-
Dissociation:
-
Transfer tissue to the enzymatic dissociation solution and incubate at 37°C for 10-15 minutes.[15]
-
Carefully remove the enzyme solution and wash the tissue with warm trituration medium.
-
Mechanically dissociate the tissue by gently triturating with a fire-polished Pasteur pipette until a single-cell suspension is achieved.[13]
-
-
Plating:
-
Determine cell density using a hemocytometer.
-
Plate the neurons at the desired density (e.g., 1,000–5,000 cells/mm²) onto the pre-coated plates in plating medium.[16]
-
-
Maintenance:
-
Incubate the cultures at 37°C in a 5% CO₂ humidified incubator.
-
Perform a half-medium change every 2-3 days.
-
Allow neurons to differentiate and mature for at least 7-10 days in vitro (DIV) before starting experiments.[14]
-
Protocol 2: this compound Treatment of Primary Neurons
Materials:
-
This compound stock solution (dissolved in DMSO).
-
Mature primary neuronal cultures (from Protocol 1).
-
Culture medium.
Procedure:
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose).
-
Treatment:
-
Carefully remove half of the medium from each well of the neuronal culture plate.
-
Add an equal volume of the prepared this compound or vehicle control medium to the respective wells.
-
-
Incubation: Return the plates to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 3: Cell Viability Assessment (MTT Assay)
This assay measures cell viability based on the mitochondrial activity of living cells.[20][21]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[22]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Treated neuronal cultures in a 96-well plate.
-
Microplate reader.
Procedure:
-
Add MTT Reagent: Add 10 µL of MTT solution to each well containing 100 µL of medium.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[22]
Protocol 4: Immunofluorescence Staining
This protocol is for visualizing specific proteins within the cultured neurons.[18][23]
Materials:
-
Treated neuronal cultures on coverslips.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer: 0.3% Triton X-100 in PBS.[18]
-
Blocking buffer: 5% goat serum in PBS.[18]
-
Primary antibodies (e.g., anti-MAP2 for neurons, anti-Iba1 for microglia).
-
Fluorophore-conjugated secondary antibodies.
-
DAPI for nuclear staining.
-
Mounting medium.
Procedure:
-
Fixation: Gently wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.[23]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate with permeabilization buffer for 5 minutes.[18]
-
Blocking: Wash with PBS, then incubate with blocking buffer for 1 hour at room temperature.[18]
-
Primary Antibody: Incubate with primary antibody diluted in blocking buffer overnight at 4°C.[15]
-
Secondary Antibody: Wash three times with PBS. Incubate with the appropriate fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[23]
-
Counterstain and Mount: Wash three times with PBS. Stain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize using a fluorescence microscope.
Protocol 5: Western Blot Analysis
This protocol allows for the quantification of specific protein levels in neuronal cultures.[24][25]
Materials:
-
Treated neuronal cultures.
-
Ice-cold PBS.
-
RIPA lysis buffer with protease and phosphatase inhibitors.[24]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST).
-
Primary and HRP-conjugated secondary antibodies.
-
ECL (Enhanced Chemiluminescence) reagent.[26]
-
Imaging system.
Procedure:
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[26]
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[25][26]
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[25]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[25]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[25]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply ECL reagent and capture the chemiluminescent signal using an imaging system.[26]
-
References
- 1. This compound as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AB Science: New research shows that this compound limits neuronal damage in a model of neuroimmune-driven neurodegenerative disease - BioSpace [biospace.com]
- 3. This compound as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Tyrosine kinase inhibitor, this compound, limits neuronal damage, as measured by serum neurofilament light chain concentration in a model of neuroimmune-driven neurodegenerative disease | PLOS One [journals.plos.org]
- 6. Tyrosine kinase inhibitor, this compound, limits neuronal damage, as measured by serum neurofilament light chain concentration in a model of neuroimmune-driven neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as an adjunct therapy for mild-to-moderate Alzheimer's disease: a randomised, placebo-controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in Neurology – AB Science [ab-science.com]
- 9. Post-paralysis tyrosine kinase inhibition with this compound abrogates neuroinflammation and slows disease progression in inherited amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Primary Neuron Cultures: Techniques, Applications, and Yields — Stretchable microelectrode arrays for in vitro biomedical research [bmseed.com]
- 14. mdpi.com [mdpi.com]
- 15. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 17. Neural Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Isolation and Transfection of Mouse Primary Neurons | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]
- 24. Western Blotting for Neuronal Proteins [protocols.io]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Masitinib concentration for in vitro experiments
Welcome to the technical support center for the use of Masitinib in in vitro experiments. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers and scientists optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A: this compound is a potent and selective tyrosine kinase inhibitor. Its primary target is the c-Kit receptor.[1][2][3] It also potently inhibits the Platelet-Derived Growth Factor Receptor (PDGFR) and the intracellular kinase Lyn.[1][2][4] To a lesser extent, it inhibits Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2][4] this compound's mechanism of action involves competitively inhibiting ATP binding to the kinase domain of these receptors, thereby blocking downstream signaling pathways that control cell proliferation and survival.[1][2][4]
Q2: What is a typical starting concentration for this compound in a new cell line?
A: A good starting point for a dose-response experiment is to use a logarithmic dilution series centered around the known IC50 values for similar cell types. Based on published data, a broad range to test would be from 10 nM to 10 µM. For cells expressing wild-type c-Kit, an IC50 of around 150-200 nM is a reasonable starting point for your concentration curve.[1][2][3] For cells with activating mutations in the juxtamembrane domain of c-Kit, much lower concentrations (10-30 nM) may be effective.[1][4]
Q3: How should I dissolve and store this compound?
A: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use in cell culture, the stock solution should be diluted to the final desired concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including the vehicle control, as DMSO can have effects on cell growth and viability.
Q4: How long should I incubate my cells with this compound?
A: The optimal incubation time will depend on the specific assay and the biological question being addressed. For cell proliferation assays, incubation times of 24, 48, or 72 hours are common.[5][6] For signaling pathway studies, such as assessing the phosphorylation of c-Kit or its downstream targets, much shorter incubation times (e.g., minutes to a few hours) may be sufficient.[7] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of cell proliferation.
-
Possible Cause 1: Sub-optimal concentration.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations. We recommend a logarithmic dilution series from 1 nM to 100 µM to determine the IC50 value for your specific cell line. Refer to the IC50 tables below for guidance on expected effective concentrations for various cell types.
-
-
Possible Cause 2: Cell line resistance.
-
Solution: Your cell line may not be dependent on the signaling pathways inhibited by this compound (c-Kit, PDGFR, Lyn). Confirm the expression and activation of these target kinases in your cell line using techniques like Western blotting or flow cytometry.
-
-
Possible Cause 3: Incorrect drug preparation or storage.
-
Solution: Ensure that your this compound stock solution was prepared correctly and stored under the recommended conditions to prevent degradation. Prepare fresh dilutions from a new stock aliquot if necessary.
-
-
Possible Cause 4: Insufficient incubation time.
Problem 2: I am observing high levels of cell death even at low this compound concentrations.
-
Possible Cause 1: High sensitivity of the cell line.
-
Solution: Your cell line may be particularly sensitive to this compound. Lower the concentration range in your experiments. Consider starting with concentrations in the low nanomolar range.
-
-
Possible Cause 2: Off-target effects.
-
Solution: While this compound is selective, high concentrations can lead to off-target effects and general cytotoxicity.[8] Ensure you have a proper vehicle control (DMSO) to differentiate between drug-specific effects and solvent-induced toxicity. If possible, include a control cell line that does not express the target kinases to assess off-target toxicity.
-
-
Possible Cause 3: Issues with experimental setup.
-
Solution: Review your experimental protocol for any potential errors in drug dilution or cell seeding density. Inconsistent cell numbers can lead to variable results.
-
Data Presentation
Table 1: IC50 Values of this compound for Various Kinases
| Target Kinase | IC50 (nM) |
| c-Kit (recombinant, wild-type) | 200 ± 40 |
| PDGFRα (recombinant) | 540 ± 60 |
| PDGFRβ (recombinant) | 800 ± 120 |
| Lyn | 510 ± 130 |
| ABL1 | 1200 ± 300 |
| c-Fms | > 1000 |
| Flt3 | > 10000 |
| (Data sourced from Dubreuil et al., 2009)[1] |
Table 2: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 Value | Comments |
| Ba/F3 (expressing wild-type human c-Kit) | Murine Pro-B | 150 ± 80 nM | Inhibition of SCF-stimulated proliferation |
| HMC-1α155 | Human Mast Cell | ~10 nM | Carries KIT mutation in juxtamembrane domain |
| FMA3 | Mastocytoma | ~30 nM | Carries KIT mutation in juxtamembrane domain |
| Ba/F3 (expressing PDGFRα) | Murine Pro-B | 300 ± 5 nM | Inhibition of PDGF-BB-stimulated proliferation |
| Ba/F3 (expressing BCR-ABL) | Murine Pro-B | 2800 ± 800 nM | Weak inhibition |
| DEN | Canine Hemangiosarcoma | 8.56 µM (at 72h) | |
| Fitz | Canine Hemangiosarcoma | 9.41 µM (at 72h) | |
| SB | Canine Hemangiosarcoma | 10.65 µM (at 72h) | |
| (Data sourced from Dubreuil et al., 2009; Colombo et al., 2012)[1][5] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (WST-1 Method)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final concentration. Remove 50 µL of medium from each well and add 50 µL of the 2x this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for c-Kit Phosphorylation
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. For experiments involving stimulation, serum-starve the cells for 4-6 hours prior to treatment.
-
This compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate ligand (e.g., Stem Cell Factor, SCF, for c-Kit) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-c-Kit overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total c-Kit to confirm equal protein loading.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound's inhibitory action.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro effects of the tyrosine kinase inhibitor, this compound mesylate, on canine hemangiosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro effects of the tyrosine kinase inhibitor, this compound mesylate, on canine hemangiosarcoma cell lines [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of this compound Derivatives with Enhanced Mpro Ligand Efficiency and Reduced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid Masitinib precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Masitinib in cell culture experiments and avoid common issues such as precipitation.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound upon dilution of a DMSO stock solution into aqueous cell culture media is a common challenge. This guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: this compound precipitates out of solution when added to cell culture media.
Potential Causes:
-
Low Aqueous Solubility: this compound is a lipophilic compound with poor solubility in aqueous solutions like cell culture media.[1]
-
Rapid Change in Solvent Polarity: Diluting a concentrated DMSO stock directly into a large volume of aqueous media can cause a sudden shift in solvent polarity, leading to precipitation.[2]
-
High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit.
-
Media Composition: Components in the cell culture media, such as salts and proteins, can influence the solubility of the compound.[3]
-
Temperature: Temperature shifts during media preparation and handling can affect compound solubility.[3]
Solutions:
-
Optimize Stock Solution and Dilution Technique:
-
Prepare a High-Concentration Stock in 100% DMSO: this compound is highly soluble in DMSO.[2][4][5][6] Prepare a stock solution of at least 10 mM. Ensure you are using fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce solubility.[6]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution of the DMSO stock into pre-warmed (37°C) cell culture media.[2][7] This gradual change in solvent polarity can help keep the compound in solution.
-
Rapid Mixing: When adding the this compound stock or intermediate dilutions to the media, ensure rapid and thorough mixing by gently vortexing or repeatedly pipetting.[8]
-
-
Adjust Final DMSO Concentration:
-
While a lower final DMSO concentration is generally desirable to minimize solvent toxicity to cells, a slightly higher concentration (up to 0.5%) may be necessary to maintain this compound solubility.[2][9] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[2] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity.[10]
-
-
Utilize a Co-solvent:
-
If precipitation persists, consider using a co-solvent. Prepare an intermediate dilution of the this compound DMSO stock in a small volume of a biocompatible co-solvent like ethanol before the final dilution into the culture medium.[5] Be sure to test the tolerance of your specific cell line to the final concentration of the co-solvent.
-
-
Pre-warm Media and Solutions:
-
Always use cell culture media that has been pre-warmed to 37°C.[7] Adding a cold solution can decrease the solubility of the compound.
-
Experimental Protocol: Optimizing this compound Delivery in Cell Culture
This protocol provides a structured approach to determine the optimal conditions for solubilizing this compound in your specific cell culture system.
Objective: To identify a reliable method for preparing a stable, precipitate-free solution of this compound in cell culture medium at the desired final concentration.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile PBS
-
Complete cell culture medium (specific to your cell line), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Incubator (37°C)
Workflow Diagram:
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. New insights about the PDGF/PDGFR signaling pathway as a promising target to develop cancer therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Roles of PDGF/PDGFR signaling in various organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of Masitinib in Research Models
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and managing the off-target effects of Masitinib in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target kinases of this compound?
This compound is a tyrosine kinase inhibitor that primarily targets the stem cell factor receptor, c-Kit.[1][2][3][4] However, it is known to interact with several other kinases, which are considered its off-targets. The most well-characterized off-targets include Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), Lyn, Fibroblast Growth Factor Receptor 3 (FGFR3), Colony-Stimulating Factor 1 Receptor (CSF1R), and Fyn.[1][2][3][4][5] It also demonstrates weak inhibition of ABL and c-Fms.[1][2][3][4] Understanding this profile is crucial for interpreting experimental results.
Q2: How can I determine if the observed effect in my model is due to an on-target or off-target activity of this compound?
Distinguishing between on-target and off-target effects is a critical aspect of using any kinase inhibitor. A multi-pronged approach is recommended:
-
Use a second inhibitor: Employ another c-Kit inhibitor with a different off-target profile. If the biological effect is replicated, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target (c-Kit) or a suspected off-target kinase. If the phenotype mimics the effect of this compound, it points towards the involvement of that specific kinase.
-
Rescue experiments: In a system where the target kinase is knocked down, attempt to "rescue" the phenotype by introducing a version of the kinase that is resistant to this compound.
-
Dose-response analysis: Correlate the concentration of this compound required to elicit the biological effect with its IC50 values for on- and off-target kinases. If the effective concentration aligns with the IC50 for an off-target, it warrants further investigation.
Q3: What are the potential functional consequences of this compound's off-target inhibition?
The off-target activities of this compound can lead to a range of biological effects that may confound experimental results or, in some cases, contribute to its therapeutic action. For instance:
-
Inhibition of PDGFR: Can impact cell proliferation, migration, and angiogenesis.[6][7][8][9][10]
-
Inhibition of Lyn and Fyn: These Src family kinases are involved in immune cell signaling, neuronal function, and synaptic plasticity.[1][5][11][12][13][14][15][16][17][18]
-
Inhibition of FGFR3: Can affect cell growth, differentiation, and apoptosis.[4][19][20][21][22]* Inhibition of CSF1R: Plays a crucial role in the survival and function of microglia and macrophages. [3][23][24][25][26]* Inhibition of FAK: Involved in cell adhesion, migration, and invasion. [27][28][29][30][31] It is essential to consider these potential off-target effects when designing experiments and interpreting data.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected or inconsistent results with this compound treatment. | The observed phenotype may be due to an off-target effect. | 1. Review the known off-target profile of this compound (see Table 1).2. Perform a dose-response experiment and compare the effective concentration to the IC50 values of off-targets.3. Use a structurally different c-Kit inhibitor with a distinct off-target profile to see if the effect is replicated.4. Employ genetic approaches (e.g., siRNA, CRISPR) to validate the involvement of the suspected off-target kinase. |
| Difficulty in attributing a signaling pathway to this compound's action. | This compound can modulate multiple signaling pathways through its on- and off-targets. | 1. Perform a phosphoproteomics analysis to get a broad overview of the signaling changes induced by this compound.2. Use specific phospho-antibodies to probe the activation status of key downstream effectors of both c-Kit and the main off-target kinases (see signaling pathway diagrams below).3. Correlate the observed signaling changes with the known functions of the affected pathways. |
| Cellular toxicity observed at concentrations expected to be specific for c-Kit. | The toxicity might be mediated by an off-target kinase that is highly sensitive to this compound or is critical for cell survival in your specific model. | 1. Perform a cell viability assay with a concentration range of this compound to determine the precise cytotoxic concentration.2. Investigate the involvement of known off-targets in cell survival pathways.3. Consider using a lower, non-toxic concentration of this compound in combination with other approaches to probe c-Kit function. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target (c-Kit) and key off-target kinases. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity and can vary depending on the assay format (recombinant enzyme vs. cell-based).
Table 1: Inhibitory Profile of this compound
| Target Kinase | Recombinant Enzyme IC50 (nM) | Cell-Based Assay IC50 (nM) |
| c-Kit (wild-type) | 200 ± 40 [1] | 150 ± 80 [1] |
| PDGFRα | 540 ± 60 [1] | 300 ± 5 [1] |
| PDGFRβ | 800 ± 120 [1] | - |
| Lyn | 510 ± 130 [1] | - |
| FGFR3 | Weak inhibition [1][2][3][4] | - |
| CSF1R | - | Selectively inhibited at nanomolar concentrations [5] |
| Fyn | - | - |
| ABL | 1200 ± 300 [1] | 2800 ± 800 [1] |
| c-Fms | 1480 ± 540 [1] | 1000 ± 30 [1] |
Key Experimental Protocols
To aid researchers in characterizing the on- and off-target effects of this compound, we provide detailed methodologies for three key experimental approaches.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol is a gold-standard method for determining the IC50 value of an inhibitor against a purified kinase. [32][33][34] Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of a specific kinase.
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide or protein substrate for the kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microtiter plate, add the kinase, substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement. [35][36][37][38] Objective: To determine the apparent affinity of this compound for a target kinase in a cellular context.
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer specific for the kinase of interest
-
Opti-MEM® I Reduced Serum Medium
-
This compound stock solution (in DMSO)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Seed the cells expressing the NanoLuc®-kinase fusion protein into the assay plate and incubate overnight.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the this compound dilutions to the cells and incubate for a specified period (e.g., 2 hours) to allow for compound entry and target binding.
-
Add the NanoBRET™ tracer to all wells at a predetermined optimal concentration.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the logarithm of this compound concentration and fit the data to determine the IC50 value for target engagement.
Western Blotting for Downstream Substrate Phosphorylation
This method assesses the functional consequence of kinase inhibition by measuring the phosphorylation status of a known downstream substrate of the target kinase. [39][40][41][42] Objective: To determine the effect of this compound on the activity of a specific signaling pathway in cells.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody specific for the phosphorylated form of the substrate
-
Primary antibody for the total form of the substrate (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for the total substrate to normalize for protein loading.
-
Quantify the band intensities to determine the effect of this compound on substrate phosphorylation.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound's off-target activities and a general experimental workflow for investigating these effects.
Caption: Overview of this compound's off-target kinases and their major downstream signaling pathways.
References
- 1. Frontiers | The dualistic role of Lyn tyrosine kinase in immune cell signaling: implications for systemic lupus erythematosus [frontiersin.org]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. The Src-family Kinase Lyn in Immunoreceptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging roles of PDGF-D signaling pathway in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Platelet-derived growth factor (PDGF) signalling in cancer: rapidly emerging signalling landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. The dualistic role of Lyn tyrosine kinase in immune cell signaling: implications for systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fyn Tyrosine Kinase as Harmonizing Factor in Neuronal Functions and Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FYN - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Lyn, Lupus, and (B) Lymphocytes, a Lesson on the Critical Balance of Kinase Signaling in Immunity [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Signal transduction in neurons: effects of cellular prion protein on fyn kinase and ERK1/2 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Fyn Signaling Is Compartmentalized to Dopamine D1 Receptor Expressing Neurons in the Dorsal Medial Striatum [frontiersin.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Cell responses to FGFR3 signalling: growth, differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 22. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 25. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rupress.org [rupress.org]
- 27. The focal adhesion kinase--a regulator of cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. journals.biologists.com [journals.biologists.com]
- 31. How the FAK Protein Activates Cell Migration | Technology Networks [technologynetworks.com]
- 32. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 33. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 34. reactionbiology.com [reactionbiology.com]
- 35. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 36. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.sg]
- 37. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 38. reactionbiology.com [reactionbiology.com]
- 39. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 40. tandfonline.com [tandfonline.com]
- 41. abcam.com [abcam.com]
- 42. rndsystems.com [rndsystems.com]
Technical Support Center: Interpreting Unexpected Results in Masitinib Experiments
Welcome to the technical support center for Masitinib (Masivet®, Kinavet®). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer troubleshooting strategies for common issues encountered when working with this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a tyrosine kinase inhibitor (TKI) that selectively targets a limited number of kinases. Its primary targets include the stem cell factor receptor (c-Kit), platelet-derived growth factor receptors (PDGFRα/β), and the intracellular kinases Lyn and Fyn.[1][2] It also inhibits Colony-Stimulating Factor 1 Receptor (CSF1R) and, to a lesser extent, Focal Adhesion Kinase (FAK) and Fibroblast Growth Factor Receptor 3 (FGFR3).[1]
Q2: What is the mechanism of action of this compound?
This compound acts as a competitive inhibitor at the ATP-binding site of its target kinases.[3][4] By blocking the binding of ATP, it prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that drive cell proliferation, survival, and inflammation.[5][6][7] Notably, at concentrations above 1 µM, its mechanism of inhibition against c-Kit can become mixed.[3]
Q3: In which solvents is this compound soluble for in vitro experiments?
This compound is highly soluble in DMSO (100 mg/mL).[1] It has low solubility in ethanol (4 mg/mL) and is considered insoluble in water.[1] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Q4: What are some key considerations for preparing this compound for in vivo studies?
For oral administration in animal models, this compound is typically prepared as a homogeneous suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na).[1][8] It is crucial to ensure the suspension is uniform to achieve consistent dosing.
Troubleshooting Guide for Unexpected Experimental Results
Unexpected Cellular Responses
Problem: I'm observing higher than expected cytotoxicity or a sudden drop in cell viability at concentrations where this compound should be specific for its targets.
-
Possible Cause 1: Poor Solubility and Precipitation. this compound's solubility is pH-dependent and it can precipitate in aqueous solutions like cell culture media, especially at higher concentrations.[9] These precipitates can be cytotoxic and may be misinterpreted as a specific pharmacological effect.
-
Troubleshooting:
-
Visually inspect the culture medium for any signs of precipitation after adding this compound.
-
Prepare fresh dilutions from the DMSO stock for each experiment.
-
Consider using a lower final DMSO concentration in your culture medium (typically ≤ 0.1%).
-
Test the effect of the vehicle (DMSO) alone on your cells as a negative control.
-
-
-
Possible Cause 2: Off-Target Effects at High Concentrations. Although this compound is selective, at higher concentrations (typically well above its IC50 for primary targets), it can inhibit other kinases, leading to off-target effects and general cytotoxicity.[4]
-
Troubleshooting:
-
Perform a dose-response curve to determine the optimal concentration range for your specific cell line and experimental endpoint.
-
Consult the kinase inhibition profile of this compound to identify potential off-target kinases that might be relevant in your cellular model.
-
-
Problem: I am not observing the expected inhibition of my target pathway (e.g., c-Kit phosphorylation) even at concentrations reported to be effective.
-
Possible Cause 1: Presence of High ATP Concentrations in the Assay. As this compound is an ATP-competitive inhibitor, its apparent potency can be influenced by the ATP concentration in the assay system.[3]
-
Troubleshooting:
-
For in vitro kinase assays, be aware of the ATP concentration used and how it compares to published data.
-
In cell-based assays, the intracellular ATP concentration can vary between cell types and metabolic states, potentially affecting this compound's efficacy.
-
-
-
Possible Cause 2: Drug Inactivation or Degradation. The stability of this compound in your specific cell culture medium and conditions over the duration of your experiment might be a factor.
-
Troubleshooting:
-
Minimize the time the compound spends in aqueous solutions before being added to cells.
-
For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals.
-
-
-
Possible Cause 3: Cell Line Specific Factors. The expression level of the target kinase, the presence of drug efflux pumps (like ABC transporters), or mutations in the target kinase can all influence the cellular response to this compound.[10]
-
Troubleshooting:
-
Confirm the expression of the target kinase in your cell line by Western Blot or other methods.
-
Sequence the target kinase to check for mutations that might confer resistance.
-
Consider using a positive control cell line known to be sensitive to this compound.
-
-
Inconsistent or Non-Reproducible Results
Problem: My results with this compound vary significantly between experiments.
-
Possible Cause 1: Inconsistent Drug Preparation. Due to its poor aqueous solubility, inconsistencies in preparing the working solutions can lead to variability in the effective concentration.
-
Troubleshooting:
-
Ensure the DMSO stock is fully dissolved before making dilutions.
-
Vortex the diluted solutions thoroughly before adding them to your experiment.
-
Use a consistent protocol for drug preparation across all experiments.
-
-
-
Possible Cause 2: Cell Culture Conditions. Variations in cell passage number, confluency, or media composition can alter cellular responses to drug treatment.
-
Troubleshooting:
-
Use cells within a consistent range of passage numbers.
-
Plate cells at a consistent density for all experiments.
-
Ensure all media and supplements are from the same lot, if possible.
-
-
Unexpected Findings in Clinical Trials
It is worth noting that some unexpected results have been observed in clinical trials, which may have implications for preclinical research design:
-
Dose-Dependent Efficacy: In a clinical trial for progressive multiple sclerosis, a lower dose of this compound (4.5 mg/kg/day) showed a significant benefit, while a higher dose (6.0 mg/kg/day) did not.[11] This highlights the importance of a thorough dose-response evaluation.
-
Potential for Adverse Effects: A potential risk of ischemic heart disease was identified in a retrospective analysis of clinical trial data, leading to a temporary hold on some studies.[12] While this is a clinical finding, it underscores the importance of monitoring for unexpected toxicities in long-term in vivo studies.
Data Summary Tables
Table 1: In Vitro IC50 Values of this compound for Key Kinase Targets
| Kinase Target | Recombinant Enzyme IC50 (nM) | Cell-Based Assay IC50 (nM) |
| c-Kit (wild-type) | 200 ± 40 | 150 ± 80 |
| PDGFRα | 540 ± 60 | 300 ± 5 |
| PDGFRβ | 800 ± 120 | Not Reported |
| Lyn | 510 ± 130 (LynB) | Not Reported |
| FAK | Not Reported | Not Reported |
| FGFR3 | Weaker Inhibition | Not Reported |
| ABL | 1200 ± 300 | 2800 ± 800 |
Data compiled from Dubreuil et al., 2009.[13]
Table 2: Solubility of this compound
| Solvent | Solubility (25°C) |
| DMSO | 100 mg/mL (200.54 mM) |
| Ethanol | 4 mg/mL (8.02 mM) |
| Water | Insoluble |
Data from Selleck Chemicals datasheet.[1]
Experimental Protocols
Protocol 1: General Procedure for Cell-Based Proliferation Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for the desired period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as a WST-1 or MTT assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-c-Kit Inhibition
-
Cell Culture and Treatment: Culture cells known to express c-Kit (e.g., mastocytoma cell lines) to about 80% confluency.[13] Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with stem cell factor (SCF) for a short period (e.g., 5-15 minutes) to induce c-Kit phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated c-Kit (p-c-Kit). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody for total c-Kit and a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Simplified signaling pathways of c-Kit and PDGFR inhibited by this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting logic for unexpected results in this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound in inflammatory diseases – AB Science [ab-science.com]
- 3. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in neurodegenerative disorders – AB Science [ab-science.com]
- 7. This compound in Neurology – AB Science [ab-science.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. This compound Antagonizes ATP-Binding Cassette Subfamily C Member 10-Mediated Paclitaxel Resistance: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of this compound in Progressive Forms of Multiple Sclerosis: A Randomized, Phase 3, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT | PLOS One [journals.plos.org]
Strategies to minimize Masitinib-induced cytotoxicity in primary cells
Here is a technical support center with troubleshooting guides and FAQs to help researchers minimize Masitinib-induced cytotoxicity in primary cells.
This guide provides researchers, scientists, and drug development professionals with strategies to manage and minimize this compound-induced cytotoxicity in primary cell experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally administered tyrosine kinase inhibitor (TKI).[1] It selectively targets a limited number of kinases, primarily the stem cell factor receptor (c-Kit), platelet-derived growth factor receptors (PDGFR), and the intracellular kinases Lyn and Fyn.[2][3] Through this targeted inhibition, this compound modulates the activity of mast cells and macrophages, which are key cells in the immune system.[1][4] Its action can inhibit cell proliferation and survival, reduce neuroinflammation, and exhibit antioxidant activity.[5]
Q2: How does this compound induce cytotoxicity in cells?
This compound-induced cytotoxicity can occur through several mechanisms:
-
Intrinsic Apoptotic Pathway: In some cells, this compound can induce cell death via the intrinsic apoptotic pathway, even in cells that do not express its primary target, c-Kit.[6][7] This process is characterized by an increase in intracellular reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the cleavage of caspase-9.[6]
-
Target-Related Apoptosis: By inhibiting survival signals mediated by kinases like c-Kit, this compound can lead to apoptosis in dependent cells.[8]
-
Bax/Bcl-2 Ratio: this compound, particularly in combination with other agents, has been shown to reduce an elevated Bax/Bcl-2 mRNA ratio, which is an indicator of apoptosis.[9] A higher Bax/Bcl-2 ratio generally promotes apoptosis.[10][11]
Q3: Is this compound's cytotoxicity always related to its primary target, c-Kit?
No, the cytotoxic effects of this compound are not exclusively linked to c-Kit inhibition. Studies have shown that this compound can induce apoptosis in c-Kit-negative cell lines, such as the hepatocellular carcinoma cell line HepG2.[6][7] In these cases, the cytotoxicity was demonstrated to be dependent on the generation of reactive oxygen species (ROS) and activation of the JNK pathway.[6][7] This indicates that off-target effects or alternative mechanisms can contribute to its cytotoxic profile.
Q4: What are the common signs of cytotoxicity in primary cell cultures treated with this compound?
Common signs of cytotoxicity to observe in your cell cultures include:
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe blebbing of the cell membrane.
-
Reduced Cell Viability: A decrease in the number of viable cells, which can be quantified using assays like MTT, WST-1, or Trypan Blue exclusion.
-
Increased Apoptosis: Evidence of programmed cell death, which can be measured by Annexin V/Propidium Iodide staining followed by flow cytometry.[8]
-
Decreased Proliferation: A reduction in the rate of cell division, measurable by assays such as BrdU incorporation or cell counting over time.[2]
Section 2: Troubleshooting Guide: Minimizing Cytotoxicity
Problem: I am observing excessive cell death in my primary cells at my target concentration.
Here are several strategies to troubleshoot and mitigate this issue.
Solution 1.1: Dose-Response and Time-Course Optimization
This compound's effects, including cytotoxicity, are dose- and time-dependent.[7] It is critical to determine the optimal concentration and duration for your specific primary cell type and experimental goals.
-
Action: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from 0.1 µM to 20 µM) for a fixed time point (e.g., 24, 48, or 72 hours).
-
Goal: Identify the lowest concentration that achieves the desired biological effect (e.g., inhibition of a specific pathway) while maintaining high cell viability (>80-90%). A study on an in vitro fibrosis model found that 0.5 µM this compound was non-cytotoxic.[9]
Solution 1.2: Co-treatment with an Antioxidant
This compound-induced cytotoxicity can be mediated by an increase in intracellular reactive oxygen species (ROS).[6] Co-treatment with an antioxidant can counteract this effect.
-
Action: Add the antioxidant N-acetyl-L-cysteine (NAC) to your cell culture medium along with this compound. The cytotoxicity of this compound was suppressed by treatment with NAC in HepG2 cells.[6][7]
-
Goal: To neutralize excess ROS, thereby preventing the activation of the intrinsic apoptotic pathway and reducing cell death.
Solution 1.3: Co-treatment with a JNK Inhibitor
The JNK signaling pathway can be a downstream effector of ROS-induced stress leading to apoptosis.[6]
-
Action: If you suspect JNK pathway involvement, consider co-treating your cells with a specific JNK inhibitor. The cytotoxicity of this compound was suppressed by a JNK inhibitor in one study.[6][7]
-
Goal: To block the pro-apoptotic signaling cascade downstream of ROS production.
Solution 1.4: Combination Therapy to Reduce Dose
In some experimental models, combining this compound with another agent may produce a synergistic or additive effect, allowing you to use a lower, less toxic concentration of this compound.
-
Action: Investigate whether a combination therapy approach is relevant to your research. For example, a study on an in vitro fibrosis model showed that combining this compound with cromolyn sodium exerted additive cell-protective and antioxidant effects.[9][12]
-
Goal: To achieve the desired biological outcome while minimizing the dose of this compound to reduce the risk of cytotoxicity.
Section 3: Experimental Protocols
Protocol 1: General Guidelines for this compound Preparation and Storage
-
Reconstitution: this compound is typically supplied as a powder. Reconstitute it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Note that the final DMSO concentration in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[2]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration using your sterile cell culture medium. Mix thoroughly before adding to your cells.
Protocol 2: Assessing this compound-Induced Cytotoxicity using a WST-1 Assay
This protocol is adapted from methodologies used to assess the effect of this compound on cell proliferation.[2]
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium (or control medium with vehicle, e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of your cells.
-
Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.
Protocol 3: Co-treatment with N-acetyl-L-cysteine (NAC) to Mitigate Cytotoxicity
This protocol is based on findings that NAC can suppress this compound-induced cytotoxicity.[6][7]
-
Cell Seeding: Seed primary cells in appropriate culture plates or flasks and allow them to adhere.
-
Preparation of Reagents:
-
Prepare your desired working concentration of this compound in culture medium.
-
Prepare a stock solution of NAC (e.g., 1 M in sterile water) and sterilize it through a 0.22 µm filter. Further dilute the NAC in culture medium to your desired final concentration (a typical starting range is 1-10 mM).
-
-
Co-treatment: Treat the cells by adding the medium containing both this compound and NAC. Alternatively, you can pre-treat the cells with NAC for 1-2 hours before adding this compound.
-
Controls: Include the following controls in your experiment:
-
Untreated cells (negative control).
-
Cells treated with vehicle (e.g., DMSO) alone.
-
Cells treated with this compound alone.
-
Cells treated with NAC alone.
-
-
Incubation and Assessment: Incubate the cells for the desired duration. Assess cell viability and cytotoxicity using your preferred method (e.g., WST-1 assay, Annexin V staining).
Section 4: Data and Visualizations
Data Presentation
Table 1: Summary of this compound IC50 Values in Different Cell-Based Assays
| Cell Line / System | Target/Stimulus | IC50 Value | Reference |
| Ba/F3 cells expressing human wild-type KIT | Stem Cell Factor (SCF) | 150 ± 80 nM | [2] |
| Ba/F3 cells expressing V559D mutant KIT | Constitutive Activation | 3.0 ± 0.1 nM | [2] |
| Mouse Bone Marrow Mast Cells (BMMCs) | Stem Cell Factor (SCF) | 200 ± 50 nM | [2] |
| Recombinant human wild-type KIT enzyme | In vitro kinase assay | 200 ± 40 nM | [2] |
Table 2: Example Data from a Dose-Response Experiment to Determine Optimal this compound Concentration
| This compound Conc. (µM) | Absorbance (450 nm) | % Viability (Relative to Control) | Biological Effect (% Inhibition) |
| 0 (Control) | 1.25 | 100% | 0% |
| 0.1 | 1.22 | 97.6% | 15% |
| 0.5 | 1.15 | 92.0% | 55% |
| 1.0 | 1.05 | 84.0% | 85% |
| 5.0 | 0.63 | 50.4% | 98% |
| 10.0 | 0.31 | 24.8% | 100% |
| 20.0 | 0.15 | 12.0% | 100% |
| Note: This is example data. Results will vary based on cell type, incubation time, and the specific biological effect being measured. |
Mandatory Visualizations
References
- 1. This compound General overview – AB Science [ab-science.com]
- 2. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as an adjunct therapy for mild-to-moderate Alzheimer's disease: a randomised, placebo-controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
- 5. This compound as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-kit inhibitor this compound induces reactive oxygen species-dependent apoptosis in c-kit-negative HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cromolyn sodium and this compound combination inhibits fibroblast‐myofibroblast transition and exerts additive cell‐protective and antioxidant effects on a bleomycin‐induced in vitro fibrosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cromolyn sodium and this compound combination inhibits fibroblast-myofibroblast transition and exerts additive cell-protective and antioxidant effects on a bleomycin-induced in vitro fibrosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Masitinib Treatment for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies using Masitinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally administered, potent, and selective tyrosine kinase inhibitor. Its primary mechanism involves targeting key cellular pathways in the immune system. Specifically, it inhibits the activity of mast cells and microglia by blocking essential receptor tyrosine kinases such as c-Kit, Lyn, Fyn, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] This inhibition prevents the proliferation and activation of these cells, thereby reducing the release of pro-inflammatory and neurotoxic mediators.
Q2: What are the main therapeutic areas where this compound is investigated in vivo?
A2: Due to its mechanism of action targeting neuroinflammation and certain cancers, this compound is primarily investigated in preclinical models of neurodegenerative diseases and oncology.[3] This includes models for Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, Multiple Sclerosis (MS), mast cell tumors, and pancreatic cancer.[2][3][4][5]
Q3: How does this compound's mechanism of action influence its therapeutic effect?
A3: By inhibiting mast cells and microglia, this compound can modulate the tumor microenvironment in cancer models and reduce the chronic neuroinflammation that is a hallmark of many neurodegenerative diseases.[2][4] In conditions like MS and ALS, this leads to a neuroprotective effect, slowing disease progression.[4][5][6]
This compound Signaling Pathway
The diagram below illustrates the key signaling pathways inhibited by this compound in its primary target cells, mast cells and microglia.
Caption: this compound inhibits key tyrosine kinases, blocking downstream cellular responses.
Designing Your In Vivo Study: Dose and Duration
Q4: How do I select an appropriate starting dose for my in vivo study?
A4: Dose selection depends on the animal model and the disease being studied. A review of published literature is the best starting point. For instance, in mouse models of neuroinflammation (EAE), doses of 50 mg/kg/day and 100 mg/kg/day administered via oral gavage have been shown to be effective.[5][6] In oncology studies in mice, doses ranging from 10 to 45 mg/kg have been used.[7]
Table 1: Examples of this compound Doses Used in Preclinical In Vivo Studies
| Animal Model | Disease Model | Dose | Route of Administration | Reference |
| Mouse (C57BL/6) | Experimental Autoimmune Encephalitis (EAE) | 50 & 100 mg/kg/day | Oral Gavage | [6] |
| Mouse (BALB/c nude) | Tumor Xenograft (c-Kit mutant) | 30 & 45 mg/kg | Intraperitoneal | [7] |
| Rat (SOD1) | Amyotrophic Lateral Sclerosis (ALS) | Not specified | Not specified | [4] |
| Dog | Mast Cell Tumor | 12.5 mg/kg/day | Oral | [8] |
| Rat (Sprague-Dawley) | Pharmacokinetic Study | 33.3 mg/kg | Oral Gavage | [9] |
Q5: What are the key pharmacokinetic parameters to consider when determining treatment duration?
A5: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen species is critical. The bioavailability of this compound is approximately 65% in rats and 80% in dogs.[10] The time to maximum plasma concentration (tmax) is between 0.5 and 4 hours, with a relatively short half-life (t1/2) of 1-4 hours in rats and 2-5 hours in dogs.[10][11] This short half-life often necessitates twice-daily dosing to maintain therapeutic plasma concentrations, which directly impacts the design of your treatment schedule.
Table 2: Key Pharmacokinetic Parameters of this compound in Rodents
| Species | Bioavailability | Tmax (hours) | Half-life (t1/2) (hours) | Key Observation | Reference |
| Mouse | ~65% (extrapolated from rat) | 0.5 - 4 | 1 - 4 (extrapolated from rat) | No significant sex effect on exposure. | [10] |
| Rat | ~65% | 0.5 - 4 | 1 - 4 | Females show ~2-fold higher exposure than males. | [10] |
Q6: How long should I treat the animals?
A6: Treatment duration is highly dependent on the study's objectives and the disease model's progression.
-
Acute Models: For acute inflammatory or neuroinflammatory models, shorter treatment periods may be sufficient. For example, in an EAE mouse model, a 14-day treatment initiated after disease onset was sufficient to show a significant reduction in neuronal damage markers.[6]
-
Chronic Models: For chronic diseases like ALS or cancer xenograft models, longer treatment durations are necessary to observe a therapeutic effect on disease progression or tumor growth.[4][7] In these cases, treatment can extend for several weeks to months.
-
Pilot Studies: It is advisable to conduct a pilot study with staggered treatment durations to identify the optimal window for observing a therapeutic effect.
Logic for Optimizing Treatment Duration
This diagram outlines the decision-making process for optimizing the duration of this compound treatment in an in vivo study.
Caption: A logical workflow for determining the optimal treatment duration.
Experimental Protocols
Sample Protocol: Oral Gavage Administration of this compound in a Mouse Model
This protocol is a general guideline adapted from studies in neuroinflammatory mouse models.[6][9] Researchers should adapt it to their specific experimental needs.
-
Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Age/Weight: 8-10 weeks old, 20-25g
-
Acclimatize animals for at least 7 days before the experiment.
-
-
This compound Preparation (Vehicle Formulation):
-
A recommended vehicle for oral dosing in rodents is a solution of 4% DMSO, 30% PEG 300, 5% Tween 80, and sterile water for injection.[9]
-
Preparation Steps:
-
Weigh the required amount of this compound mesylate powder.
-
Dissolve the powder first in the appropriate volume of DMSO.
-
Add PEG 300 and Tween 80, vortexing to mix thoroughly.
-
Bring the solution to the final volume with sterile water.
-
The final solution should be prepared fresh daily. The vehicle (without this compound) should be used for the control group.
-
-
-
Dosing and Administration:
-
Dose: 50 mg/kg/day (can be adjusted based on the study design).
-
Frequency: Due to its short half-life, twice-daily administration is recommended (e.g., 25 mg/kg per administration, with at least 6.5 hours between doses).[6]
-
Route: Oral gavage.
-
Volume: Typically 5-10 mL/kg. For a 25g mouse, this would be 125-250 µL.
-
Procedure: Use a proper-sized, soft-tipped gavage needle to minimize stress and prevent injury. Ensure proper training in this technique.
-
-
Monitoring:
-
Efficacy: Monitor disease-specific endpoints (e.g., clinical score in EAE models, tumor volume in xenograft models).
-
Toxicity:
-
Record body weight daily. A loss of >15-20% often requires intervention or euthanasia.
-
Observe animals for clinical signs of distress (e.g., lethargy, ruffled fur, abnormal posture).
-
At the study endpoint, collect blood for complete blood count (CBC) and serum chemistry, and perform histopathology on major organs.
-
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study with this compound.
Caption: A standard workflow for a preclinical this compound study.
Troubleshooting Guide
Q7: My animals are losing weight and appear lethargic after treatment. What should I do?
A7: This is a common sign of toxicity.
-
Potential Cause: The dose may be too high for the specific strain or age of the animals. Tyrosine kinase inhibitors can have off-target effects leading to gastrointestinal issues or other toxicities.[12]
-
Solution:
-
Confirm Dosing: Double-check your calculations and the concentration of your dosing solution.
-
Dose Reduction: Consider reducing the dose by 25-50% and re-evaluating. Clinical trials often include protocols for dose reduction in response to adverse events.[4]
-
Supportive Care: Provide nutritional supplements and ensure easy access to food and water.
-
Evaluate Vehicle: In rare cases, the vehicle itself may cause issues. Run a vehicle-only control group to rule this out.
-
Q8: I am not observing any therapeutic effect. What could be the problem?
A8: A lack of efficacy can stem from several factors.
-
Potential Causes:
-
Insufficient Dose or Duration: The dose may be too low to reach a therapeutic concentration, or the treatment duration may be too short to affect the disease course.
-
Poor Bioavailability: The drug may not be properly absorbed. This could be due to improper formulation or administration technique (e.g., incorrect gavage).
-
Disease Model: The chosen animal model may not be responsive to this compound's mechanism of action.
-
-
Solutions:
-
Dose Escalation: If no toxicity is observed, consider a dose-escalation study.
-
Extend Duration: Extend the treatment duration based on the disease model's progression.
-
Pharmacokinetic Analysis: If possible, measure plasma levels of this compound to confirm systemic exposure.
-
Confirm Target Engagement: Analyze tissues to confirm that this compound is inhibiting its intended targets (e.g., via Western blot for phosphorylated c-Kit).
-
Table 3: Common Issues and Troubleshooting Steps in this compound In Vivo Studies
| Issue | Potential Cause(s) | Recommended Action(s) |
| Adverse Events (e.g., rash, diarrhea, edema) | - High dose- Off-target effects- Individual animal sensitivity | - Monitor animals closely.- Reduce dose or temporarily interrupt treatment.[4]- Provide symptomatic care.- Consult with a veterinarian. |
| Weight Loss >15% | - Drug toxicity- Vehicle intolerance- Disease progression | - Immediately check dosing calculations.- Consider dose de-escalation.- Ensure vehicle-only controls are included.- Euthanize if humane endpoints are met. |
| Lack of Efficacy | - Sub-therapeutic dose- Insufficient treatment duration- Poor drug exposure (formulation/administration issue)- Unsuitable animal model | - Increase dose if tolerated.- Extend treatment duration.- Verify formulation and administration technique.- Measure plasma drug concentration.- Re-evaluate the rationale for using this compound in the chosen model. |
| Precipitation in Dosing Solution | - Poor solubility of this compound- Incorrect vehicle composition or pH | - Prepare the solution fresh before each use.- Ensure this compound is fully dissolved in DMSO before adding other components.- Slightly warm the solution or sonicate briefly if necessary. |
References
- 1. This compound (AB1010), a potent and selective tyrosine kinase inhibitor targeting KIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ab-science.com [ab-science.com]
- 3. This compound as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. als-mnd.org [als-mnd.org]
- 5. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT | PLOS One [journals.plos.org]
- 8. This compound (AB1010), from canine tumor model to human clinical development: where we are? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC–MS/MS method for the quantification of this compound in RLMs matrix and rat urine: application to metabolic stability and excretion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Masitinib Experimental Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Masitinib experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Question: Why am I observing lower than expected potency (higher IC50) for this compound in my in vitro kinase assay?
Answer: Several factors can contribute to a perceived decrease in this compound's potency. Consider the following:
-
ATP Concentration: this compound is an ATP-competitive inhibitor.[1] Ensure that the ATP concentration in your assay is not significantly higher than the Km of the kinase, as this will require higher concentrations of this compound to achieve inhibition.
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant kinase can vary between batches and suppliers. Confirm the activity of your enzyme stock.
-
Compound Integrity: this compound, like many small molecules, can degrade over time, especially if not stored correctly. Photolytic exposure can lead to discoloration and the formation of degradation products.[2] Ensure your stock solutions are fresh and have been stored protected from light and at the recommended temperature.
-
Assay Conditions: Factors such as buffer composition (pH, ionic strength), temperature, and incubation times can all influence enzyme kinetics and inhibitor binding. Ensure these are consistent across experiments.
Question: I am seeing inconsistent results in my cell-based proliferation assays. What could be the cause?
Answer: Variability in cell-based assays is common and can be multifactorial. Here are some potential sources of inconsistency:
-
Cell Line Health and Passage Number: The health, confluency, and passage number of your cells can significantly impact their response to treatment. Use cells within a consistent and low passage number range.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If possible, reduce the serum concentration during the drug treatment period, ensuring cell viability is not compromised.
-
This compound Solubility and Stability: this compound is typically dissolved in DMSO.[3] Poor solubility in aqueous media can lead to precipitation and an inaccurate final concentration. Ensure the final DMSO concentration is consistent and non-toxic to your cells. Recent studies indicate that high concentrations of this compound can show cytotoxicity.[3]
-
Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, which may lead to unexpected biological effects and variability in your results.[4][5] It is crucial to use a concentration range that is selective for the target of interest.
Question: My Western blot results for downstream signaling proteins are not showing the expected inhibition after this compound treatment. Why?
Answer: If you are not observing the expected decrease in phosphorylation of downstream targets, consider these points:
-
Time Course of Inhibition: The inhibition of downstream signaling may be transient. Perform a time-course experiment to determine the optimal time point to observe maximal inhibition after this compound treatment.
-
Antibody Specificity and Quality: Ensure your primary antibodies are specific for the phosphorylated and total protein targets and have been validated for Western blotting.
-
Lysate Preparation: Proper lysate preparation is critical for preserving phosphorylation states. Use appropriate phosphatase and protease inhibitors in your lysis buffer.
-
Compensatory Signaling Pathways: Cells can sometimes activate compensatory signaling pathways to overcome the inhibition of a primary pathway.[6] Consider investigating other related pathways that might be activated in response to this compound treatment.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a tyrosine kinase inhibitor that primarily targets the c-Kit receptor.[7] It also inhibits other kinases, including platelet-derived growth factor receptor (PDGFR), lymphocyte-specific protein tyrosine kinase (Lck), focal adhesion kinase (FAK), fibroblast growth factor receptor 3 (FGFR3), and colony-stimulating factor 1 receptor (CSF1R).[7][8] By blocking these kinases, this compound modulates the activity of mast cells and macrophages, which are important for immunity.[9]
What are the known IC50 values for this compound against its primary targets?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the experimental conditions. The table below summarizes some reported values.
| Target Kinase | Recombinant Enzyme IC50 (nM) | Cell-Based Assay IC50 (nM) |
| c-Kit (wild-type) | 200 ± 40 | 150 ± 80 |
| PDGFRα | 540 ± 60 | 300 ± 5 |
| PDGFRβ | 800 ± 120 | Not Reported |
| Lyn | Potent Inhibition | Not Reported |
| FGFR3 | Lesser Extent | Not Reported |
| Abl | Weak Inhibition (1200 ± 300) | Weak Inhibition (2800 ± 800) |
Data compiled from Dubreuil et al., 2009.[4]
How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[3] For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light to prevent photodegradation.[2] When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer, ensuring the final DMSO concentration is low and consistent across all experimental conditions.
What are some potential off-target effects of this compound to be aware of?
While this compound is a selective kinase inhibitor, it can affect other kinases and cellular processes, particularly at higher concentrations.[4][5] It has been shown to have weak inhibitory effects on Abl and c-Fms.[1] Researchers should be mindful of these potential off-target effects and consider using multiple approaches, such as genetic knockdown or other inhibitors, to validate their findings.
Experimental Protocols & Visualizations
In Vitro Kinase Assay Protocol
This protocol is a generalized procedure for an in vitro kinase assay to determine the IC50 of this compound.
-
Plate Coating: Coat a 96-well microtiter plate overnight at 4°C with a suitable substrate for the kinase of interest (e.g., 0.25 mg/mL poly(Glu,Tyr 4:1)).[1]
-
Washing: The following day, wash the plate twice with a wash buffer (e.g., PBS with 0.05% Tween 20).[1]
-
Drying: Dry the plate for 2 hours at room temperature.[1]
-
Assay Setup: Prepare a reaction mixture in a final volume of 50 µL containing the kinase buffer (e.g., 10 mM MgCl2, 1 mM MnCl2, 1 mM sodium orthovanadate, 20 mM HEPES, pH 7.8), ATP at a concentration of at least twice the Km for the enzyme, and a dilution series of this compound.[1]
-
Enzyme Addition: Initiate the reaction by adding the recombinant kinase to each well.[1]
-
Incubation: Incubate the plate at room temperature for a predetermined time to ensure a linear reaction rate.
-
Termination: Stop the reaction by adding 50 µL of 100 mM EDTA in 5 M urea.[1]
-
Detection:
Caption: Workflow for an in vitro kinase assay.
Cell-Based Proliferation Assay Protocol
This protocol outlines a general procedure for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells (e.g., Ba/F3 cells expressing the target kinase) in a 96-well plate at a density of 10^4 cells/well in 100 µL of RPMI 1640 medium with 10% FBS.[1]
-
Stimulation: Add the appropriate growth factor to stimulate proliferation (e.g., 250 ng/mL murine SCF for c-Kit expressing cells). For a negative control, cells can be stimulated with a factor that does not signal through the target kinase (e.g., IL-3 for Ba/F3 cells).[1][4]
-
This compound Treatment: Add a serial dilution of this compound to the wells.
-
Incubation: Incubate the cells for 48 hours at 37°C.[1]
-
Proliferation Reagent: Add 10 µL/well of a proliferation reagent (e.g., WST-1) and incubate for 3 hours at 37°C.[1]
-
Measurement: Quantify the formazan dye formed by measuring the absorbance at 450 nm using a multiwell spectrophotometer.[1]
Caption: Workflow for a cell-based proliferation assay.
This compound Signaling Pathway Inhibition
The diagram below illustrates the inhibitory effect of this compound on the c-Kit signaling pathway.
Caption: Inhibition of c-Kit signaling by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Understanding the degradation behavior of this compound by Stress testing, UHPLC, HRMS, NMR, APCI-MS, DFT and prediction of toxicity using in silico tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cromolyn sodium and this compound combination inhibits fibroblast‐myofibroblast transition and exerts additive cell‐protective and antioxidant effects on a bleomycin‐induced in vitro fibrosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound in neurodegenerative disorders – AB Science [ab-science.com]
- 9. This compound General overview – AB Science [ab-science.com]
How to handle Masitinib degradation during storage
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of Masitinib, and to troubleshoot potential issues related to its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to 3 years. For short-term storage, ambient temperature is acceptable for the duration of shipping and normal handling.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -80°C, where they can be stable for up to one year. For shorter-term storage, -20°C is suitable for up to one month.
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). When preparing aqueous solutions for cell-based assays, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution. This stock can then be diluted in your aqueous medium. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Q4: Is this compound sensitive to light?
A4: Yes, photolytic exposure can lead to the discoloration of solid this compound and the formation of unique degradation products.[1] It is recommended to protect both the solid compound and solutions from light during storage and handling.
Q5: What are the known degradation pathways for this compound?
A5: this compound is known to be susceptible to degradation under several conditions:
-
Hydrolytic degradation: It is labile in acidic, neutral, and alkaline aqueous solutions.[2]
-
Oxidative degradation: this compound degrades in the presence of oxidizing agents.[2]
-
Photolytic degradation: Exposure to light can cause degradation and discoloration.[1]
Phase I metabolic pathways, which can sometimes mirror chemical degradation, include hydroxylation of the piperazine ring, N-oxide formation, demethylation, and reduction.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| Change in color of solid this compound (e.g., yellowing or browning). | Photodegradation | This is likely due to exposure to light. While some discoloration may not immediately impact potency for all applications, it indicates that degradation has begun. Action: Discard the discolored compound and obtain a fresh batch. Prevention: Always store solid this compound in a light-protected container (e.g., amber vial) inside a freezer or cabinet. |
| Precipitation observed when diluting DMSO stock solution into aqueous media. | Low aqueous solubility / High DMSO concentration | This compound has poor solubility in water. The precipitate is likely the compound crashing out of solution. Troubleshooting: 1. Try further diluting your concentrated stock solution in DMSO first, before adding it to the aqueous medium. 2. Increase the volume of the aqueous medium to lower the final concentration of this compound. 3. Ensure the final DMSO concentration in your experiment is as low as possible (ideally ≤0.1%) to maintain solubility and minimize cell toxicity. |
| Inconsistent or lower-than-expected activity in cell-based assays. | 1. Degradation of stock solution. 2. Multiple freeze-thaw cycles. 3. Incorrect storage temperature. | This is often due to a loss of active compound. Troubleshooting: 1. Prepare a fresh stock solution from solid this compound. 2. When preparing stock solutions, create small-volume aliquots to avoid repeated freeze-thaw cycles. 3. Confirm that stock solutions have been stored at the correct temperature (-80°C for long-term, -20°C for short-term). |
| Appearance of unexpected peaks in HPLC/UPLC chromatogram. | Degradation | This indicates the presence of impurities or degradation products. Troubleshooting: 1. Review the storage history of the sample. Was it exposed to light, high temperatures, or non-recommended pH? 2. Compare the chromatogram to a freshly prepared standard. 3. If degradation is suspected, run a forced degradation study (see Experimental Protocols section) to tentatively identify the degradation products. The main degradation pathways are hydrolysis and oxidation. |
Quantitative Stability Data
| Stress Condition | Reagent/Parameters | Duration | Temperature | Expected Degradation (%) | Reference / Rationale |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15 - 25% | This compound is known to be labile under acidic conditions.[2][4] |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 20 - 30% | This compound is known to be labile under alkaline conditions.[2][4] |
| Neutral Hydrolysis | H₂O | 48 hours | 60°C | 10 - 20% | This compound shows instability in neutral aqueous solutions.[2] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 25 - 40% | This compound is susceptible to oxidative degradation.[2][4] |
| Thermal Degradation | Solid State | 7 days | 80°C | < 5% | Generally reported to be stable under thermal stress.[2] |
| Photolytic Degradation | Solid State | 1.2 million lux hours | Room Temp | 5 - 15% | Known to cause discoloration and formation of unique degradants.[1] |
Note: The values in this table are illustrative and intended to guide experimental design. Actual degradation rates should be determined empirically.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical procedure to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. After incubation, cool and neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place this compound powder in a hot air oven at 80°C for 7 days. After exposure, prepare a 0.5 mg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. After exposure, prepare a 0.5 mg/mL solution in the mobile phase.
-
Control Sample: Dilute the stock solution with the same solvent mixture to obtain a final concentration of 0.5 mg/mL without subjecting it to any stress.
3. Sample Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC or UPLC method (see protocol below).
-
Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.
-
Ensure mass balance is achieved, where the sum of the assay of the main peak and the areas of all degradation products is close to the initial assay of the unstressed drug.[5]
Protocol: Stability-Indicating UPLC Method
This protocol provides a general framework for a UPLC method capable of separating this compound from its potential degradation products.
-
Instrumentation: Ultra-High Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.
-
Column: ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.3 95 5 1.0 0.3 95 5 7.0 0.3 10 90 8.0 0.3 10 90 8.1 0.3 95 5 | 10.0 | 0.3 | 95 | 5 |
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm or a wavelength determined from the UV spectrum of this compound.
Visualizations
Signaling Pathways Inhibited by this compound
This compound primarily targets the receptor tyrosine kinases c-Kit and PDGFR, as well as the intracellular kinase Lyn. By inhibiting these kinases, this compound blocks downstream signaling cascades that are crucial for cell proliferation, survival, and inflammation.
Caption: Simplified signaling pathways inhibited by this compound.
Experimental Workflow for Stability Testing
The following workflow outlines the key steps in performing a forced degradation study and developing a stability-indicating method for this compound.
Caption: Workflow for forced degradation and stability method development.
References
- 1. Understanding the degradation behavior of this compound by Stress testing, UHPLC, HRMS, NMR, APCI-MS, DFT and prediction of toxicity using in silico tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of in vitro phase I and reactive metabolites of this compound using a LC-MS/MS method: bioactivation pathway elucidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. sgs.com [sgs.com]
Troubleshooting inconsistent Western blot results with Masitinib
Welcome to the technical support center for troubleshooting inconsistent Western blot results with Masitinib. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect my Western blot?
This compound is a tyrosine kinase inhibitor.[1][2] It selectively targets a limited number of kinases, including c-Kit, platelet-derived growth factor receptor (PDGFR), lymphocyte-specific protein tyrosine kinase (Lck), focal adhesion kinase (FAK), fibroblast growth factor receptor 3 (FGFR3), and CSF1R.[2] In a Western blot experiment, this compound is expected to decrease the phosphorylation of its target kinases and their downstream signaling proteins, such as AKT and ERK.[3][4] Inconsistent results can manifest as variable levels of this inhibition.
Q2: I'm not seeing a decrease in phosphorylation of my target protein after this compound treatment. What could be the cause?
There are several potential reasons for this:
-
Inactive this compound: Ensure the this compound stock solution is prepared and stored correctly. It is recommended to prepare fresh dilutions for each experiment.
-
Insufficient Drug Concentration or Incubation Time: The optimal concentration and treatment time can vary between cell lines. It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Low Basal Phosphorylation: The target protein may have low basal phosphorylation in your specific cell line, making it difficult to detect a decrease. Consider stimulating the pathway with an appropriate growth factor to increase the basal phosphorylation level before this compound treatment.
-
Cellular Resistance: The cell line you are using may have developed resistance to this compound or may not be sensitive to its effects.
-
Technical Issues with Western Blot: Problems with antibody specificity, protein transfer, or detection reagents can all lead to a lack of signal.
Q3: I'm observing inconsistent band intensities for my loading control between samples. What should I do?
Inconsistent loading control bands indicate unequal protein loading between lanes. To address this:
-
Accurate Protein Quantification: Use a reliable protein quantification assay (e.g., BCA or Bradford) to measure the protein concentration of your lysates and ensure you are loading equal amounts.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting when loading samples onto the gel.
-
Sample Preparation: Ensure complete cell lysis and sample homogenization to get a representative protein sample.
Q4: Why am I seeing non-specific bands in my Western blot?
Non-specific bands can be caused by several factors:
-
Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate your antibodies to find the optimal concentration that gives a strong specific signal with minimal background.
-
Blocking: Inadequate blocking can lead to non-specific antibody binding. Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) and blocking for a sufficient amount of time (e.g., 1 hour at room temperature).[5]
-
Washing Steps: Insufficient washing can leave behind unbound antibodies. Increase the number and duration of your wash steps.
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for validation data and consider using a different antibody if the problem persists.
Troubleshooting Guides
Problem 1: No or Weak Signal for Phosphorylated Target
| Possible Cause | Recommended Solution |
| Inactive this compound | Prepare fresh this compound dilutions for each experiment from a properly stored stock solution. |
| Suboptimal Drug Treatment | Perform a dose-response (e.g., 0.1, 1, 5, 10 µM) and time-course (e.g., 1, 6, 12, 24 hours) experiment to determine the optimal conditions for your cell line. |
| Low Protein Expression/Phosphorylation | Increase the total protein loaded per lane (up to 100 µg for low abundance targets).[6] Use a positive control cell line or tissue known to express the target protein. Stimulate cells with a growth factor (e.g., SCF for c-Kit, PDGF for PDGFR) to induce phosphorylation before this compound treatment. |
| Inefficient Phosphatase Inhibition | Always include phosphatase inhibitors in your lysis buffer to protect the phosphorylation status of your proteins.[7] |
| Poor Antibody Performance | Use an antibody validated for Western blotting. Check the datasheet for recommended dilutions and blocking buffers. Run a positive control to confirm antibody activity. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For large proteins, consider adding SDS to the transfer buffer and using a lower percentage gel. For small proteins, use a membrane with a smaller pore size and reduce the transfer time.[5] |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Insufficient Blocking | Increase blocking time to at least 1 hour at room temperature or overnight at 4°C.[5] Try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice versa), as some antibodies have preferences.[6] |
| Inadequate Washing | Increase the number of washes (at least 3-5 times) and the duration of each wash (5-15 minutes).[6] |
| Contaminated Buffers | Use freshly prepared buffers, as bacterial growth in buffers can cause high background. |
| Membrane Handling | Handle the membrane with clean forceps to avoid contamination. Ensure the membrane does not dry out at any point during the procedure.[8] |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in Cell Culture | Standardize cell culture conditions, including cell density at the time of treatment, passage number, and media composition. |
| Inconsistent this compound Treatment | Prepare fresh this compound dilutions for each experiment. Ensure consistent incubation times and concentrations across all experiments. |
| Variability in Sample Preparation | Use a consistent lysis buffer and protocol for all samples. Ensure complete lysis and accurate protein quantification for every experiment. |
| Inconsistent Western Blot Protocol | Standardize all steps of the Western blot protocol, including gel percentage, transfer conditions, antibody dilutions, incubation times, and detection methods. |
| Reusing Diluted Antibodies | Avoid reusing diluted antibodies as their activity can decrease over time.[6] |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
After treating cells with this compound, wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
Protocol 2: Western Blotting for Phospho-c-Kit
-
Sample Preparation: Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an 8% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane. Confirm the transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-c-Kit (at the manufacturer's recommended dilution) in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To check for total c-Kit or a loading control, the membrane can be stripped and reprobed with the appropriate primary antibody.
Visualizations
Caption: this compound inhibits c-Kit and PDGFR signaling pathways.
Caption: Standard workflow for Western blot analysis with this compound.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT | PLOS One [journals.plos.org]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Optimizing Masitinib Delivery in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of Masitinib in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the preparation and administration of this compound in animal experiments.
Formulation & Preparation
Q1: What is a recommended vehicle for oral gavage of this compound in mice and rats?
A1: this compound is poorly soluble in water, necessitating a specific vehicle for oral administration. A commonly used and validated vehicle for rats is a mixture of 4% DMSO, 30% PEG 300, 5% Tween 80, and 61% sterile water [1]. Another option is to prepare a suspension in an aqueous solution of carboxymethylcellulose sodium (CMC-Na) [2]. The choice of vehicle can impact the oral bioavailability of the drug.
Q2: How do I prepare a this compound suspension for oral gavage?
A2: For a suspension in CMC-Na solution, you can add the required amount of this compound powder to the CMC-Na solution and mix thoroughly to ensure a homogenous suspension[2]. For the DMSO/PEG300/Tween 80 vehicle, first dissolve the this compound in DMSO, then add the PEG 300 and Tween 80, and finally bring it to the final volume with sterile water, mixing at each step. It is crucial to ensure the final formulation is a uniform suspension before each administration.
Q3: My this compound formulation is precipitating. What can I do?
A3: Precipitation can be a significant issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Ensure complete initial dissolution: If using a co-solvent system like DMSO, ensure the this compound is fully dissolved in the DMSO before adding other components.
-
Sonication: Use a bath sonicator to break down any clumps of drug and create a finer, more stable suspension.
-
Vehicle composition adjustment: The ratio of co-solvents and suspending agents may need to be optimized for your target concentration. For particularly difficult compounds, starting with a small amount of vehicle and using a magnetic stirrer to break up the powder before adding the remaining vehicle can be effective.
-
Fresh preparation: Due to potential stability issues, it is often best to prepare the dosing formulation fresh daily.
Q4: For how long is a this compound formulation stable?
Administration & Animal Welfare
Q5: What is the appropriate oral gavage technique for mice and rats?
A5: Proper oral gavage technique is crucial to prevent injury and stress to the animal. Key steps include:
-
Correct restraint: Securely restrain the animal to prevent movement.
-
Correct needle size and length: Use a gavage needle of the appropriate gauge and length for the size of the animal. The needle should be measured from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing perforation.
-
Gentle insertion: The needle should be inserted gently into the esophagus. The animal should swallow the needle as it is advanced. If resistance is met, do not force it.
-
Slow administration: Administer the compound slowly to avoid regurgitation and aspiration.
Q6: My animals seem stressed during oral gavage. How can I minimize this?
A6: Stress during oral gavage can be a confounding factor in studies. To minimize stress:
-
Habituation: Handle the animals for a period before the study begins to acclimate them to being handled.
-
Proficient technique: Ensure the person performing the gavage is well-trained and can complete the procedure quickly and smoothly.
-
Sucrose coating: Pre-coating the gavage needle with a sucrose solution has been shown to reduce stress-related behaviors in mice.
Q7: What are the common side effects of this compound in animal studies, and how should I monitor for them?
A7: Common adverse events associated with tyrosine kinase inhibitors, including this compound, in animals include gastrointestinal issues such as diarrhea and vomiting[6]. Weight loss has also been observed in some studies, particularly at higher doses or in combination with other treatments[7]. Regular monitoring of the animals for these clinical signs, as well as changes in body weight, food and water intake, and overall behavior, is essential.
Quantitative Data
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | 49.86 mg/mL (100 mM) | [8] |
| Ethanol | 4.99 mg/mL (10 mM) | [8] |
| Water | <1 mg/mL | [2] |
| 0.5% CMC-Na | Forms a suspension up to 5 mg/mL | [2] |
Table 2: Reported Oral Dosages of this compound in Rodent Studies
| Animal Model | Dosage Range | Study Context | Reference |
| Mice | 10 - 45 mg/kg | Tumor growth inhibition | [9][10] |
| Rats | 33.3 mg/kg | Metabolic study | [1] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Oral Bioavailability | Tmax | t1/2 | Reference |
| Cats | ~60% | - | 3-5 hours | [11][12][13] |
| Dogs | ~80% | - | - | [13] |
| Rats | ~70% | - | 4-6 hours | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension using a Co-Solvent Vehicle (for Rats) [1]
Materials:
-
This compound mesylate powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection (or HPLC grade water)
-
Sterile tubes and pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount of this compound for the desired concentration and total volume.
-
Weigh the this compound powder accurately and place it in a sterile tube.
-
Add DMSO to a final concentration of 4% of the total volume. Vortex or sonicate until the this compound is completely dissolved.
-
Add PEG 300 to a final concentration of 30% of the total volume. Mix thoroughly.
-
Add Tween 80 to a final concentration of 5% of the total volume. Mix thoroughly.
-
Add sterile water to reach the final desired volume.
-
Vortex the final solution extensively to ensure a homogenous suspension.
-
Visually inspect the suspension for any undissolved particles before each administration.
Protocol 2: Preparation of this compound Suspension using Carboxymethylcellulose (CMC) [2]
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Magnetic stirrer and stir bar
-
Sterile tubes
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This may require heating and/or stirring for an extended period to fully dissolve the CMC-Na. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound powder.
-
Slowly add the this compound powder to the 0.5% CMC-Na solution while stirring continuously with a magnetic stirrer.
-
Continue stirring until a uniform suspension is achieved. A brief sonication may help to break up any aggregates.
-
Visually inspect the suspension for homogeneity before each use.
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism and experimental workflow.
Caption: Simplified signaling pathway showing this compound's inhibition of key tyrosine kinases.
Caption: General experimental workflow for this compound administration in animal studies.
Caption: Logical flow for troubleshooting common issues in this compound delivery.
References
- 1. LC–MS/MS method for the quantification of this compound in RLMs matrix and rat urine: application to metabolic stability and excretion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Sunitinib in Oral Suspension | Semantic Scholar [semanticscholar.org]
- 5. Design and stability of pediatric oral formulation of imatinib [pubmed.ncbi.nlm.nih.gov]
- 6. ab-science.com [ab-science.com]
- 7. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Other RTKs | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT | PLOS One [journals.plos.org]
- 11. This compound as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Masitinib Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering masitinib resistance in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance observed in cancer cell lines?
A1: The most commonly reported mechanisms of resistance to this compound, a tyrosine kinase inhibitor (TKI), are:
-
Secondary Mutations in the Target Kinase: The development of new mutations in the KIT proto-oncogene, the primary target of this compound, can prevent the drug from binding effectively. These mutations often occur in the ATP-binding pocket or the activation loop of the kinase domain.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of this compound on the KIT receptor. The most frequently implicated pathways are the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.[1][2][3][4][5]
-
Receptor Tyrosine Kinase (RTK) Switching: In some cases, cancer cells may downregulate the expression of KIT and switch to another RTK, such as AXL, to drive cell proliferation and survival.[6][7][8]
-
Overexpression of ABC Transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), can lead to multidrug resistance by actively pumping this compound out of the cell.[9][10]
Q2: How can I establish a this compound-resistant cancer cell line in the laboratory?
A2: Developing a this compound-resistant cell line typically involves a long-term, dose-escalation procedure. A general protocol is provided in the "Experimental Protocols" section below. The fundamental principle is to continuously expose the parental cancer cell line to gradually increasing concentrations of this compound over several weeks to months.[11][12] This process selects for cells that can survive and proliferate under the drug's selective pressure.
Q3: My this compound-resistant cell line seems to be losing its resistance over time. What can I do to maintain the resistant phenotype?
A3: The stability of a drug-resistant phenotype can be a challenge. To maintain resistance, it is crucial to continuously culture the resistant cell line in the presence of a maintenance concentration of this compound. This concentration is typically the final concentration at which the resistant line was established. If the cells are cultured without the drug for extended periods, they may revert to a more sensitive state. It is also good practice to freeze down stocks of the resistant cell line at various passages to ensure you have a backup.
Q4: I am observing high variability in my IC50 values when testing this compound on my cell lines. What are the potential causes and solutions?
A4: High variability in IC50 assays is a common issue. Several factors can contribute to this:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variations. Ensure you have a homogenous single-cell suspension before plating and that your cell counting is accurate.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number. High passage numbers can lead to phenotypic drift.
-
Compound Dilution Errors: Inaccurate serial dilutions of this compound can introduce variability. Prepare fresh dilutions for each experiment and use calibrated pipettes.
-
Assay Timing: The incubation time with the drug and the timing of the viability reagent addition should be consistent across all experiments.
-
Edge Effects in Microplates: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and drug concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[13]
-
Normalization: Normalize your data to the untreated control for each plate to account for plate-to-plate variation.[14]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, AlamarBlue)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Cell viability in treated wells is >100% of control | 1. Low drug concentrations may have a minor proliferative effect. 2. "Edge effect" in the 96-well plate. 3. Inaccurate background subtraction. | 1. This is a known phenomenon for some compounds at very low doses. Ensure your dose range is appropriate to capture the inhibitory effect. 2. Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS instead.[13] 3. Ensure you have wells with media and the viability reagent but no cells to serve as a proper blank. |
| Inconsistent results between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors during drug or reagent addition. 3. Cell clumping. | 1. Thoroughly mix the cell suspension before and during plating. 2. Use a multichannel pipette for adding reagents to minimize timing differences. 3. Ensure a single-cell suspension is achieved after trypsinization. |
| No dose-dependent effect observed | 1. Drug concentration range is too low or too high. 2. The cell line is highly resistant. 3. The drug has degraded. | 1. Perform a wider range of serial dilutions. 2. Confirm the resistance of your cell line with other methods (e.g., Western blot for target phosphorylation). 3. Prepare fresh drug stocks from powder. |
Western Blotting for Signaling Pathway Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Weak or no signal for phosphorylated proteins (e.g., p-KIT, p-Akt) | 1. Inefficient cell lysis. 2. Phosphatase activity during sample preparation. 3. Insufficient protein loading. | 1. Use a lysis buffer containing protease and phosphatase inhibitors. 2. Keep samples on ice at all times and work quickly. 3. Perform a protein concentration assay (e.g., BCA) to ensure equal loading. |
| High background on the blot | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). 2. Titrate your antibodies to determine the optimal concentration. 3. Increase the number and duration of wash steps. |
| Non-specific bands | 1. Antibody cross-reactivity. 2. Protein degradation. | 1. Use a highly specific, validated antibody. Check the manufacturer's datasheet for validation in your application. 2. Add protease inhibitors to your lysis buffer and handle samples on ice. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | KIT Mutation Status | This compound IC50 (nM) | Reference |
| Ba/F3 hKIT WT | Pro-B cell line | Wild-Type (human) | 150 ± 80 | [15][16] |
| Ba/F3 hKIT V559D | Pro-B cell line | Exon 11 (human) | 3.0 ± 0.1 | [15] |
| Ba/F3 mKIT Δ27 | Pro-B cell line | Exon 11 (murine) | 5.0 ± 0.3 | [15] |
| HMC-1α155 | Mastocytoma | Juxtamembrane domain | ~10 | [15] |
| FMA3 | Mastocytoma | Juxtamembrane domain | ~10 | [15] |
| GIST-T1 | GIST | Exon 11 deletion | 6.50 | [17] |
| GIST-T1/IM-R | GIST (Imatinib-Resistant) | Exon 11 deletion, secondary PDGFRA mutation | 127.1 | [17] |
| CMT-U27 | Canine Mammary Tumor | Not specified | 7.498 µM (72h) | [18] |
| CMT-U309 | Canine Mammary Tumor | Not specified | 8.545 µM (72h) | [18] |
Note: IC50 values can vary depending on the specific assay conditions and duration of drug exposure.
Experimental Protocols
Protocol for Generating this compound-Resistant Cell Lines
-
Determine the initial IC50: First, determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT or AlamarBlue).
-
Initial Drug Exposure: Begin by culturing the parental cells in media containing this compound at a concentration of half their IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, double the concentration of this compound.
-
Repeat and Monitor: Continue this stepwise increase in this compound concentration. This process can take several months. At each stage, monitor cell morphology and proliferation.
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), confirm the resistant phenotype by performing a new IC50 assay and comparing it to the parental cell line.
-
Cryopreservation: Freeze down vials of the resistant cells at different stages of the selection process.[11][12][19]
Cell Viability Assay for IC50 Determination (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the log of the drug concentration versus cell viability and use non-linear regression to determine the IC50 value.[20][21][22][23][24]
Western Blot Protocol for KIT Phosphorylation
-
Cell Treatment and Lysis: Culture sensitive and resistant cells with and without this compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated KIT (p-KIT) and total KIT overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the p-KIT signal to the total KIT signal.[25][26]
Visualizations
Caption: Signaling in a this compound-sensitive cancer cell.
Caption: Key mechanisms of this compound resistance.
Caption: Workflow for generating resistant cell lines.
References
- 1. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A novel tyrosine kinase switch is a mechanism of imatinib resistance in gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Receptor Tyrosine Kinase Switch Promotes Gastrointestinal Stromal Tumor Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Evaluation of Multiple Approaches Targeting ABCB1 to Resensitize Docetaxel-Resistant Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effects of Tyrosine Kinase Inhibitor-masitinib Mesylate on Canine Mammary Tumour Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. BioRender App [app.biorender.com]
- 21. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. google.com [google.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Best practices for long-term storage of Masitinib solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Masitinib solutions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2] It is also soluble in ethanol, but insoluble in water.[1][2]
Q2: What is the optimal temperature for long-term storage of this compound stock solutions?
A2: For long-term storage, this compound stock solutions in a solvent should be stored at -80°C, where they can remain stable for up to one year.[1][3] For shorter-term storage, up to one month, -20°C is acceptable.[1][3]
Q3: How should I store the solid powder form of this compound?
A3: The solid powder form of this compound is stable for up to three years when stored at -20°C.[1][3]
Q4: Why is my this compound solution cloudy or showing precipitation?
A4: Cloudiness or precipitation can occur due to several reasons. One common cause is the use of DMSO that has absorbed moisture, which reduces the solubility of this compound.[1][3] Always use fresh, anhydrous DMSO. Another reason could be that the concentration of the solution is too high for the solvent to maintain solubility at a given temperature. Ensure your stock concentration is within the recommended solubility limits.
Q5: Is it acceptable to repeatedly freeze and thaw my this compound stock solution?
A5: It is strongly recommended to avoid repeated freeze-thaw cycles.[1][3] To prevent degradation and ensure the consistency of your experiments, you should aliquot the stock solution into smaller, single-use volumes before freezing.
Q6: Is this compound sensitive to light?
A6: Yes, this compound is susceptible to photolytic degradation, which can lead to the discoloration of the solid compound and the formation of degradation products in solution.[4] It is crucial to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced Solubility or Precipitation in DMSO | DMSO has absorbed moisture. | Use fresh, high-quality, anhydrous DMSO. Store DMSO properly to prevent moisture absorption. |
| Inconsistent Experimental Results | Degradation of this compound solution due to improper storage or handling. | Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Discoloration of Solid this compound or Solution | Exposure to light leading to photolytic degradation.[4] | Store solid this compound and solutions in light-protecting containers (e.g., amber vials) or wrap them in aluminum foil. |
| Formation of Unknown Peaks in HPLC/LC-MS Analysis | Degradation of this compound due to hydrolysis, oxidation, or photolysis.[4] | Ensure proper storage conditions (temperature, light protection). Avoid contact with strong acids, alkalis, or oxidizing/reducing agents.[5] |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Storage Duration | Reference |
| Solid Powder | N/A | -20°C | 3 years | [1][3] |
| Stock Solution | DMSO | -80°C | 1 year | [1][3] |
| Stock Solution | DMSO | -20°C | 1 month | [1][3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Up to 100 mg/mL | [1] |
| Ethanol | Up to 4.99 mg/mL | [2] |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protecting tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Assessment of this compound Solution Stability by HPLC
This protocol provides a general guideline. Specific parameters may need to be optimized for your HPLC system and column.
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be necessary)
-
This compound solution to be tested
-
Freshly prepared this compound standard of known concentration
-
-
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the stored this compound solution and the fresh standard solution in the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the prepared standard solution to establish the retention time and peak area corresponding to the known concentration.
-
Inject the diluted stored this compound solution.
-
Run a gradient elution to separate this compound from potential degradation products.
-
-
Data Analysis:
-
Compare the chromatogram of the stored sample to the standard.
-
A decrease in the peak area of this compound in the stored sample compared to the standard indicates degradation.
-
The appearance of new peaks in the chromatogram of the stored sample suggests the formation of degradation products.
-
Quantify the percentage of remaining this compound by comparing the peak area to that of the standard.
-
-
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Understanding the degradation behavior of this compound by Stress testing, UHPLC, HRMS, NMR, APCI-MS, DFT and prediction of toxicity using in silico tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC–MS/MS method for the quantification of this compound in RLMs matrix and rat urine: application to metabolic stability and excretion rate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Artifacts in Masitinib Research
For researchers, scientists, and drug development professionals utilizing Masitinib, this technical support center provides essential guidance on identifying and mitigating potential experimental artifacts. Below are troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your research findings.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when working with this compound.
1. What are the primary molecular targets of this compound?
This compound is a tyrosine kinase inhibitor that primarily targets the wild-type and mutated c-Kit receptor. It also demonstrates potent inhibition of Platelet-Derived Growth Factor Receptors (PDGFRα/β) and the intracellular kinase Lyn.[1][2] To a lesser extent, it can also inhibit Fibroblast Growth Factor Receptor 3 (FGFR3) and Focal Adhesion Kinase (FAK).[2]
2. What are the known off-target effects of this compound that could confound my results?
Due to its inhibitory activity on kinases other than c-Kit, researchers should be aware of potential off-target effects. Inhibition of PDGFRα/β can impact cell proliferation in unexpected ways, while effects on Lyn and Fyn can modulate immune responses.[3] When interpreting data, it is crucial to consider that the observed phenotype may not be solely due to c-Kit inhibition.
3. How should I prepare this compound for in vitro and in vivo experiments?
For in vitro studies, this compound should be dissolved in dimethyl sulfoxide (DMSO).[4] For in vivo oral administration in animal models, a common vehicle is a suspension of 4% DMSO, 30% PEG 300, 5% Tween 80, and water.[4] Always prepare fresh solutions and protect them from light.
4. What are the common adverse events observed in preclinical animal models treated with this compound?
Preclinical studies have reported side effects similar to those seen with other tyrosine kinase inhibitors, including gastrointestinal issues such as diarrhea.[5] While initial animal studies suggested a good safety profile with no observed cardiotoxicity or genotoxicity,[1] later clinical trial data in humans prompted a temporary hold on studies due to a potential risk of ischemic heart disease.[6] Researchers should carefully monitor animal health during in vivo studies.
5. Can this compound interfere with fluorescence-based assays?
Troubleshooting Guides
This section provides practical guidance for common experimental challenges.
In Vitro Assay Artifacts
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpectedly high signal in fluorescence-based assays (e.g., cell viability, kinase assays) | This compound may possess intrinsic fluorescence (autofluorescence) at the excitation/emission wavelengths of your assay dye. | 1. Run a "this compound only" control (without cells or reagents) to measure its background fluorescence.2. If autofluorescence is detected, subtract this background from your experimental readings.3. Consider using a fluorescent dye with a different spectral profile that does not overlap with this compound's potential autofluorescence. |
| Variable or inconsistent results in cell viability assays (e.g., MTT, MTS) | 1. DMSO concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells.2. This compound cytotoxicity: At high concentrations, this compound itself can induce apoptosis and cell death, confounding viability readouts. | 1. Ensure the final DMSO concentration in all wells (including controls) is consistent and ideally below 0.1%.2. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line.3. Use a live/dead cell stain and microscopy to visually confirm that reduced viability is not solely due to cytotoxicity at your chosen concentration. |
| Reduced potency of this compound in kinase assays | ATP concentration: As this compound is an ATP-competitive inhibitor for some of its targets, high concentrations of ATP in the assay can compete with this compound binding and reduce its apparent potency. | 1. Determine the Km of ATP for your kinase of interest.2. Run the kinase assay with an ATP concentration at or below the Km to accurately assess this compound's inhibitory activity. |
Western Blotting Artifacts
| Observed Problem | Potential Cause | Recommended Solution |
| Weak or no inhibition of c-Kit phosphorylation despite this compound treatment | 1. Insufficient this compound concentration or incubation time: The drug may not have had enough time or concentration to effectively inhibit the kinase.2. Cell line resistance: The cell line may have mutations in c-Kit that confer resistance to this compound.3. Drug degradation: Improper storage or handling of this compound can lead to loss of activity. | 1. Optimize the this compound concentration and incubation time for your cell line.2. Sequence the c-Kit gene in your cell line to check for known resistance mutations.3. Always use freshly prepared this compound solutions. |
| Multiple non-specific bands appearing on the blot | Antibody cross-reactivity: The primary or secondary antibody may be cross-reacting with other proteins. | 1. Use a highly specific and validated antibody for your target protein.2. Optimize antibody concentrations and incubation times.3. Ensure adequate blocking and washing steps. |
Animal Study Artifacts
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected toxicity or adverse events in animal models | 1. Off-target effects: this compound's inhibition of other kinases can lead to unforeseen physiological effects.2. Vehicle toxicity: The vehicle used to dissolve and administer this compound may have its own toxic effects. | 1. Carefully monitor animals for any signs of toxicity and consider adjusting the dose if necessary.2. Always include a vehicle-only control group to differentiate between drug- and vehicle-related effects. |
| High variability in tumor growth or other endpoints | Inconsistent drug administration or bioavailability: Improper dosing or variable absorption can lead to inconsistent drug exposure. | 1. Ensure accurate and consistent oral gavage technique.2. Consider performing pharmacokinetic studies to measure plasma concentrations of this compound and ensure adequate exposure. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: IC50 Values of this compound for Key Kinase Targets
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| c-Kit (wild-type) | 200 ± 40 | Recombinant human protein | [1] |
| c-Kit (in Ba/F3 cells) | 150 ± 80 | Cell-based proliferation | [1] |
| PDGFRα | 540 ± 60 | Recombinant protein | [1] |
| PDGFRβ | 800 ± 120 | Recombinant protein | [1] |
| Lyn B | 510 ± 130 | Recombinant protein | [7] |
| Fyn | 250 | Recombinant protein | [3] |
| FGFR3 | >10,000 | Recombinant protein | [1] |
| Abl | >10,000 | Recombinant protein | [1] |
Table 2: IC50 Values of this compound in Various Canine Tumor Cell Lines
| Cell Line | Tumor Type | IC50 after 72h (µM) | Reference |
| CMT-U27 | Mammary Carcinoma | 11.2 ± 0.9 | [8] |
| CMT-U309 | Mammary Carcinoma | 12.5 ± 1.1 | [8] |
Key Experimental Protocols
Detailed methodologies for critical experiments are provided below.
Protocol 1: Western Blot Analysis of c-Kit Phosphorylation
This protocol is adapted from studies demonstrating this compound's effect on c-Kit phosphorylation.[7]
-
Cell Culture and Treatment:
-
Culture cells expressing c-Kit (e.g., Ba/F3 cells expressing human wild-type c-Kit) in appropriate media.
-
Starve cells of growth factors for 4-6 hours prior to stimulation.
-
Pre-incubate cells with varying concentrations of this compound (or DMSO vehicle control) for 1-2 hours.
-
Stimulate cells with an appropriate ligand (e.g., 250 ng/mL murine Stem Cell Factor, SCF) for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation (Optional but recommended for low-abundance protein):
-
Incubate cell lysates with an anti-c-Kit antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 2 hours.
-
Wash beads three times with lysis buffer.
-
-
Western Blotting:
-
Elute proteins from beads by boiling in SDS-PAGE sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Kit (e.g., anti-pTyr) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total c-Kit to confirm equal loading.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is based on a validated method for this compound quantification in biological matrices.[4][9]
-
Sample Preparation:
-
For in vitro samples (e.g., cell lysates, media), precipitate proteins by adding 2 volumes of acetonitrile (ACN).
-
Centrifuge at 14,000 rpm for 12 minutes at 4°C to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Add an internal standard (e.g., Bosutinib) to the filtered sample.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic with 65% Mobile Phase B.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the appropriate precursor and product ion transitions.
-
Internal Standard (Bosutinib): Monitor the appropriate precursor and product ion transitions.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound in the same matrix as the samples.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.
-
Mandatory Visualizations
Signaling Pathways Affected by this compound
Caption: Key signaling pathways inhibited by this compound.
Experimental Workflow for Troubleshooting In Vitro Assays
Caption: Logical workflow for troubleshooting common in vitro assay artifacts.
Logical Relationships in Mitigating Off-Target Effects
Caption: Strategies to confirm that an observed effect is due to c-Kit inhibition.
References
- 1. This compound (AB1010), a potent and selective tyrosine kinase inhibitor targeting KIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (AB1010), from canine tumor model to human clinical development: where we are? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in Neurology – AB Science [ab-science.com]
- 4. This compound as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. More about this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. This compound as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 9. This compound is a broad coronavirus 3CL inhibitor that blocks replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Masitinib's Kinase Selectivity: A Comparative Analysis Against c-Kit
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Masitinib's selectivity for the proto-oncogene c-Kit over other kinases, supported by experimental data. This compound is an orally administered tyrosine kinase inhibitor that modulates the activity of mast cells and macrophages.[1] Its targeted action on a limited number of kinases is crucial for its therapeutic efficacy and safety profile in oncology, inflammatory diseases, and certain central nervous system disorders.[1]
Quantitative Comparison of Kinase Inhibition
This compound's high selectivity for c-Kit is a key attribute that distinguishes it from other tyrosine kinase inhibitors.[2][3] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases, demonstrating its potent inhibition of c-Kit and significantly lower activity against other kinases.
| Kinase Target | This compound IC50 (nM) | Imatinib IC50 (nM) | Sunitinib IC50 (nM) | Nilotinib IC50 (nM) | Erlotinib IC50 (nM) |
| c-Kit (wild-type) | 200 ± 40 [2][3] | - | - | - | - |
| PDGFRα | 540[4] | 400[5] | - | - | - |
| PDGFRβ | 800[4] | 440 ± 120[5] | - | - | - |
| Lyn | 510 ± 130[5] | - | - | - | - |
| FGFR3 | Moderately Inhibited[2][3] | - | - | - | - |
| Abl | Weak Inhibition[2][3] | 270 ± 130[5] | - | - | - |
| c-Fms | 1000 ± 30[5] | - | - | - | - |
| VEGFR1 | Inactive | - | Inhibits | - | - |
| VEGFR2 | Inactive | - | Inhibits | - | - |
| EGFR | Inactive | - | - | - | Specifically Targets |
| Flt3 | >10,000 | - | - | - | - |
| Src | Weak Inhibition | - | - | - | - |
| Jak1/2/3 | Inactive | - | - | - | - |
Data compiled from multiple sources.[2][3][4][5][6] Note that experimental conditions may vary between studies.
Experimental Methodologies
The determination of this compound's kinase selectivity involves a series of robust in vitro assays. The following protocols are representative of the methodologies employed in the cited studies.
Recombinant Kinase Assays
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant kinases.
-
Kinase Reaction Setup: The kinase, a specific substrate (e.g., poly(Glu,Tyr 4:1) for c-Kit), and ATP are combined in a reaction buffer.
-
Inhibitor Addition: A range of this compound concentrations is added to the reaction wells.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection of Phosphorylation: The level of substrate phosphorylation is measured. This is often achieved through an ELISA-based method where a phosphorylation-specific antibody is used, or by measuring the incorporation of radiolabeled phosphate from [γ-33P]ATP.
-
IC50 Determination: The concentration of this compound that results in 50% inhibition of kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assays
These assays assess the ability of this compound to inhibit the proliferation of cells that are dependent on the activity of a specific kinase for their growth and survival.
-
Cell Culture: A cell line engineered to be dependent on a particular kinase is used. For example, Ba/F3 cells expressing human wild-type c-Kit are dependent on Stem Cell Factor (SCF) for proliferation.[2][3]
-
Cell Seeding: The cells are seeded in microtiter plates in a growth medium.
-
Inhibitor and Growth Factor Treatment: The cells are treated with varying concentrations of this compound in the presence of the appropriate growth factor (e.g., SCF for c-Kit). Control wells receive the growth factor without the inhibitor.
-
Incubation: The plates are incubated for a period of time (e.g., 48 hours) to allow for cell proliferation.
-
Proliferation Measurement: Cell viability or proliferation is quantified using a colorimetric assay such as MTS or by measuring the incorporation of tritiated thymidine.
-
IC50 Calculation: The IC50 value is determined as the concentration of this compound that inhibits cell proliferation by 50% compared to the untreated control.
Visualizing the c-Kit Signaling Pathway and Experimental Workflow
To further illustrate the context of this compound's action, the following diagrams depict the simplified c-Kit signaling pathway and the general workflow for assessing kinase inhibitor selectivity.
Caption: Simplified c-Kit signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining kinase inhibitor selectivity.
References
- 1. This compound General overview – AB Science [ab-science.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (AB1010), a potent and selective tyrosine kinase inhibitor targeting KIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT | PLOS One [journals.plos.org]
- 6. ab-science.com [ab-science.com]
Synergistic Efficacy of Masitinib and Gemcitabine in Preclinical Pancreatic Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical data on the synergistic effects of masitinib in combination with gemcitabine for the treatment of pancreatic cancer. The information presented herein is intended to inform researchers and drug development professionals on the therapeutic potential, mechanisms of action, and experimental basis of this combination therapy.
Executive Summary
Preclinical studies have demonstrated that this compound, a tyrosine kinase inhibitor, can sensitize gemcitabine-refractory pancreatic cancer cells to the cytotoxic effects of gemcitabine. This synergistic interaction is attributed to the modulation of key signaling pathways involved in chemoresistance. Specifically, the combination of this compound and gemcitabine has been shown to down-regulate the Wnt/β-catenin signaling pathway and enhance the activity of deoxycytidine kinase (dCK), an enzyme crucial for the activation of gemcitabine. While in vivo studies in mouse models of human pancreatic cancer suggest a trend towards enhanced tumor growth inhibition with the combination therapy compared to gemcitabine alone, statistically significant improvements have not been consistently demonstrated. This guide will delve into the quantitative data from these preclinical studies, detail the experimental protocols, and visualize the proposed mechanisms of action.
In Vitro Efficacy: this compound Sensitizes Pancreatic Cancer Cells to Gemcitabine
In vitro studies have consistently shown that this compound can overcome resistance to gemcitabine in human pancreatic cancer cell lines. The combination of this compound with gemcitabine results in a significant reduction in the half-maximal inhibitory concentration (IC50) of gemcitabine, indicating a potent synergistic effect.
| Cell Line | Treatment | IC50 of Gemcitabine (µM) | Fold Reduction in IC50 | Reference |
| Mia Paca-2 | Gemcitabine alone | >100 | - | [1][2][3][4] |
| Gemcitabine + this compound (5 µM) | Not specified | >400 | [3] | |
| Gemcitabine + this compound (10 µM) | Not specified | >400 | [1][2][3][4] | |
| Panc-1 | Gemcitabine alone | >100 | - | [1][2][3][4] |
| Gemcitabine + this compound (10 µM) | Not specified | 10 | [1][2][3][4] | |
| BxPC-3 | Gemcitabine alone | Sensitive | - | [3] |
| Gemcitabine + this compound | No synergy observed | - | [3] | |
| Capan-2 | Gemcitabine alone | Sensitive | - | [3] |
| Gemcitabine + this compound | No synergy observed | - | [3] |
In Vivo Efficacy: Evaluation in a Xenograft Model
The combination of this compound and gemcitabine has been evaluated in an ectopic mouse model using the gemcitabine-refractory Mia Paca-2 human pancreatic cancer cell line.[3] While a trend towards greater tumor growth inhibition was observed with the combination therapy compared to gemcitabine monotherapy, the difference did not reach statistical significance in the reported study.[1]
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 28 | Outcome | Reference |
| Control (Water) | Daily oral gavage | Not specified | - | [3] |
| This compound | 100 mg/kg/day, oral gavage | Not specified | Weakly inhibited tumor growth | [1] |
| Gemcitabine | 50 mg/kg, i.p. twice weekly | Not specified | Efficiently reduced tumor growth | [1] |
| This compound + Gemcitabine | 100 mg/kg/day this compound + 50 mg/kg gemcitabine | Not specified | Possible (statistically non-significant) improvement in tumor inhibition vs. gemcitabine alone | [1] |
Mechanisms of Synergistic Action
The enhanced efficacy of the this compound and gemcitabine combination is attributed to a dual mechanism of action that targets distinct pathways involved in pancreatic cancer progression and chemoresistance.
Downregulation of the Wnt/β-catenin Signaling Pathway
Transcriptional analysis of pancreatic cancer cells treated with the combination of this compound and gemcitabine revealed a significant downregulation of genes associated with the Wnt/β-catenin signaling pathway.[1][2][4] This pathway is frequently overactivated in pancreatic cancer and plays a crucial role in cell proliferation, survival, and resistance to therapy.
Wnt/β-catenin signaling pathway and the proposed intervention by this compound + Gemcitabine.
Potentiation of Deoxycytidine Kinase (dCK) Activity
Gemcitabine is a prodrug that requires phosphorylation by deoxycytidine kinase (dCK) to become active. This compound has been shown to enhance the activity of dCK, thereby increasing the intracellular concentration of the active form of gemcitabine. The proposed mechanism suggests that this compound binds to dCK and facilitates the release of the phosphorylated product, which is the rate-limiting step in the enzymatic reaction.
Proposed mechanism of dCK potentiation by this compound.
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: Human pancreatic cancer cell lines Mia Paca-2, Panc-1, BxPC-3, and Capan-2.
-
Reagents: this compound was dissolved in DMSO. Gemcitabine was dissolved in 0.9% NaCl.
-
Method:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of gemcitabine, either alone or in combination with a fixed concentration of this compound (e.g., 5 or 10 µM).
-
After a 72-hour incubation period, cell viability was assessed using a colorimetric assay (e.g., WST-1 or MTT).
-
The IC50 values for gemcitabine were calculated from the dose-response curves.
-
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., Nog-SCID).[3]
-
Cell Line: 1 x 10^7 Mia Paca-2 cells were injected subcutaneously into the flank of each mouse.[3]
-
Treatment:
-
Tumors were allowed to grow to a palpable size (approximately 100-200 mm³).
-
Mice were randomized into four groups: vehicle control, this compound alone (100 mg/kg/day, oral gavage), gemcitabine alone (50 mg/kg, intraperitoneal injection, twice weekly), and the combination of this compound and gemcitabine.[3]
-
Treatment was administered for 28 days.[3]
-
-
Endpoint: Tumor volume was measured regularly (e.g., weekly) using calipers. At the end of the study, tumors were excised and weighed.
Workflow of the in vivo xenograft experiment.
Comparison with Alternative Therapies
Currently, there is a lack of direct head-to-head preclinical studies comparing the efficacy of the this compound/gemcitabine combination with other standard-of-care regimens for pancreatic cancer, such as FOLFIRINOX or gemcitabine in combination with nab-paclitaxel. Such studies would be crucial to position the therapeutic potential of this compound in the context of existing and emerging treatment options.
Conclusion
The preclinical data strongly support the synergistic interaction between this compound and gemcitabine in pancreatic cancer models, particularly in overcoming gemcitabine resistance. The dual mechanism of action, involving the downregulation of the Wnt/β-catenin pathway and the potentiation of dCK activity, provides a solid rationale for this combination therapy. While the in vivo data show a promising trend, further studies with larger cohorts are needed to establish a statistically significant benefit. Future preclinical research should also focus on direct comparisons with other established combination therapies to better define the potential clinical utility of this compound in the treatment of pancreatic cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Combined with Standard Gemcitabine Chemotherapy: In Vitro and In Vivo Studies in Human Pancreatic Tumour Cell Lines and Ectopic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound combined with standard gemcitabine chemotherapy: in vitro and in vivo studies in human pancreatic tumour cell lines and ectopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Masitinib and Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Masitinib, a selective tyrosine kinase inhibitor, with other notable compounds in the field of neurodegenerative disease research. The information presented herein is collated from preclinical and clinical studies to offer an objective overview of their mechanisms of action, efficacy, and experimental validation.
Introduction to Neuroprotective Strategies
Neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease (AD), and Multiple Sclerosis (MS), are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is neuroprotection, which aims to prevent or slow down this neuronal cell death. This guide focuses on this compound and compares its neuroprotective profile with established drugs like Riluzole and Edaravone, as well as other tyrosine kinase inhibitors (TKIs) that have shown promise in preclinical models, including Imatinib, Dasatinib, and Bosutinib.
Mechanisms of Action: A Comparative Overview
The therapeutic effects of these compounds stem from their distinct molecular targets and mechanisms of action.
This compound is an orally administered tyrosine kinase inhibitor that primarily targets mast cells and microglia by inhibiting a limited number of kinases, including c-Kit, Lyn, and Fyn.[1][2] Its neuroprotective effect is thought to be mediated through the modulation of neuroinflammation. By inhibiting mast cell and microglia activation, this compound can reduce the release of pro-inflammatory cytokines and other cytotoxic molecules that contribute to neuronal damage in neurodegenerative conditions.[3][4]
Riluzole , approved for the treatment of ALS, primarily acts as a glutamate modulator. It is believed to exert its neuroprotective effects by inhibiting the release of glutamate, blocking voltage-gated sodium channels, and non-competitively blocking N-methyl-D-aspartate (NMDA) receptors.[5][6][7] This helps to reduce excitotoxicity, a major contributor to neuronal cell death in ALS.
Edaravone is a potent free radical scavenger.[8] Its neuroprotective mechanism is attributed to its ability to reduce oxidative stress by neutralizing free radicals and inhibiting lipid peroxidation.[8] Edaravone has also been shown to have anti-inflammatory properties and can upregulate antioxidant enzymes.[8]
Other Tyrosine Kinase Inhibitors (TKIs) , such as Imatinib, Dasatinib, and Bosutinib, were initially developed as anti-cancer agents. Their neuroprotective potential is being explored due to their ability to modulate various signaling pathways involved in neurodegeneration. For instance, they can promote the clearance of toxic protein aggregates through autophagy and reduce neuroinflammation.[9][10][11]
Preclinical Efficacy: A Quantitative Comparison
The following tables summarize key quantitative data from preclinical studies, providing a comparative look at the efficacy of these compounds in various animal models of neurodegenerative diseases. It is important to note that these studies were not head-to-head comparisons, and experimental conditions may vary.
Table 1: Effect of this compound on Neuroinflammation and Neuronal Damage in an EAE Mouse Model (a model for Multiple Sclerosis)
| Outcome Measure | Dosage | Result | Reference |
| Reduction in serum Neurofilament Light Chain (NfL) | 50 mg/kg/day | 43% reduction | [1] |
| 100 mg/kg/day | 60% reduction | [1] | |
| Reduction in pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) | 50 mg/kg/day and 100 mg/kg/day | Significant reduction | [12] |
| Improvement in Grip Strength | 50 mg/kg/day and 100 mg/kg/day | Significantly less deterioration compared to control | [2] |
Table 2: Comparative Efficacy of Riluzole in ALS Mouse Models
| Animal Model | Outcome Measure | Result | Reference |
| SOD1G93A | Lifespan | No significant benefit | [13][14] |
| Motor Performance (Rotarod) | No significant impact on decline | [13][14] | |
| TDP-43A315T | Lifespan | No significant benefit | [13] |
| FUS (1-359) | Lifespan | No significant benefit | [13] |
| Motor Performance (Rotarod) | No significant impact on decline | [14] | |
| SOD1G93A | Motor Function (Running wheel) | Significant preservation of motor function | [15] |
Table 3: Comparative Efficacy of Edaravone in Stroke Animal Models
| Animal Model | Outcome Measure | Result | Reference |
| Focal Cerebral Ischemia | Functional Outcome | 30.3% improvement | [16] |
| Structural Outcome (Infarct Volume) | 25.5% reduction | [16] | |
| MCAO | Infarct Volume | Significant reduction | [17] |
| Brain Swelling | Significant reduction | [17] | |
| Plasma IL-1β and MMP-9 levels | Significant reduction | [17] |
Table 4: Neuroprotective Effects of Other Tyrosine Kinase Inhibitors in Preclinical Models
| Compound | Animal/Cell Model | Outcome Measure | Result | Reference |
| Imatinib | Gerbils (Global Cerebral Ischemia) | Neurological Deficits, Locomotor Hyperactivity, Cognitive Deficits | Significant amelioration | [18] |
| Dasatinib | Mouse (LPS-induced neuroinflammation) | Microglial/Astrocyte Activation, Pro-inflammatory Cytokines | Suppression | |
| Bosutinib | Dementia with Lewy Bodies patients | Clinical Dementia Rating (CDR) scores | Less worsening compared to population-based estimates of decline | [19] |
| RBANS performance | Less decline compared to population-based estimates of decline | [19] |
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the comparator compounds.
References
- 1. broadpharm.com [broadpharm.com]
- 2. This compound in inflammatory diseases – AB Science [ab-science.com]
- 3. 4.4. MTT Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. 2.10. Cytokine-ELISA Analysis of Serum Samples [bio-protocol.org]
- 15. TUNEL Staining: Determination of Neuronal Apoptosis [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unveiling the Selectivity of Masitinib: A Comparative Kinase Cross-Reactivity Profile
For Immediate Release
This guide provides a comprehensive analysis of the kinase cross-reactivity profile of Masitinib, a potent and selective tyrosine kinase inhibitor. For researchers, scientists, and drug development professionals, this document offers a direct comparison of this compound's inhibitory activity against a panel of kinases alongside two other well-established kinase inhibitors, Imatinib and Sunitinib. The data presented herein has been compiled from extensive in vitro kinase inhibition assays to facilitate an objective assessment of this compound's selectivity and potential off-target effects.
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, Imatinib, and Sunitinib against a panel of selected kinases. Lower IC50 values are indicative of higher potency. This data allows for a direct comparison of the inhibitors' potency and selectivity against various kinase targets.
| Kinase Target | This compound IC50 (nM) | Imatinib IC50 (nM) | Sunitinib IC50 (nM) |
| c-Kit | 200[1][2] | 100 | 40 |
| PDGFRα | 540[1] | 400 | - |
| PDGFRβ | 800[1] | 440 | 2[3] |
| Lyn | 510[1] | 2200 | - |
| FGF-R3 | weakly active | - | - |
| Abl | 1200[1] | 270 | - |
| c-Fms | weakly active | - | - |
| VEGFR2 | - | - | 80[3] |
Experimental Workflow for Kinase Profiling
The following diagram illustrates the general workflow for determining the in vitro kinase inhibition profile of a compound like this compound.
Caption: A generalized workflow for in vitro kinase inhibition profiling.
Experimental Protocols
The following is a representative protocol for an in vitro enzyme-linked immunosorbent assay (ELISA)-based kinase inhibition assay, synthesized from established methodologies.[4][5][6][7][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific kinase.
Materials:
-
96-well microtiter plates
-
Recombinant human kinase
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., this compound) and reference inhibitors (e.g., Imatinib, Sunitinib)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1-5% BSA)
-
Phospho-specific detection antibody conjugated to Horseradish Peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with the kinase substrate (e.g., 0.25 mg/ml Poly(Glu,Tyr) 4:1 in PBS) overnight at 4°C.
-
The following day, wash the wells twice with wash buffer and dry the plate for 2 hours at room temperature.
-
Block the remaining protein-binding sites by incubating with blocking buffer for 1 hour at room temperature.
-
Wash the wells again twice with wash buffer.
-
-
Reaction Setup:
-
Prepare serial dilutions of the test inhibitor and reference inhibitors in the kinase reaction buffer.
-
In each well, add the recombinant kinase and the kinase reaction buffer.
-
Add the diluted inhibitors to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate for a defined period (e.g., 10-20 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
-
Detection:
-
Stop the kinase reaction by washing the wells multiple times with wash buffer to remove ATP and unbound reagents.
-
Add the HRP-conjugated phospho-specific detection antibody to each well and incubate for 1 hour at room temperature. This antibody will specifically bind to the phosphorylated substrate.
-
Wash the wells thoroughly with wash buffer to remove any unbound antibody.
-
Add the HRP substrate to the wells and incubate until a color change is observed.
-
Stop the colorimetric reaction by adding the stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are proportional to the extent of substrate phosphorylation.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%, by fitting the data to a sigmoidal dose-response curve.
-
This detailed protocol provides a framework for conducting kinase inhibition assays. Specific parameters such as enzyme and substrate concentrations, incubation times, and buffer components may need to be optimized for each specific kinase being investigated.
References
- 1. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay [protocols.io]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bmglabtech.com [bmglabtech.com]
Evaluating the Safety Profile of Masitinib: A Comparative Guide for Researchers
An in-depth analysis of the safety profiles of Masitinib and other leading tyrosine kinase inhibitors, supported by clinical trial data and mechanistic insights.
This guide offers a comprehensive comparison of the safety profile of this compound, a selective tyrosine kinase inhibitor (TKI), with other well-established drugs in its class, including Imatinib, Sunitinib, and Dasatinib. By presenting quantitative data from clinical trials, detailing experimental methodologies, and visualizing key signaling pathways, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the relative safety of these therapies.
Mechanism of Action: A Shared Path with Distinct Targets
This compound is a tyrosine kinase inhibitor that targets the c-Kit receptor, platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor 3 (FGFR3), and colony-stimulating factor 1 receptor (CSF1R).[1] Its mechanism of action involves modulating the activity of mast cells and macrophages, which are crucial components of the immune system.[2] This targeted approach allows this compound to be investigated for a wide range of conditions, including various cancers, inflammatory diseases, and central nervous system disorders.[1][2]
The comparator drugs in this guide, Imatinib, Sunitinib, and Dasatinib, also function as TKIs but with different target specificities. Imatinib is a first-line treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), primarily inhibiting the BCR-ABL fusion protein and c-Kit.[3] Sunitinib targets a broader range of kinases, including VEGFRs and PDGFRs, and is used in the treatment of renal cell carcinoma and GIST.[4][5] Dasatinib, a second-generation TKI, is effective against Imatinib-resistant CML and also inhibits a spectrum of kinases including BCR-ABL and Src family kinases.[6]
Comparative Safety Profile: A Tabular Analysis of Adverse Events
The following tables summarize the incidence of common adverse events observed in clinical trials for this compound and its comparators. Data is presented as percentages of patients experiencing the event, with severity grades where available.
Table 1: Common Adverse Events with this compound (Various Indications)
| Adverse Event | Incidence (%) | Grade 3/4 Incidence (%) | Citations |
| Diarrhea | 18.6 - 30 | 9.8 | [7][8][9][10][11] |
| Nausea | 23 | - | [7] |
| Rash | 30 | 5.7 | [7][8] |
| Edema (fluid retention) | 26 | - | [7][12] |
| Asthenia (weakness/loss of energy) | - | 4.1 | [8][12] |
| Vomiting | - | - | [7] |
| Hematologic events | - | - | [9][10][11] |
Note: Incidence rates can vary depending on the indication and patient population.
Table 2: Common Adverse Events with Imatinib (CML and GIST)
| Adverse Event | Incidence (%) | Grade 3/4 Incidence (%) | Citations |
| Anemia | 89.5 | - | [13] |
| Skin changes | 71 | - | [13] |
| Nausea | - | - | [3] |
| Diarrhea | - | - | [3] |
| Myelosuppression | - | - | [14] |
| Fluid retention | - | - | [3] |
Note: Imatinib is generally well-tolerated, with severe adverse effects being infrequent.[3]
Table 3: Common Adverse Events with Sunitinib (Renal Cell Carcinoma and GIST)
| Adverse Event | Any Grade Incidence (%) | Grade 3/4 Incidence (%) | Citations |
| Fatigue | 37 - 44 | 8 - 9 | [15][16] |
| Diarrhea | 38 - 44 | 4 | [15][16] |
| Nausea | 31 | - | [16] |
| Hand-foot syndrome | 30 | 5 | [16] |
| Hypertension | 27 | 9 | [16] |
| Thrombocytopenia | - | 8 | [15] |
Note: A pooled analysis of eight randomized controlled trials reported Grade 3/4 adverse events in 52% of patients treated with Sunitinib.[16]
Table 4: Common Adverse Events with Dasatinib (CML and ALL)
| Adverse Event | Any Grade Incidence (%) | Grade 3/4 Incidence (%) | Citations |
| Myelosuppression | >15 | - | [17] |
| Fluid retention | >15 | 8 | [6][17] |
| Diarrhea | >15 | 3 | [6][17] |
| Headache | >15 | 1 | [6][17] |
| Skin rash | >15 | 1 | [6][17] |
| Hemorrhage | >15 | 6 | [6][17] |
| Dyspnea | >15 | 4 | [6][17] |
| Fatigue | >15 | - | [6][17] |
| Nausea | >15 | 1 | [6][17] |
| Musculoskeletal pain | >15 | - | [17] |
| Pleural effusion | - | 5 | [6] |
Note: Dasatinib is generally well-tolerated, with adverse events being commonly reversible and manageable.[6]
Experimental Protocols: A Look into Clinical Trial Methodologies
The safety and efficacy data presented in this guide are derived from rigorously conducted clinical trials. While specific protocols vary, the general methodologies employed in these studies share common features.
This compound Clinical Trials:
-
Design: Phase 2/3, randomized, double-blind, placebo-controlled trials are common.[18][19] For example, study AB07002 in progressive multiple sclerosis was an international, multicenter trial with a 96-week treatment period.[20]
-
Patient Population: Eligibility criteria are specific to the disease under investigation, such as amyotrophic lateral sclerosis (ALS), Alzheimer's disease, or GIST.[18][19][21]
-
Intervention: this compound is typically administered orally at varying doses (e.g., 3.0, 4.5, or 6.0 mg/kg/day) as an add-on to standard of care or as a monotherapy compared to a placebo or an active comparator.[18][19]
-
Safety Assessment: Adverse events are monitored and graded according to standardized criteria, such as the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[13] Assessments include regular physical examinations, laboratory tests (hematology, biochemistry), and monitoring of vital signs.
Imatinib Clinical Trials:
-
Design: Phase 1, 2, and 3 trials have established the safety and efficacy of Imatinib. Phase 1 trials focused on determining the maximum tolerated dose. Phase 3 trials, such as the International Randomized Study of Interferon and STI571 (IRIS), were large, open-label, randomized, multicenter studies.
-
Patient Population: Primarily patients with newly diagnosed or resistant/intolerant CML or GIST.[9][22]
-
Intervention: Imatinib is administered orally, with starting doses typically at 400 mg/day for CML in the chronic phase.[22]
-
Safety Assessment: Monitoring includes complete blood counts, bone marrow cytogenetics, and assessment of non-hematologic toxicities.[22]
Sunitinib Clinical Trials:
-
Design: Phase 1, 2, and 3 trials have been conducted. Phase 1 studies evaluated different dosing schedules (e.g., 4 weeks on, 2 weeks off).[23] The pivotal Phase 3 trial for renal cell carcinoma was a randomized comparison against interferon-α.[23]
-
Patient Population: Patients with advanced/metastatic renal cell carcinoma or imatinib-resistant GIST are common study populations.[23][24]
-
Intervention: The standard dose is typically 50 mg orally once daily on a 4-weeks-on, 2-weeks-off schedule.[23]
-
Safety Assessment: Dose-limiting toxicities, such as fatigue and asthenia, were identified in early trials.[23] Ongoing monitoring includes assessment for common adverse events like diarrhea, hypertension, and hand-foot syndrome.
Dasatinib Clinical Trials:
-
Design: Phase 1, 2, and 3 trials have been conducted. The DASISION trial was a multinational, open-label, phase 3 study comparing Dasatinib to Imatinib in newly diagnosed CML.[25]
-
Patient Population: Patients with newly diagnosed or imatinib-resistant/intolerant CML or Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[11][26]
-
Intervention: Dasatinib is administered orally, with a common starting dose of 100 mg once daily.[25]
-
Safety Assessment: Management of adverse events often involves treatment interruptions and dose reductions.[25] Key safety concerns monitored include myelosuppression, fluid retention (including pleural effusion), and cardiovascular events.
Signaling Pathways and Points of Inhibition
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and the comparator TKIs. These visualizations provide a clear understanding of the drugs' mechanisms of action at a molecular level.
Caption: c-Kit signaling pathway and points of inhibition.
Caption: PDGFR signaling pathway and points of inhibition.
Caption: BCR-ABL signaling pathway and points of inhibition.
Caption: VEGFR signaling pathway and point of inhibition.
Conclusion
The evaluation of the safety profile of this compound in comparison to other TKIs reveals a landscape of shared class effects and unique toxicities. While all TKIs are associated with a risk of adverse events, the specific profiles differ based on their target kinases. This compound's safety profile appears to be consistent, with gastrointestinal and skin-related events being most common.[9][10][11] Comparative studies, such as the one in GIST, suggest that this compound may offer a better-tolerated option compared to Sunitinib in certain patient populations.[5][27]
Imatinib is generally considered to have a favorable long-term safety profile.[3] Sunitinib and Dasatinib, while effective, are associated with a broader range of and sometimes more severe adverse events, reflecting their wider kinase inhibition profiles.[4][6][16]
Ultimately, the choice of a TKI for a specific patient will depend on a careful consideration of the individual's disease, comorbidities, and the specific safety profile of each drug. This guide provides a foundational resource for researchers and clinicians to make informed decisions in the development and application of these targeted therapies. Further head-to-head clinical trials will be crucial to definitively establish the comparative safety and efficacy of this compound against other TKIs across various indications.
References
- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 5. Reactome | FRS-mediated FGFR3 signaling [reactome.org]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 8. diva-portal.org [diva-portal.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactome | Signaling by FGFR3 [reactome.org]
- 13. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. sinobiological.com [sinobiological.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. sinobiological.com [sinobiological.com]
- 18. tandfonline.com [tandfonline.com]
- 19. This compound for mild-to-moderate Alzheimer's disease: results from a randomized, placebo-controlled, phase 3, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and Safety of this compound in Progressive Forms of Multiple Sclerosis: A Randomized, Phase 3, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. als.org [als.org]
- 22. Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phase II trial of sunitinib in patients with metastatic non-clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ascopubs.org [ascopubs.org]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. biorbyt.com [biorbyt.com]
Reproducibility of Preclinical Findings with Masitinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical findings for Masitinib, a potent and selective oral tyrosine kinase inhibitor. The following sections present a compilation of experimental data, detailed methodologies, and visual representations of its mechanism of action to objectively assess the reproducibility and comparative performance of this compound in preclinical settings.
Kinase Inhibition Profile
This compound's primary mechanism of action is the inhibition of key tyrosine kinases involved in cellular proliferation, survival, and inflammation. Its selectivity has been a focal point of preclinical investigations, often compared to the benchmark tyrosine kinase inhibitor, imatinib.
Table 1: Comparative in vitro Kinase Inhibition of this compound and Imatinib
| Target Kinase | This compound IC50 (nM) | Imatinib IC50 (nM) | Reference |
| c-Kit (recombinant human wild-type) | 200 ± 40 | - | [1] |
| PDGFR (recombinant) | Potent Inhibition | - | [1] |
| Lyn | 510 ± 130 | 2200 ± 100 | [1] |
| ABL | Weak Inhibition | - | [1] |
| c-Fms | Weak Inhibition | - | [1] |
Experimental Protocol: In Vitro Kinase Inhibition Assay [1]
-
Enzyme: Recombinant human wild-type KIT protein (intracellular domain, amino acids 567–976).
-
Substrate: Poly(Glu,Tyr) 4:1.
-
Method: Enzyme-linked immunosorbent assay (ELISA) to measure the phosphorylation of the substrate.
-
Procedure: Kinase reactions were performed in the presence of varying concentrations of this compound or the control compound. The half-maximal inhibitory concentration (IC50) was calculated as the concentration of the inhibitor that resulted in a 50% reduction in kinase activity.
Preclinical Efficacy in Oncology
This compound was initially developed for its anti-cancer properties, with a significant body of preclinical work focusing on mast cell tumors.
Table 2: Preclinical Efficacy of this compound in Canine Mast Cell Tumors
| Study Type | Animal Model | This compound Dosage | Key Findings | Reference |
| In vivo | Dogs with nonresectable grade 2 or 3 mast cell tumors | 12.5 mg/kg/day | Tumor shrinkage in 50% of dogs; Increased 1- and 2-year survival rates compared to placebo. | [2] |
| In vivo | Dogs with nonresectable grade 2 or 3 mast cell tumors | 12.5 mg/kg/day | 12-month survival: 62.1% (this compound) vs. 36.0% (Placebo); 24-month survival: 39.8% (this compound) vs. 15.0% (Placebo). | [3] |
Experimental Protocol: Canine Mast Cell Tumor In Vivo Study [2][3]
-
Subjects: Client-owned dogs with naturally occurring, nonresectable grade 2 or 3 cutaneous mast cell tumors.
-
Treatment: Oral administration of this compound (12.5 mg/kg/day) or a placebo.
-
Endpoints: Tumor response (shrinkage), time to progression, and overall survival at 12 and 24 months.
-
Monitoring: Regular veterinary examinations, tumor measurements, and assessment of potential side effects.
Preclinical Evidence in Neurodegenerative Diseases
A significant portion of preclinical research on this compound has focused on its potential neuroprotective effects, primarily through the modulation of neuroinflammation by targeting microglia and mast cells.
Table 3: Preclinical Efficacy of this compound in Animal Models of Neurodegenerative Disease
| Disease Model | Animal Model | This compound Dosage | Key Findings | Reference |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A rats | 30 mg/kg/day | Slowed disease progression, decreased microgliosis, and extended survival by 40% when administered after paralysis onset. | [4][5] |
| Alzheimer's Disease | APPswe/PSEN1dE9 transgenic mice | Not specified | Restored normal spatial learning performance and promoted recovery of synaptic markers without impacting amyloid-β loads. | [6][7] |
| Multiple Sclerosis (MS) | Experimental Autoimmune Encephalomyelitis (EAE) mice | 50 mg/kg and 100 mg/kg | Reduced serum neurofilament light chain (NfL) levels by 43% and 60% respectively; Lowered pro-inflammatory cytokine concentrations. | [8][9] |
Experimental Protocol: SOD1G93A Rat Model of ALS [4][10]
-
Animal Model: Male hemizygous NTac:SD-TgN (SOD1G93A)L26H rats, which express a human SOD1 mutation and develop an ALS-like phenotype.
-
Treatment Initiation: Oral administration of this compound (30 mg/kg/day) or vehicle was initiated after the onset of paralysis.
-
Assessments:
-
Motor Function: Daily evaluation of motor activity and disease onset.
-
Survival: Kaplan-Meier survival analysis.
-
Histopathology: Immunohistochemical analysis of the lumbar spinal cord to assess microgliosis and motor neuron loss.
-
Inflammatory Markers: Analysis of inflammatory cell infiltration in peripheral nerves and skeletal muscle.
-
Experimental Protocol: APPswe/PSEN1dE9 Mouse Model of Alzheimer's Disease [6][7]
-
Animal Model: APPswe/PSEN1dE9 transgenic mice, which develop age-dependent amyloid-β plaques and cognitive deficits.
-
Treatment: Chronic oral administration of this compound.
-
Assessments:
-
Cognitive Function: Morris water maze task to evaluate spatial learning and memory.
-
Neuropathology: Biochemical and histological analysis of brain tissue to quantify amyloid-β loads.
-
Neuroinflammation: Measurement of inflammatory markers such as IL-1β and microglial activation (IBA1).
-
Synaptic Integrity: Quantification of synaptic markers.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound in Mast Cells
References
- 1. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing a Potential Treatment for Mast Cell Tumors - VCT Registry [veterinaryclinicaltrials.org]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. neals.org [neals.org]
- 5. als-mnd.org [als-mnd.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Chronic this compound Treatment in APPswe/PSEN1dE9 Transgenic Mice Modeling Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New research shows that this compound limits neuronal damage in a model of neuroimmune-driven neurodegenerative disease – AB Science [ab-science.com]
- 9. Tyrosine kinase inhibitor, this compound, limits neuronal damage, as measured by serum neurofilament light chain concentration in a model of neuroimmune-driven neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Post-paralysis tyrosine kinase inhibition with this compound abrogates neuroinflammation and slows disease progression in inherited amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Masitinib: A Procedural Guide
For researchers and laboratory professionals, ensuring the proper disposal of investigational drugs like masitinib is a critical component of laboratory safety and regulatory compliance. This compound is classified as a cytotoxic agent, meaning it is toxic to cells, and requires stringent handling and disposal protocols to protect both personnel and the environment.[1][2] This guide provides a step-by-step framework for the safe disposal of this compound and associated waste materials.
Core Principles of this compound Disposal
The safe disposal of this compound hinges on the principles of containment, segregation, and proper labeling. As a substance harmful if swallowed and very toxic to aquatic life with long-lasting effects, all waste contaminated with this compound must be treated as hazardous.[3] The primary method of disposal for cytotoxic waste is high-temperature incineration at a licensed facility.[1]
Personal Protective Equipment (PPE)
Before beginning any procedure that involves handling this compound or its waste, appropriate Personal Protective Equipment (PPE) is mandatory. This minimizes the risk of exposure through inhalation, skin contact, or ingestion.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Item | Specification |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) |
| Gown | Long-sleeved, impermeable, with back closure |
| Eye Protection | Chemical safety goggles or a face shield |
| Respiratory Protection | NIOSH/MSHA-approved respirator (required when handling powders or aerosols) |
This data is synthesized from general cytotoxic handling guidelines and this compound safety data sheets.[2][4]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the process from the point of generation at the lab bench to the final handover for disposal.
Step 1: Immediate Segregation of Waste
At the point of generation, all materials that have come into contact with this compound must be segregated from regular laboratory trash. This includes both "sharps" and "non-sharps" waste.
-
Non-Sharps Waste: Includes items like contaminated gloves, gowns, bench paper, vials, and pipette tips.
-
Sharps Waste: Encompasses any contaminated item that can pierce the skin, such as needles, syringes, and broken glass.
Step 2: Use of Designated Cytotoxic Waste Containers
Proper containment is crucial to prevent leakage and exposure. Use containers specifically designated for cytotoxic waste, which are typically color-coded for easy identification.
Table 2: this compound Waste Containment and Labeling
| Waste Type | Primary Container | Secondary Container & Labeling |
| Non-Sharps Waste | Leak-proof, puncture-resistant plastic bags (often yellow with a purple stripe or clear) placed inside a rigid, lidded container.[1] | The outer container must be rigid, leak-proof, and clearly labeled with the universal cytotoxic symbol (a capital "C" in a triangle).[2] |
| Sharps Waste | Puncture-proof, rigid sharps container with a purple lid.[1] | The container must be labeled with the cytotoxic symbol and the words "Cytotoxic Sharps." |
| Unused Product | Original vial or a sealed, leak-proof container. | Place inside a secondary container labeled "Cytotoxic Waste for Incineration" along with the chemical name (this compound).[3] |
Information is based on general cytotoxic waste guidelines.[1][2]
Step 3: Handling and Decontamination
-
Spills: In the event of a this compound spill, cordon off the area immediately. Absorb liquid spills with an inert material (e.g., diatomite).[3] Decontaminate surfaces by scrubbing with alcohol.[3] All cleanup materials must be disposed of as cytotoxic waste.
-
Empty Containers: Do not rinse empty this compound vials. They should be sealed and placed directly into the appropriate cytotoxic waste container.
Step 4: Storage and Transport
Store sealed cytotoxic waste containers in a designated, secure area away from general traffic.[2] This area should be clearly marked with hazard symbols. Transportation from the laboratory to the final disposal facility must be conducted by a certified hazardous waste transporter in compliance with local and national regulations.[1][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Management.
Regulatory Considerations
Disposal procedures for cytotoxic drugs are highly regulated. Laboratories must adhere to local, state, and federal guidelines.[5][6] All disposal activities should be documented, and waste must be accompanied by a hazardous waste consignment note until it reaches the final incineration facility.[1] Always refer to the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety protocols before handling or disposal.[3]
References
Essential Safety and Logistical Information for Handling Masitinib
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Masitinib. Adherence to these procedures is vital to ensure personal safety and proper disposal of this potent active pharmaceutical ingredient.
Core Safety Precaution: Personnel should be adequately trained and familiar with the handling of potent pharmaceutical ingredients before working with this compound.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or eye contact.[2] this compound is classified as harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[3][4]
The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Protective Gloves | Use chemically resistant, powder-free nitrile gloves.[5] Double gloving is recommended, with one pair under the gown cuff and the other over.[5] Change gloves immediately if they become contaminated or damaged.[5] |
| Body Protection | Impervious Gown | Wear a disposable, long-sleeved, lint-free gown made of a material like polyethylene-coated polypropylene.[5] Gowns should have knit cuffs to ensure a snug fit.[5] |
| Eye Protection | Safety Goggles with Side-Shields or Face Shield | Wear safety goggles with side-shields to protect against splashes.[2] A full face shield is preferred when there is a significant risk of splashing.[6][7] |
| Respiratory Protection | Suitable Respirator or Face Mask | Use a NIOSH-approved respirator when handling the powder form of this compound, especially when there is a risk of aerosolization or dust formation.[2][5][8] A surgical mask should be worn at a minimum when there is a risk of inhaling particles, such as when opening or dispersing tablets.[9] |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or other appropriate exhaust ventilation system to avoid the formation of dust and aerosols.[2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2] Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
Spill Management:
In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area and prevent entry.[2]
-
Don PPE: Before addressing the spill, put on the full complement of recommended PPE, including a respirator, impervious gown, double gloves, and eye protection.[7][8]
-
Containment: Cover the spill with an absorbent material to prevent it from spreading.[7] For liquid spills, use finely-powdered liquid-binding material.[2]
-
Cleanup: Carefully collect the contaminated absorbent material and any remaining spilled substance. Place all materials into a sealed, labeled container for hazardous waste disposal.[7]
-
Decontamination: Clean the spill area with an appropriate deactivating solution (e.g., a detergent solution followed by alcohol) and dispose of all cleaning materials as hazardous waste.[2][7]
Disposal Plan:
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection: All disposable PPE (gloves, gowns, masks), contaminated lab supplies (e.g., pipette tips, vials), and spill cleanup materials should be collected in a designated, labeled, and sealed hazardous waste container.[10][11]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound."
-
Disposal Method: The sealed hazardous waste container must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company for incineration.[2][10] Do not dispose of this compound or its waste in the regular trash or down the drain.[11][12]
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated.[11]
Experimental Protocols
While specific experimental protocols will vary, the principles of safe handling outlined above must be integrated into every procedure involving this compound. All work should be conducted in designated areas to minimize the risk of cross-contamination.
Visualized Workflows
The following diagrams illustrate the key decision-making and procedural steps for handling this compound safely.
Caption: PPE selection workflow for handling this compound.
Caption: Disposal plan for this compound-contaminated waste.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound|790299-79-5|MSDS [dcchemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ipservices.care [ipservices.care]
- 8. england.nhs.uk [england.nhs.uk]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. odu.edu [odu.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
